molecular formula C4H6N4O B017036 4-Hydroxy-6-hydrazinylpyrimidine CAS No. 29939-37-5

4-Hydroxy-6-hydrazinylpyrimidine

Cat. No.: B017036
CAS No.: 29939-37-5
M. Wt: 126.12 g/mol
InChI Key: SOZMLVZVUQOOND-UHFFFAOYSA-N
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Description

4-Hydroxy-6-hydrazinylpyrimidine (CAS 29939-37-5) is a high-value chemical intermediate designed for pharmaceutical research and development. Its unique structure, featuring both hydrazine and hydroxyl functional groups on a pyrimidine skeleton, allows for diverse chemical modifications, making it a crucial building block in medicinal chemistry. Key Applications & Research Value: Anticancer Agent Discovery: This compound serves as a key precursor in the synthesis of novel dihydrazone pyrimidine derivatives. Such derivatives have demonstrated significant, broad-spectrum in vitro antitumor activity against various human cancer cell lines, including gastric carcinoma (BGC-823) and liver carcinoma (BEL-7402), showing promise as lead compounds for further development . Versatile Synthetic Intermediate: It is widely used in the preparation of pyrimidine-based heterocyclic compounds, such as kinase inhibitors. Its functional groups are ideal for creating complex molecules that target specific biological pathways, including nucleotide metabolism . Mechanistic Insights: Research on derivatives highlights their ability to induce apoptosis (programmed cell death) in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and interacting with DNA through groove binding and partial intercalation . Handling & Storage: To ensure stability, this product must be stored in a dark place under an inert atmosphere, ideally in a freezer at -20°C . Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydrazinyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-8-3-1-4(9)7-2-6-3/h1-2H,5H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMLVZVUQOOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368138
Record name 4-Hydroxy-6-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29939-37-5
Record name 4-Hydroxy-6-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-6-hydrazinylpyrimidine structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Characterization of 4-Hydroxy-6-hydrazinylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a versatile chemical intermediate, its precise structure and purity are paramount for successful downstream applications in drug development. This document details its structural nuances, a reliable synthetic pathway, and a multi-technique approach to its definitive characterization, grounded in established analytical principles.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine ring, which is an integral part of essential biological molecules like thymine and uracil.[1] The core structure consists of a six-membered aromatic ring with two nitrogen atoms, functionalized with a hydroxyl (-OH) group at position 4 and a hydrazinyl (-NHNH₂) group at position 6.

Key Properties:

  • Molecular Formula: C₄H₆N₄O

  • Molecular Weight: 126.12 g/mol

  • Appearance: Typically an off-white to pale yellow solid.

The Critical Role of Tautomerism

A key structural feature of this compound is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton.[1] For this molecule, keto-enol and amino-imino tautomerism are possible, leading to a dynamic equilibrium between several forms.

The presence of both a hydroxyl group and a pyrimidine ring allows for keto-enol tautomerism, where the "hydroxy" form can exist as its "pyrimidinone" (or keto) counterpart.[1][2] Similarly, the hydrazinyl group can exhibit amino-imino tautomerism. The relative stability of these tautomers can be influenced by the solvent and solid-state packing effects.[3] Understanding this equilibrium is crucial, as it directly impacts the compound's reactivity and its spectroscopic signature.

Caption: Tautomeric forms of this compound.

Synthesis Pathway: Nucleophilic Substitution

The most direct and common method for synthesizing this compound is via nucleophilic aromatic substitution. This involves reacting a pyrimidine ring bearing a suitable leaving group at the 6-position, such as a halogen, with hydrazine.

A logical precursor is 4-chloro-6-hydroxypyrimidine. The chloro group is an excellent leaving group, and its substitution by the strongly nucleophilic hydrazine proceeds efficiently.

G Synthetic Workflow start Precursor: 4-Chloro-6-hydroxypyrimidine reaction Reaction (e.g., in Ethanol, Reflux) start->reaction reagent Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->reaction workup Work-up & Isolation (Cooling, Filtration) reaction->workup product Product: this compound workup->product

Caption: General workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-6-hydroxypyrimidine (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Reagent Addition: Add hydrazine hydrate (approx. 1.2-1.5 eq) dropwise to the stirred suspension at room temperature. The choice of excess hydrazine ensures the complete consumption of the starting material.

  • Heating: Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the substitution reaction.

  • Isolation: Upon completion, cool the mixture in an ice bath. The product often precipitates out of the solution upon cooling.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water or ethanol to remove excess hydrazine and other soluble impurities, then dry under vacuum.[4]

Comprehensive Structural Characterization

A combination of spectroscopic methods is required for unambiguous structural confirmation. The data from these techniques are complementary and together provide a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For a compound with exchangeable protons (-OH, -NH, -NH₂), a deuterated polar aprotic solvent like DMSO-d₆ is the solvent of choice.

Step-by-Step Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the dried sample.

  • Dissolve the sample in ~0.6 mL of DMSO-d₆ in an NMR tube.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆):

    • Pyrimidine Protons: Two signals in the aromatic region (δ 6.0-8.5 ppm), corresponding to the protons at the C2 and C5 positions of the pyrimidine ring.

    • Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shifts can vary, but typically appear downfield (e.g., δ 4.0-10.0 ppm). The NH₂ protons and the single NH proton may show distinct signals.

    • Hydroxyl Proton (-OH): A broad singlet, often far downfield (δ > 10.0 ppm), due to hydrogen bonding and its tautomeric equilibrium with the keto form.[5]

  • ¹³C NMR (in DMSO-d₆):

    • Expect four distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to heteroatoms (C4, C6) will be significantly downfield (e.g., δ > 150 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The tautomeric equilibrium significantly influences the spectrum. For instance, the presence of a strong C=O stretching band would confirm a significant population of the keto tautomer in the solid state.

Step-by-Step Protocol for KBr Pellet Preparation:

  • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analyze the pellet using an FTIR spectrometer.[7]

Expected Absorption Bands:

  • O-H/N-H Stretching: A broad band in the 3100-3500 cm⁻¹ region, characteristic of hydroxyl and amine groups involved in hydrogen bonding.[8]

  • C=O Stretching: A strong, sharp band between 1650-1700 cm⁻¹ would indicate the presence of the keto (pyrimidinone) form.[8]

  • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the pyrimidine ring.

  • N-H Bending: A band around 1600-1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

Step-by-Step Protocol for ESI-MS Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • A small amount of formic acid may be added to promote protonation for positive ion mode analysis.

  • Infuse the solution directly into the mass spectrometer.

Expected Data:

  • The primary result is the mass-to-charge ratio (m/z). In positive ion mode, the expected peak would be for the protonated molecule [M+H]⁺ at m/z 127.12. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula C₄H₆N₄O.[6][9]

Summary of Characterization Data

The following table summarizes the expected analytical data for the structural confirmation of this compound.

Analytical Technique Parameter Expected Result Interpretation
¹H NMR Chemical Shift (δ)~6.0-8.5 ppm (2H), broad signals for NH/OHConfirms pyrimidine ring protons and exchangeable protons.
¹³C NMR Chemical Shift (δ)4 signals, with C4/C6 > 150 ppmConfirms the four unique carbon environments.
FTIR Wavenumber (cm⁻¹)3100-3500 (broad), 1650-1700 (strong), 1500-1650Identifies O-H/N-H, C=O (keto form), and C=N/C=C groups.
HRMS (ESI+) Mass-to-Charge (m/z)~127.0618 for [C₄H₇N₄O]⁺Confirms the elemental composition and molecular weight.
Elemental Analysis % CompositionC: 38.09%, H: 4.79%, N: 44.42%, O: 12.69%Verifies the empirical formula of the bulk sample.

Conclusion

The successful synthesis and characterization of this compound rely on a systematic approach. The synthetic route via nucleophilic substitution of a chloropyrimidine is efficient and reliable. Unambiguous structural verification is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and mass spectrometry. Acknowledging the role of tautomerism is fundamental to correctly interpreting the spectroscopic data. The protocols and expected data outlined in this guide provide researchers with a robust framework for the validation of this important chemical building block.

References

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
  • 4-[(2E)-2-(4-hydroxy-6-oxo-2-thioxo-1,6-dihydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonamide. SpectraBase.
  • Sharma, P.K. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications.
  • Synthesis of 4-hydrazino-6-chloropyrimidine. PrepChem.com.
  • Process for preparing 4-hydroxypyrimidine. Google Patents.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Portion of the IR spectrum of Ar matrix isolated 4-hydroxy-6-.... ResearchGate.
  • 4,6-Dihydroxypyrimidine, 2TMS derivative. NIST WebBook.
  • Tautomers of 2-hydrazinopyrimidin-4(3H)-ones. ResearchGate.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
  • Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. ResearchGate.
  • 2-(cinnamylidenehydrazino)-4-hydroxy-6-methylpyrimidine (C14H14N4O). PubChemLite.
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC - NIH.
  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. PMC - NIH.
  • Agova, N., et al. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC - NIH.
  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC - PubMed Central.
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  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed.
  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.

Sources

An In-depth Technical Guide to 6-Hydrazinopyrimidin-4-ol (CAS 29939-37-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, safety and handling protocols, and potential applications of 6-Hydrazinopyrimidin-4-ol (CAS 29939-37-5). This document is intended to serve as a vital resource for researchers, chemists, and professionals involved in drug discovery and development, offering detailed experimental data and practical insights into the utility of this pyrimidine derivative.

Chemical Identity and Structure

Initially, a point of clarification is necessary. The CAS number 29939-37-5 has been unequivocally identified as 6-Hydrazinopyrimidin-4-ol . It is crucial to distinguish this compound from other structurally similar molecules to ensure accuracy in research and development endeavors.

The molecular structure of 6-Hydrazinopyrimidin-4-ol is characterized by a pyrimidine ring, a foundational scaffold in numerous biologically active molecules. The presence of a hydroxyl group at position 4 and a hydrazine group at position 6 imparts unique chemical reactivity and potential for diverse pharmacological applications.

Molecular Formula: C₄H₆N₄O[1]

Molecular Weight: 126.117 g/mol [1]

Synonyms: 4-Hydroxy-6-hydrazinylpyrimidine, 6-hydrazinylpyrimidin-4-ol[1]

Figure 1: Chemical structure of 6-Hydrazinopyrimidin-4-ol.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 6-Hydrazinopyrimidin-4-ol is paramount for its effective use in experimental settings. The following table summarizes the key properties based on available data.

PropertyValueSource
Molecular Formula C₄H₆N₄O[1]
Molecular Weight 126.117 g/mol [1]
Boiling Point 406.0 ± 30.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 199.3 ± 24.6 °C[1]
Storage Temperature -20°C[2]

Solubility: Data on solubility in common laboratory solvents is not extensively reported and should be determined empirically for specific applications.

Stability: As a hydrazine derivative, 6-Hydrazinopyrimidin-4-ol should be handled with care. It is advisable to store the compound under an inert atmosphere, protected from light and moisture, to prevent degradation.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the chemical structure and purity of 6-Hydrazinopyrimidin-4-ol. While a comprehensive public database of spectra for this specific compound is limited, the following provides an expected profile based on its structure and data from related pyrimidine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the hydrazine group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and hydrazine groups, O-H stretching of the hydroxyl group, and C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (126.117 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis and Experimental Protocols

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry. A common route to 6-Hydrazinopyrimidin-4-ol could involve the reaction of a dihalopyrimidine with hydrazine hydrate.

Illustrative Synthetic Pathway:

Figure 2: A potential synthetic route to 6-Hydrazinopyrimidin-4-ol.

General Experimental Protocol:

  • To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent to yield pure 6-Hydrazinopyrimidin-4-ol.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for specific laboratory settings.

Applications in Research and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The presence of the hydrazine moiety in 6-Hydrazinopyrimidin-4-ol makes it a valuable building block for the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines. These fused heterocyclic systems are of significant interest in drug discovery due to their diverse pharmacological profiles.

Potential Areas of Application:

  • Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors used in cancer therapy. 6-Hydrazinopyrimidin-4-ol can serve as a starting material for the development of novel kinase inhibitors.

  • Antimicrobial Agents: Pyrimidine derivatives have been explored for their antibacterial and antifungal activities.

  • Scaffold for Combinatorial Chemistry: The reactive hydrazine group allows for the facile introduction of various substituents, making it an ideal scaffold for the generation of compound libraries for high-throughput screening.

Safety, Handling, and Disposal

Hazard Identification:

6-Hydrazinopyrimidin-4-ol is classified as an irritant.[1]

  • Hazard Codes: Xi[1]

  • Risk Phrases: 36/37/38 (Irritating to eyes, respiratory system, and skin)[1]

  • Safety Phrases: 26-37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection)[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • For long-term storage, keep in a freezer at -20°C.[2]

  • As a hydrazine derivative, it may be sensitive to air and light. Store under an inert atmosphere where possible.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to treat it as hazardous waste.

Conclusion

6-Hydrazinopyrimidin-4-ol is a versatile pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its chemical and physical properties, along with essential information on its synthesis, handling, and potential applications. Researchers and scientists are encouraged to use this document as a foundational resource for their work with this compound, always adhering to strict safety protocols.

References

  • Chemsrc. (2025, August 25). 6-Hydrazinopyrimidin-4-ol | CAS#:29939-37-5.
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  • PubChem. 2-Hydrazinyl-6-methylpyrimidin-4-ol.
  • PubMed Central. Safe handling of hazardous drugs.
  • PubMed Central. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • ResearchGate. (PDF) Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.
  • PubMed Central. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity.
  • PubMed. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation.
  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • NIST WebBook. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-.
  • NIST WebBook. 4(1H)-Pyrimidinone.
  • SpectraBase. 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione - Optional[1H NMR] - Spectrum.
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  • NIST WebBook. 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide.
  • ResearchGate. FT-IR Spectra of pyrimethamine (a), 2-hydroxypropyl- -cyclodextrin (b),....
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An In-Depth Technical Guide to 6-Hydrazinylpyrimidin-4-ol: A Cornerstone Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-hydrazinylpyrimidin-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, structural nuances, synthesis, and its critical role in the generation of potent kinase inhibitors for therapeutic applications.

Nomenclature and Structural Elucidation: Understanding Tautomerism

The compound commonly referred to as 4-Hydroxy-6-hydrazinylpyrimidine is more formally and accurately named 6-Hydrazinylpyrimidin-4-ol under IUPAC nomenclature. This distinction is crucial due to the existence of tautomeric forms, which significantly influence its reactivity and interactions with biological targets. The molecule exists in equilibrium between the hydroxyl-imino and the keto-amino forms. While the name "this compound" points to the enol-like tautomer, the keto form, 6-hydrazinyl-1H-pyrimidin-4-one , is also prevalent and thermodynamically significant. This tautomerism is a key feature of hydroxypyrimidines and is essential to consider in reaction design and structural analysis.

The presence of both hydrogen bond donors and acceptors in its structure makes it an ideal scaffold for interacting with the ATP-binding sites of kinases.

Synthesis of 6-Hydrazinylpyrimidin-4-ol: A Validated Protocol

The synthesis of 6-hydrazinylpyrimidin-4-ol is most effectively and commonly achieved through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate. The following protocol outlines a reliable and scalable method.

Experimental Protocol: Synthesis from 6-Chloro-4-hydroxypyrimidine

This procedure details the synthesis of 6-hydrazinylpyrimidin-4-ol from the commercially available starting material, 6-chloro-4-hydroxypyrimidine.

Materials:

  • 6-Chloro-4-hydroxypyrimidine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Triethylamine

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-chloro-4-hydroxypyrimidine (1 equivalent) in ethanol.

  • Addition of Reagents: To the suspension, add triethylamine (1.1 equivalents) followed by the slow addition of hydrazine hydrate (1.2 equivalents). The addition of triethylamine is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

  • Drying: The purified product is dried under vacuum to remove residual solvent.

Causality of Experimental Choices:

  • Solvent: Ethanol is an excellent choice as it is a polar protic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion without significant decomposition.

  • Base: Triethylamine acts as a non-nucleophilic base to quench the hydrochloric acid formed during the reaction, preventing the protonation of hydrazine and maintaining its nucleophilicity.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting chloropyrimidine.

This self-validating protocol ensures a high yield of the desired product, which can be confirmed by standard analytical techniques.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties and provides expected spectroscopic data for 6-hydrazinylpyrimidin-4-ol.

PropertyValue
IUPAC Name 6-Hydrazinylpyrimidin-4-ol
Synonyms This compound, 6-hydrazinyl-1H-pyrimidin-4-one
CAS Number 29939-37-5
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, sparingly soluble in hot ethanol and water
¹H NMR (DMSO-d₆, ppm) δ ~11.0 (br s, 1H, OH/NH), ~7.8 (s, 1H, pyrimidine-H), ~5.5 (s, 1H, pyrimidine-H), ~4.2 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, ppm) δ ~165 (C=O), ~158 (C-N), ~150 (C-N), ~90 (C-H)

Note: NMR chemical shifts are approximate and can vary depending on the solvent, concentration, and the predominant tautomeric form.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

6-Hydrazinylpyrimidin-4-ol is a highly valued building block in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of adenine, the core component of ATP, which allows molecules containing this structure to act as competitive inhibitors at the ATP-binding site of protein kinases.[1][2]

The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer.[3][4] Kinase inhibitors have therefore emerged as a major class of targeted therapeutics.

Workflow: From Building Block to Bioactive Molecule

The general workflow for utilizing 6-hydrazinylpyrimidin-4-ol in the synthesis of a pyrazolo[3,4-d]pyrimidine kinase inhibitor is outlined below.

G A 6-Hydrazinylpyrimidin-4-ol (Starting Material) C Cyclocondensation Reaction A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Pyrazolo[3,4-d]pyrimidin-4-ol Core C->D Formation of fused ring system E Functionalization/ Derivatization D->E F Library of Kinase Inhibitor Candidates E->F Introduction of diverse substituents G Screening & Optimization F->G H Lead Compound G->H

Caption: Synthetic workflow from 6-hydrazinylpyrimidin-4-ol to a lead kinase inhibitor.

The key step in this workflow is the cyclocondensation reaction between the hydrazine moiety of 6-hydrazinylpyrimidin-4-ol and a 1,3-dicarbonyl compound. This reaction efficiently constructs the fused pyrazolopyrimidine ring system. Subsequent functionalization of this core structure allows for the generation of a diverse library of compounds that can be screened for inhibitory activity against specific kinase targets.

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrazolo[3,4-d]pyrimidine-based inhibitors typically function by competing with ATP for binding to the kinase domain. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of signaling cascades that are essential for cell proliferation, survival, and differentiation.

One of the critical signaling pathways frequently targeted in cancer therapy is the PI3K/AKT/mTOR pathway. Aberrant activation of this pathway is implicated in numerous cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazolopyrimidine-based inhibitor.

By inhibiting a key kinase such as PI3K in this pathway, these compounds can effectively halt the downstream signaling events that drive cancer progression. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the development of inhibitors with high potency and selectivity for various kinases, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and cyclin-dependent kinases (CDKs).[1]

Conclusion and Future Perspectives

6-Hydrazinylpyrimidin-4-ol is a foundational building block in the synthesis of a diverse and clinically significant class of kinase inhibitors. Its inherent structural features, particularly its ability to act as a purine bioisostere, make it an invaluable scaffold in drug discovery. The straightforward and robust synthetic routes to this compound further enhance its utility. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and selective kinase inhibitors will undoubtedly grow. Consequently, 6-hydrazinylpyrimidin-4-ol is poised to remain a central and indispensable tool for medicinal chemists in the development of next-generation targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Synthesis, Characterisation of Some Novel Purine Deriv
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig

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Biological activity of hydrazinylpyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Hydrazinylpyrimidine Compounds

Introduction

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1] Its versatile structure allows for extensive functionalization, making it a privileged core for drug design.[1][2] When combined with the hydrazone moiety (a class of organic compounds with the structure R₁R₂C=NNH₂), the resulting hydrazinylpyrimidine derivatives exhibit a remarkable breadth of biological activities.[2][3] The hydrazone group, with its azometine proton (-NHN=CH-), acts as a flexible and effective pharmacophore, capable of forming crucial hydrogen bonds with biological targets.[4][5]

This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and mechanisms of action of hydrazinylpyrimidine compounds. We will delve into their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by structure-activity relationship (SAR) insights. Furthermore, this document furnishes detailed, field-proven experimental protocols for the evaluation of these compounds, designed to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

General Synthesis of Hydrazinylpyrimidine Compounds

The synthesis of hydrazinylpyrimidine derivatives typically follows a multi-step pathway, offering modularity for creating diverse chemical libraries. A common and foundational route involves the nucleophilic substitution of a leaving group (often a halogen or a methylthio group) on the pyrimidine ring with hydrazine hydrate.[6][7]

A key synthetic step is the reaction of a precursor, such as a 2-(methylthio)pyrimidine derivative, with hydrazine hydrate (H₂N-NH₂·H₂O) to form the corresponding 2-hydrazinylpyrimidine.[6] This intermediate is then typically condensed with a variety of aldehydes or ketones in an appropriate solvent like ethanol. This condensation reaction forms the characteristic hydrazone C=N bond, yielding the final hydrazinylpyrimidine hydrazone derivatives.[8][9] This two-step approach allows for significant structural diversity by varying both the pyrimidine core and the aldehyde/ketone reactant.

G cluster_0 Synthesis Pathway Pyrimidine Precursor Pyrimidine Precursor Hydrazinylpyrimidine Intermediate Hydrazinylpyrimidine Intermediate Pyrimidine Precursor->Hydrazinylpyrimidine Intermediate Nucleophilic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinylpyrimidine Intermediate Final Hydrazinylpyrimidine Compound Final Hydrazinylpyrimidine Compound Hydrazinylpyrimidine Intermediate->Final Hydrazinylpyrimidine Compound Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Final Hydrazinylpyrimidine Compound G Hydrazinylpyrimidine Hydrazinylpyrimidine FAK FAK Kinase Hydrazinylpyrimidine->FAK Inhibition Proliferation Proliferation FAK->Proliferation Metastasis Metastasis FAK->Metastasis Survival Survival FAK->Survival

Caption: Inhibition of FAK signaling by hydrazinylpyrimidine compounds.

Cytotoxicity Data The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of a cell population. [10]

Compound Class Cancer Cell Line Target/Mechanism IC₅₀ Value Reference
Hydrazino-fused Pyrimidines MCF-7 (Breast) Tyrosine Kinase 16.61 µg/ml [11]
Hydrazino-fused Pyrimidines HepG-2 (Liver) CDK2 14.32 µg/ml [11]
Triazolo[4,5-d]pyrimidine-hydrazones PC3 (Prostate) EGFR Inhibition, ROS Induction 26.25 nM [12]

| 2,4-Diarylaminopyrimidine-hydrazones | TPC-1 (Thyroid) | FAK Inhibition | 0.113 µM | [4]|

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [13]Pyrimidine and hydrazone derivatives have independently shown significant promise, and their combination in hydrazinylpyrimidines has yielded compounds with potent activity against a spectrum of bacteria and fungi. [14][15] The antimicrobial efficacy is often attributed to the ability of these molecules to interfere with essential cellular processes in microorganisms. [14]The versatile structure of pyrimidines allows them to interact with microbial genetic material and enzymes, while the hydrazone moiety contributes to their broad-spectrum activity. [14][15] Antimicrobial Efficacy Data The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC ValueReference
Dihydropyrimidine-hydrazonesMicrococcus luteus0.08 µg/ml[15]
Imidazo[1,2-a]pyrimidine-hydrazonesEscherichia coli0.86 µg/ml[14]
Thienopyrimidine-hydrazonesBacillus cereus8 µg/ml[14]
s-Triazine-hydrazone derivativesStaphylococcus aureus6.25 µg/ml[16]
Enzyme Inhibition

Beyond kinases, hydrazinylpyrimidine compounds have been investigated as inhibitors of other enzyme classes. For instance, certain hydrazone derivatives show potent inhibitory activity against monoamine oxidase (MAO) enzymes, which are crucial targets for the treatment of neurological disorders. [17]The hydrazide and hydrazone functionalities are known to interact with various enzyme cofactors, including flavin adenine dinucleotide (FAD) and quinone cofactors, often leading to irreversible inhibition. [18][19]This broad inhibitory capacity makes them versatile tools for targeting cofactor-dependent enzymes in various diseases. [19]

Structure-Activity Relationship (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to rational drug design. [20]For hydrazinylpyrimidine derivatives, SAR studies have revealed several key insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety significantly modulate activity. Electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) often enhance anticancer and antidiabetic properties. [13][21]Conversely, electron-donating groups (e.g., -OCH₃, -OH) can increase antibacterial and antioxidant effects. [21][22]* The Pyrimidine Core: Modifications to the pyrimidine ring itself influence the compound's interaction with its biological target. The presence of specific groups, like an amino group at the C2 or C4 position, can be crucial for forming hydrogen bonds with kinase active sites. [4]* The Hydrazone Linker: The -NHN=CH- linker is not merely a spacer. Its conformational flexibility and ability to act as both a hydrogen bond donor and acceptor are critical for biological activity. [4]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of research findings, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [23][24]Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. [24]The amount of formazan produced is directly proportional to the number of living cells.

Caption: General workflow for the MTT cytotoxicity assay. [23] Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microplate in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the hydrazinylpyrimidine test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator. [23]

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. [10]Causality Insight: DMSO is a polar aprotic solvent that is highly effective at solubilizing the water-insoluble formazan crystals, ensuring a homogenous solution for accurate absorbance measurement.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. [10]

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ and mechanism of inhibition for a hydrazinylpyrimidine compound against a target enzyme. [25] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the purified target enzyme, its specific substrate, and the test inhibitor in a suitable assay buffer. The buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity. [26]

  • IC₅₀ Determination:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and serial dilutions of the inhibitor. Include a vehicle control (no inhibitor). [26] * Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature. Causality Insight: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for obtaining accurate inhibition data. [25] * Initiate the reaction by adding a fixed concentration of the substrate to all wells. It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors. [26][27] * Measure product formation over time using a microplate reader (measuring absorbance or fluorescence).

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

  • Mechanism of Action (MOA) Determination:

    • To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration. [25] * Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). [25]The resulting pattern of lines will indicate the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis, indicating that the inhibitor increases the apparent Kₘ but does not affect Vₘₐₓ. [25][27]

Conclusion and Future Perspectives

Hydrazinylpyrimidine compounds represent a versatile and highly promising class of molecules in medicinal chemistry. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development. The extensive research into their anticancer and antimicrobial properties has already yielded compounds with nanomolar efficacy.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. Advanced strategies, such as molecular hybridization—combining the hydrazinylpyrimidine scaffold with other known pharmacophores—could lead to the development of multifunctional drugs with enhanced efficacy and reduced potential for drug resistance. [12]As our understanding of the specific molecular targets and structure-activity relationships deepens, the rational design of next-generation hydrazinylpyrimidine-based therapeutics holds immense potential for addressing critical unmet medical needs.

References

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  • El-Sayed, N. N., et al. (2017). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 26(10), 2346-2357.
  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287-301.
  • Hygeia Journal for Drugs and Medicines. (n.d.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.
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  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • National Institutes of Health. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PubMed Central.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • University of Miami. (n.d.). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami Libraries.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Khan, I., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Journal of the Korean Chemical Society, 59(5), 424-429.
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  • National Institutes of Health. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed Central.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • National Institutes of Health. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed Central.
  • bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
  • MDPI. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI.
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The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, including the very building blocks of life, DNA and RNA.[1] This inherent biocompatibility and structural versatility have made pyrimidine and its derivatives a cornerstone of medicinal chemistry for over six decades.[1] From established anticancer and antiviral therapies to emerging agents targeting complex inflammatory and central nervous system disorders, the pyrimidine scaffold continues to provide a fertile ground for the discovery of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, provides detailed experimental protocols for synthesis and evaluation, presents comparative efficacy data, and visualizes key signaling pathways to offer a comprehensive resource for advancing the design and development of next-generation pyrimidine-based drugs.

The Architectural Significance of the Pyrimidine Core in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 endows the pyrimidine core with unique physicochemical properties.[1] Its ability to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions allows for high-affinity binding to a wide range of biological targets. Furthermore, the pyrimidine ring serves as a versatile scaffold for chemical modification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[3] This structural adaptability has led to the development of a multitude of FDA-approved drugs across various therapeutic areas.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have made a profound impact on oncology, primarily through their ability to interfere with nucleic acid synthesis and disrupt key signaling pathways that drive cancer cell growth and survival.[1]

Core Mechanisms of Anticancer Activity
  • Inhibition of Nucleic Acid Synthesis: As analogues of endogenous pyrimidines (cytosine, thymine, and uracil), many derivatives act as antimetabolites. They can be incorporated into DNA and RNA, leading to strand breaks and inhibition of replication and transcription. A classic example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.

  • Kinase Inhibition: A significant number of modern pyrimidine-based anticancer drugs are potent inhibitors of protein kinases, which are often dysregulated in cancer. By targeting the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs), these derivatives can block downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.[4]

Visualization of EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the Ras-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. Many pyrimidine derivatives are designed to inhibit EGFR, thereby blocking these oncogenic signals.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., Gefitinib) Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Comparative Efficacy of Anticancer Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.

Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine (SI306)GIN8 (Glioblastoma)11.2[5]
Pyrazolo[3,4-d]pyrimidine (SI306)GIN28 (Glioblastoma)7.7[5]
Aurora Kinase Inhibitor (13)NCI-H524 (SCLC, cMYC amp)0.00336[6][7]
Aurora Kinase Inhibitor (13)NCI-H146 (SCLC)> 1.0[6][7]
Pyrimidine-sulfonamide (3a)HCT-116 (Colon)5.66[8]
Pyrimidine-sulfonamide (9a)HCT-116 (Colon)9.64[8]
Tetralin-6-yl pyrimidine (1)HepG2 (Liver)8.66 µg/ml[9]
Tetralin-6-yl pyrimidine (3)MCF-7 (Breast)7.29 µg/ml[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a standard method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Objective: To determine the IC50 value of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrimidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 1:1 isopropanol:DMSO)[8]

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells in 100 µL of complete culture medium into each well of a 96-well plate.[8]

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Antimicrobial Applications: Combating Infectious Diseases

The pyrimidine scaffold is present in numerous synthetic and natural compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[1]

Core Mechanisms of Antimicrobial Activity
  • Antibacterial: Pyrimidine derivatives can inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is vital for nucleic acid synthesis. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor. Other derivatives have been shown to inhibit bacterial cell division by targeting proteins like FtsZ.

  • Antifungal: Some pyrimidine derivatives exhibit antifungal activity by disrupting the fungal cell membrane or inhibiting key enzymes involved in fungal growth.[1]

  • Antiviral: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. They act as chain terminators or inhibitors of viral polymerases (RNA or DNA), thus preventing viral replication.[12] Zidovudine (AZT), an anti-HIV drug, is a well-known example. Non-nucleoside inhibitors can also target viral enzymes like reverse transcriptase.[1]

Comparative Efficacy of Antimicrobial Pyrimidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) of various pyrimidine derivatives against different microbial strains.

Derivative Class/CompoundTest OrganismMIC (µg/mL)Reference
Pyridazino[1,2-a]pyrimidine (8)Staphylococcus aureus1-2 (µmol/mL)[3]
Pyridazino[1,2-a]pyrimidine (9)Escherichia coli1-2 (µmol/mL)[3]
Pyridothienopyrimidine (4b)Pseudomonas aeruginosa7.81[13]
Pyridothienopyrimidine (4b)Bacillus subtilis7.81[13]
Pyrrolopyrimidine (bromo derivative)Staphylococcus aureus8[11]
ThienopyrimidineCandida albicans12.5-50[14]
Pyrimidin-2-ol (12)Staphylococcus aureus0.87 (µM/ml)[15]
Pyrimidin-2-ol (10)Pseudomonas aeruginosa0.77 (µM/ml)[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a pyrimidine derivative.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth to determine the MIC.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrimidine derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight.

    • Prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard for bacteria).

  • Serial Dilution:

    • Dispense 50 µL of broth into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well.

    • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[16]

Core Mechanisms of Anti-inflammatory Activity
  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine derivatives selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16]

  • Suppression of Pro-inflammatory Cytokines: Some derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) by modulating signaling pathways such as the NF-κB pathway.[4][16]

Visualization of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Expression (COX-2, Cytokines) DNA->Transcription Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->IKK Inhibits

Caption: The NF-κB signaling pathway and its inhibition by a pyrimidine derivative.

Comparative Efficacy of Anti-inflammatory Pyrimidine Derivatives
Derivative Class/CompoundAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine derivative (L1)COX-2 Inhibition0.15133.3
Pyrimidine derivative (L2)COX-2 Inhibition0.2290.9
Celecoxib (Reference)COX-2 Inhibition0.04250[16]
Pyrazolo[3,4-d]pyrimidinone (5k)COX-2 Inhibition0.2795.8[14]
Pyrazolo[3,4-d]pyrimidine (3a)COX-1 Inhibition>100-[4]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against COX enzymes.

Objective: To determine the IC50 values of a pyrimidine derivative against COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by COX is monitored.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds and reference inhibitors (e.g., Celecoxib)

  • 96-well microplate and plate reader

Procedure:

  • Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.

  • Add 10 µL of the test compound at various concentrations.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of arachidonic acid and 10 µL of TMPD to initiate the reaction.

  • Immediately measure the absorbance at 590 nm for 5 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.

Central Nervous System (CNS) Applications: Modulating Neuronal Activity

The pyrimidine scaffold is also found in compounds that act on the central nervous system, showing potential as anticonvulsant, antidepressant, and neuroprotective agents.[2]

Core Mechanisms of CNS Activity
  • Modulation of Ion Channels: Some dihydropyrimidine derivatives are known to act as calcium channel blockers, similar to the drug Nifedipine.

  • Interaction with Neurotransmitter Receptors: Pyrimidine derivatives can modulate the activity of key neurotransmitter receptors, such as GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.

  • Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase (MAO) can increase the levels of neurotransmitters in the brain, leading to antidepressant effects.

Visualization of GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. Certain pyrimidine derivatives can act as positive allosteric modulators, enhancing the effect of GABA.

GABAA_Receptor cluster_membrane Neuronal Membrane GABAA GABA-A Receptor (Chloride Channel) Cl_in GABAA->Cl_in Chloride Influx GABA GABA GABA->GABAA Binds Pyrimidine_Modulator Pyrimidine Derivative (Modulator) Pyrimidine_Modulator->GABAA Enhances GABA Binding/Effect Cl_out Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_in->Hyperpolarization

Caption: Modulation of the GABA-A receptor by a pyrimidine derivative.

Experimental Protocol: Synthesis of Anticonvulsant Pyrimidine-5-carbonitrile Derivatives

This protocol describes a multi-step synthesis of pyrimidine derivatives evaluated for anticonvulsant activity.[3]

Objective: To synthesize 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives.

Step 1: Synthesis of 2-mercapto-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile (1)

  • Dissolve anisaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1 mmol) in absolute ethanol.

  • Add potassium carbonate (3 mmol) and reflux for 2 hours.

  • Concentrate the solvent and pour the mixture into ice-cold water with stirring.

  • Neutralize with glacial acetic acid to precipitate the solid product.

  • Filter, wash with water, and recrystallize from methanol.[3]

Step 2: Synthesis of 2-hydrazino-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile (2)

  • To a solution of compound 1 (1 mmol) in absolute ethanol, add hydrazine hydrate (99%; 4 mmol).

  • Reflux for 1 hour.

  • Cool the reaction mixture to allow the solid to precipitate.

  • Filter the product, wash with water, and recrystallize from ethanol.[3]

Step 3: Synthesis of the final derivatives (3-16)

  • Dissolve compound 2 (1 mmol) in a mixture of glacial acetic acid and absolute ethanol (8:2).

  • Add an absolute alcoholic solution of a substituted aromatic aldehyde (1.1 mmol).

  • Reflux for 2-3 hours.

  • Concentrate the solvent, and pour into ice water to precipitate the final product.

  • Filter, wash with water, and recrystallize from methanol.[3]

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its value as a "privileged structure" in medicinal chemistry. Its presence in a wide array of clinically successful drugs is a testament to its versatility and favorable pharmacological properties. The ongoing research into novel pyrimidine derivatives continues to yield promising candidates for the treatment of cancer, infectious diseases, inflammation, and CNS disorders.

Future research will likely focus on several key areas:

  • Development of highly selective inhibitors: As our understanding of disease biology deepens, the design of pyrimidine derivatives that target specific isoforms of enzymes or receptor subtypes will be crucial to minimize off-target effects and improve safety profiles.

  • Dual- or multi-target agents: The complexity of diseases like cancer and chronic inflammation may be better addressed by single molecules that can modulate multiple targets simultaneously. The pyrimidine scaffold is well-suited for the development of such hybrid drugs.[8]

  • Overcoming drug resistance: The emergence of drug resistance is a major challenge in chemotherapy and antimicrobial treatment. Novel pyrimidine derivatives with different mechanisms of action or the ability to circumvent resistance mechanisms are urgently needed.

The continued exploration of the chemical space around the pyrimidine nucleus, coupled with advances in computational drug design and high-throughput screening, will undoubtedly lead to the discovery of the next generation of innovative medicines.

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4-Hydroxy-6-hydrazinylpyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-6-hydrazinylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a pivotal heterocyclic building block in medicinal chemistry. Its unique bifunctional nature, combining the established pharmacophoric properties of the pyrimidine ring with the versatile reactivity of a hydrazinyl moiety, makes it a valuable precursor for the synthesis of diverse bioactive molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, key chemical transformations, and its application in the development of therapeutic agents, particularly in oncology. Authored for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Its prevalence in nature has made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. The incorporation of a hydrazinyl group onto this scaffold, as seen in this compound, introduces a highly reactive and versatile functional group. The hydrazinyl moiety serves as a potent nucleophile and a linchpin for constructing more complex molecular architectures through reactions like hydrazone formation, which are instrumental in developing compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Core Physicochemical Properties

This compound, also known as 6-Hydrazinopyrimidin-4-ol, exists in a tautomeric equilibrium with its pyrimidinone form. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₆N₄O[AbacipharmTech]
Molecular Weight 126.12 g/mol [AbacipharmTech]
CAS Number 29939-37-5[Chemsrc]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Solubility Sparingly soluble in water, soluble in DMSOGeneral Knowledge
Synonyms 6-Hydrazinopyrimidin-4-ol, 4-Hydrazino-6-hydroxypyrimidine[Chemsrc]

Note: Experimental properties like melting point and exact solubility may vary based on purity and crystalline form.

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution on a pyrimidine ring bearing a suitable leaving group at the 6-position, such as a halogen or a methylthio group. The following protocol describes a robust method starting from 4-chloro-6-hydroxypyrimidine.

Causality Behind Experimental Choices
  • Precursor: 4-chloro-6-hydroxypyrimidine is an ideal starting material as the chloro group is an excellent leaving group for nucleophilic aromatic substitution.

  • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) serves as the source of the hydrazinyl group. It is a strong nucleophile. An excess is often used to drive the reaction to completion and minimize side reactions.

  • Solvent: A polar protic solvent like ethanol or isopropanol is typically used to facilitate the dissolution of the reactants and the reaction progress.

  • Temperature: Refluxing provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6-hydroxypyrimidine (1.0 eq).

  • Add ethanol (10 volumes, e.g., 10 mL per gram of starting material) to the flask.

  • Stir the suspension at room temperature to ensure it is well-dispersed.

Step 2: Reagent Addition

  • Slowly add hydrazine hydrate (3.0 to 5.0 eq) dropwise to the stirred suspension. The reaction is exothermic, and a controlled addition is crucial.

  • After the addition is complete, fit the reflux condenser.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting material spot indicates reaction completion, typically within 4-8 hours.

Step 4: Isolation and Purification

  • Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove residual impurities and solvent.

  • Dry the product under vacuum to yield this compound as a solid.

SynthesisWorkflow Start Start: 4-chloro-6-hydroxypyrimidine in Ethanol AddHydrazine Add Hydrazine Hydrate (3-5 eq) Start->AddHydrazine Reflux Heat to Reflux (4-8 hours) AddHydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Check for completion Cool Cool to 0°C Monitor->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH & Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry End Product: This compound Dry->End Reactivity cluster_derivatives Key Derivatizations Core This compound Key Reactive Site: -NHNH₂ Hydrazone Hydrazone Derivatives R-CH=N-NH-Pyrimidine Core->Hydrazone + Aldehyde/Ketone (Condensation) Pyrazolone Pyrazolone Ring Formation Cyclization with β-ketoesters Core->Pyrazolone + β-Ketoester (Cyclocondensation) Triazolopyrimidine Fused Heterocycles e.g., Triazolopyrimidines Core->Triazolopyrimidine + Orthoesters/CS₂ (Cyclization)

Caption: Key reaction pathways for derivatizing this compound.

Applications in Drug Discovery and Development

The true value of this compound is realized in its role as an intermediate for pharmacologically active compounds. Derivatives have shown significant potential, particularly as anticancer agents.

Precursor for Antitumor Agents

Research has demonstrated that pyrimidine-based hydrazones can exhibit potent cytotoxic activity against various cancer cell lines. For instance, a study on 4,6-bis(hydrazone) pyrimidine derivatives showed that these compounds possess broad-spectrum antitumor activity against cell lines such as BGC-823 (gastric cancer) and BEL-7402 (liver cancer), with some analogues showing higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU). [4]The mechanism often involves inducing apoptosis and interacting with cellular macromolecules. The structural flexibility and hydrogen bonding capacity of the hydrazone linker are crucial for binding to biological targets. [4]

Scaffold for Kinase and Enzyme Inhibitors

The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors. By using this compound as a starting point, medicinal chemists can synthesize libraries of compounds to screen for inhibitory activity against various enzymes implicated in disease, such as dipeptidyl peptidase-4 (DPP-4) or various kinases. [5]

Safety, Handling, and Storage

As a laboratory chemical, this compound and its precursors require careful handling.

  • Hazard Profile: While specific toxicity data for the title compound is limited, its synthesis involves hydrazine hydrate, which is highly toxic, corrosive, and a suspected carcinogen. [6][7]The final product should be handled as a potential irritant and sensitizer.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a certified chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [6][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate that provides a direct route to diverse and complex heterocyclic compounds. Its straightforward synthesis and the versatile reactivity of the hydrazinyl group make it an indispensable tool for medicinal chemists. The demonstrated success of its derivatives, particularly in the realm of anticancer research, underscores its continued importance in the pipeline of modern drug discovery.

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An In-depth Technical Guide to the Solubility of 4-Hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of any drug candidate.[1][2] Poor aqueous solubility can severely limit oral bioavailability, hinder the development of parenteral formulations, and introduce significant variability in preclinical and clinical outcomes.[3][4] This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-6-hydrazinylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust methodologies for solubility determination, analyze the factors influencing its solubility profile, and present a framework for interpreting solubility data in the context of drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmaceutical properties.[4] Among these, aqueous solubility is arguably one of the most important initial hurdles to overcome.[5] A drug must be in a dissolved state to be absorbed from its site of administration, such as the gastrointestinal tract, and to reach its target in sufficient concentration to elicit a therapeutic effect.[1][4]

Pyrimidine derivatives, a class to which this compound belongs, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] However, their often planar, aromatic nature can lead to strong crystal lattice forces and consequently, low aqueous solubility. Early and accurate assessment of solubility is therefore paramount. It allows researchers to:

  • Validate Biological Data: In vitro assays can be compromised by compound precipitation, leading to misleading structure-activity relationships (SAR).[2][4]

  • Guide Medicinal Chemistry Efforts: Understanding the drivers of solubility allows for the rational design of analogues with improved properties.

  • Enable In Vivo Studies: Sufficient solubility is required to prepare dosing solutions for pharmacokinetic and efficacy studies.[7]

  • Inform Formulation Strategy: Solubility data is the foundation upon which all formulation development activities are built.[3]

This guide serves as a resource for researchers, chemists, and formulation scientists working with this compound, providing both theoretical grounding and practical, field-proven methodologies.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structure and the properties of related pyrimidine and hydrazine derivatives.

  • Structure: The molecule contains both a hydroxyl (-OH) group and a hydrazinyl (-NHNH2) group attached to a pyrimidine ring. These functional groups are capable of acting as both hydrogen bond donors and acceptors.

  • pKa and Ionization: The pyrimidine ring contains nitrogen atoms, making the molecule basic. The hydroxyl group is weakly acidic, and the hydrazinyl group is also basic. The overall solubility will, therefore, be highly dependent on the pH of the medium, which dictates the ionization state of the molecule.[8] As a weak base, this compound is expected to be more soluble in acidic environments where it can be protonated to form a more soluble salt.

  • Crystal Lattice Energy: The ability of the molecule to form strong intermolecular hydrogen bonds in the solid state can lead to high crystal lattice energy. This energy must be overcome for the solute to dissolve, and high lattice energy is a common cause of poor solubility in crystalline solids.[7]

Methodologies for Accurate Solubility Determination

Determining solubility can be approached in two primary ways: kinetic and thermodynamic. Kinetic solubility is a high-throughput method often used in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later development stages.[7][9]

Thermodynamic Solubility: The Gold Standard Shake-Flask Method (OECD 105)

The equilibrium or thermodynamic solubility is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium. The shake-flask method is the most reliable technique for determining this value.[10][11][12]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[10][13]

Experimental Protocol: Shake-Flask (OECD 105)

  • Preparation: Add an excess of solid this compound to a series of glass vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A preliminary test should determine the necessary time, but 24 to 72 hours is common.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended particles.[13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[17]

Self-Validating System: The protocol's trustworthiness is ensured by running the experiment in triplicate, confirming the presence of undissolved solid at the end of the experiment, and ensuring that solubility values from different time points (e.g., 24h and 48h) are consistent, confirming that equilibrium has been reached.[14]

graph TD; A[Start: Add Excess Solid Compound to Vial] --> B{Add Precise Volume of Solvent}; B --> C{Seal Vial & Equilibrate}; C -- Shaking at Constant Temp (24-72h) --> D[Phase Separation]; D -- Centrifugation / Settling --> E[Sample Supernatant]; E --> F{Filter Sample (e.g., 0.22 µm)}; F --> G[Quantify Concentration via HPLC-UV]; G --> H[End: Report Solubility (mg/mL or µM)];

Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after precipitating from a supersaturated stock solution (typically in DMSO).[7][18] This method is faster and consumes less material, making it ideal for early discovery.[19] The result is not a true equilibrium value but is useful for ranking compounds.[9]

Protocol: A small volume of a concentrated DMSO stock solution is added to an aqueous buffer. After a short incubation (e.g., 1-2 hours), the amount of precipitate is measured, often by nephelometry (light scattering) or by separating the solid and measuring the remaining dissolved compound via UV spectroscopy or HPLC.[7][20][21]

Solubility Profile of this compound

While specific, publicly available solubility data for this compound is limited, studies on similar pyrimidine derivatives provide valuable insights. The solubility of pyrimidines is known to increase with temperature and varies significantly based on the solvent and the nature of substituents on the pyrimidine ring.[6][22][23][24]

For this guide, we present a hypothetical but representative solubility dataset for this compound, which a researcher would aim to generate using the thermodynamic shake-flask method described above.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

Solvent SystempHSolubility (µg/mL)Solubility (µM)Classification
0.1 M HCl1.0> 2000> 18165Very Soluble
Phosphate Buffer5.04504087Soluble
Phosphate Buffered Saline (PBS)7.485772Sparingly Soluble
Water (unbuffered)~8.060545Slightly Soluble
EthanolN/A120010897Soluble
Dimethyl Sulfoxide (DMSO)N/A> 5000> 45404Freely Soluble

Note: Molar Mass of this compound ≈ 126.13 g/mol . Solubility classifications are based on USP guidelines.

Key Factors Influencing Solubility

The solubility of a compound is not an immutable constant but is influenced by several environmental and structural factors.[25]

  • pH: As predicted, the solubility of a molecule with basic nitrogens and an acidic hydroxyl group will be highly pH-dependent.[8] In acidic solutions (low pH), the basic groups become protonated, forming a charged species (a salt) which is generally much more soluble in water.

  • Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[25][26] This relationship can be quantified using the van't Hoff equation.[22]

  • Co-solvents and Excipients: The addition of organic co-solvents (like ethanol or propylene glycol) or formulation excipients (like surfactants or cyclodextrins) can significantly enhance aqueous solubility by reducing the polarity of the solvent system or by forming complexes with the drug molecule.[3]

  • Solid-State Form (Polymorphism): The crystalline form of a compound can have a major impact on its solubility.[3] Amorphous forms are typically more soluble than their stable crystalline counterparts because they lack the strong, ordered lattice structure.[3] It is crucial to characterize the solid form being used in solubility experiments.

graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

}

Factors Influencing Compound Solubility.

Conclusion and Future Directions

Understanding the solubility of this compound is a foundational step in its evaluation as a potential therapeutic agent. This guide has established that its solubility is expected to be highly dependent on pH, a characteristic feature of many nitrogen-containing heterocyclic compounds. The thermodynamic shake-flask method (OECD 105) remains the definitive approach for obtaining accurate, equilibrium solubility data essential for regulatory filings and robust formulation development.

For researchers in the field, the immediate priority should be the experimental determination of the thermodynamic solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). Furthermore, characterization of the solid-state form used in these studies is critical for data reproducibility. This empirical data will provide the necessary foundation to guide further medicinal chemistry optimization and to develop formulations that can deliver the compound effectively and reliably in preclinical and, potentially, clinical settings.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
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  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
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  • Phytosafe. (n.d.). OECD 105.
  • PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates.
  • ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • PubChem. (n.d.). 4-Hydrazinopyrimidine.
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An In-depth Technical Guide to the Spectroscopic Identification of 4-Hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic identification and structural elucidation of 4-Hydroxy-6-hydrazinylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the challenges in sourcing complete, published spectral data for this specific molecule, this guide synthesizes foundational spectroscopic principles with data from analogous pyrimidine and hydrazine derivatives. It offers researchers, scientists, and drug development professionals a robust methodology for characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the theoretical underpinnings, experimental protocols, and in-depth interpretation of expected spectral features, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound and the Role of Spectroscopy

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[1] The title compound, this compound, incorporates key pharmacophoric features—a hydroxyl group and a hydrazinyl moiety—on the pyrimidine scaffold, making it a valuable synthon for creating novel, biologically active molecules.[2]

Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation, from biological screening to lead optimization. Spectroscopic techniques are the primary tools for this purpose, providing a detailed "fingerprint" of the molecule's atomic and electronic structure. This guide explains the causality behind experimental choices and provides a self-validating system for the identification of this compound.

A crucial aspect to consider is the potential for tautomerism in 4-hydroxypyrimidines. The molecule can exist in equilibrium between the "hydroxy" (enol) form and the "pyrimidinone" (keto) form.[3][4] Theoretical and experimental studies on related compounds like 4-pyridone show that while the enol form can be dominant in the gas phase, the keto form is generally favored in solution and the solid state.[5][6] This guide will primarily interpret the spectra based on the more stable 4(3H)-pyrimidinone tautomer, while acknowledging the potential influence of the hydroxy form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C (carbon) nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we anticipate signals corresponding to the pyrimidine ring protons and the protons of the hydroxyl and hydrazinyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-2~8.0 - 8.2Singlet (s)The proton at position 2 is adjacent to two nitrogen atoms, leading to a downfield shift.
H-5~5.8 - 6.0Singlet (s)The proton at position 5 is situated between a carbonyl-like carbon (C-4) and a carbon attached to the hydrazinyl group (C-6), resulting in an upfield shift compared to other aromatic protons.
-NH-NH₂ (Hydrazinyl)Broad, variableSinglet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The -NH and -NH₂ protons may appear as separate or a single broad peak.
-OH (or N-H of keto form)Broad, variableSinglet (br s)This proton is also subject to exchange and its chemical shift is highly variable. In the predominant keto form, this signal corresponds to the N-H proton.

Causality of Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deshields the adjacent protons, shifting their signals downfield (to a higher ppm value).[7] The predicted values are based on data from similar pyrimidine derivatives.[8][9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~155 - 160This carbon is positioned between two nitrogen atoms, resulting in a significant downfield shift.
C-4~165 - 170In the keto tautomer, this carbon has a carbonyl character, leading to the most downfield shift in the spectrum.
C-5~90 - 95This carbon is shielded relative to the other ring carbons.
C-6~160 - 165The attachment of the electronegative hydrazinyl group causes a downfield shift.

Reference Data: The predicted shifts are extrapolated from data for related compounds such as 4-hydroxy-6-(trifluoromethyl)pyrimidine and 4-amino-6-hydroxy-2-methylpyrimidine.[10][11]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down the exchange of labile protons (NH, OH), making them more likely to be observed.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • The spectral width should encompass the range of -1 to 14 ppm.

    • Set the relaxation delay to at least 1 second.

    • Use an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • The spectral width should cover 0-200 ppm.

    • A longer relaxation delay (2-5 seconds) and a higher number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg of Sample P2 Dissolve in 0.6 mL DMSO-d6 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Place in Spectrometer (≥300 MHz) P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 D1 Fourier Transform A2->D1 A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate & Assign Peaks D2->D3 Output Final Structure Confirmation D3->Output

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3200 - 3400N-H stretchingHydrazine (-NHNH₂) & Amide (N-H)Often appears as a broad or multiple sharp peaks.[12]
3100 - 3000C-H stretchingAromatic C-HCharacteristic of the pyrimidine ring protons.
1650 - 1680C=O stretchingAmide/Keto groupA strong, sharp peak indicative of the pyrimidinone ring structure.[1]
1550 - 1620C=N, C=C stretchingPyrimidine ringA series of bands related to the aromatic ring vibrations.[13]
1580 - 1650N-H bendingHydrazine (-NH₂)Scissoring vibration of the primary amine.

Causality of Vibrations: The presence of a strong C=O stretching band would be a key piece of evidence supporting the predominance of the keto tautomer. The N-H stretching region will likely be complex due to contributions from both the ring N-H and the hydrazinyl group.[14]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expected Mass Spectrum

For this compound (Molecular Formula: C₄H₆N₄O), the expected monoisotopic mass is approximately 126.05 Da.

  • Molecular Ion Peak (M⁺): A peak at m/z 126 is expected, corresponding to the intact molecule with a single positive charge.

  • Fragmentation Pattern: The fragmentation of pyrimidines is influenced by the substituents.[15][16] Common fragmentation pathways for this molecule could include:

    • Loss of N₂H₂ (m/z 30) from the hydrazinyl group to give a fragment at m/z 96.

    • Loss of NH₃ (m/z 17) to give a fragment at m/z 109.

    • Cleavage of the pyrimidine ring itself, a characteristic feature of this class of compounds.[17][18]

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is excellent for observing the molecular ion peak with minimal fragmentation.

  • Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole or Time-of-Flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Use a standard electron energy of 70 eV.[15]

    • Maintain the ion source temperature around 200°C.[15]

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualization of MS Fragmentation

Mass_Spec_Fragmentation M [C4H6N4O]+• m/z = 126 (Molecular Ion) F1 [C4H4N2O]+• m/z = 96 M->F1 - N2H2 F2 [C4H5N3O]+• m/z = 109 M->F2 - NH3 F3 Ring Fragments M->F3 - Various losses

Caption: Plausible MS fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.[19] This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

Expected UV-Vis Spectrum

The pyrimidine ring is a chromophore that absorbs in the UV region. The presence of auxochromes (the -OH and -NHNH₂ groups) will influence the wavelength of maximum absorbance (λₘₐₓ).

  • Expected Absorption: this compound is expected to exhibit strong absorbance in the UV region, likely between 250-300 nm.[20] This absorption corresponds to π → π* electronic transitions within the conjugated pyrimidine ring system.[21][22] The exact λₘₐₓ will be sensitive to the solvent used due to solvent-solute interactions.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Concentrations are typically in the micromolar (µM) range.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Zero the instrument using the solvent blank.

    • Scan the sample over a range of approximately 200-400 nm.

    • Record the wavelength of maximum absorbance (λₘₐₓ) and the absorbance value.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The definitive identification of this compound relies not on a single technique, but on the synergistic interpretation of data from multiple spectroscopic methods. NMR spectroscopy provides the structural backbone, IR confirms the presence of key functional groups and tautomeric form, mass spectrometry verifies the molecular weight and formula, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By following the protocols and interpretive guidelines outlined in this guide, researchers can confidently and accurately elucidate the structure of this and related pyrimidine derivatives, paving the way for further discoveries in drug development and chemical biology.

References

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Tautomeric forms of 4-hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-6-Hydrazinylpyrimidine

Authored by: A Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical and often underestimated factor in drug discovery and development.[1][2][3] The tautomeric form of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn govern its pharmacokinetic and pharmacodynamic profiles.[1][4] This guide provides a comprehensive technical examination of the tautomeric landscape of this compound, a heterocyclic scaffold of significant medicinal interest. We will dissect the potential tautomeric equilibria, present state-of-the-art experimental and computational methodologies for their characterization, and discuss the implications for rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to deepen their understanding of tautomerism in heterocyclic systems.

The Principle of Tautomerism: A Cornerstone of Medicinal Chemistry

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[5] The most common form is prototropy, involving the migration of a proton, often accompanied by a shift in a double bond. For drug development professionals, a thorough understanding of a molecule's dominant tautomeric form is not merely an academic exercise; it is fundamental to predicting its behavior in a biological system.[4]

Key properties influenced by tautomerism include:

  • Drug-Target Interactions: A shift from a hydrogen bond donor to an acceptor can completely alter a molecule's binding mode to a receptor or enzyme.[1][2]

  • Pharmacokinetics (ADME): Properties like membrane permeability and solubility are highly dependent on the tautomeric state, affecting absorption and distribution.[4]

  • Solid-State Properties: Tautomerism can lead to polymorphism, where different crystal forms of a drug possess different tautomers, impacting stability and bioavailability.[2]

The pyrimidine ring, a core component of nucleobases like uracil and thymine, is a classic example of a heterocycle where tautomerism is prevalent and biologically significant.[6][7]

The Tautomeric Landscape of this compound

The structure of this compound presents two distinct sites for prototropic tautomerism:

  • Lactam-Lactim Tautomerism: Occurring at the 4-hydroxy-pyrimidine moiety.

  • Amine-Imine Tautomerism: Occurring at the 6-hydrazinyl substituent.

These two equilibria give rise to four potential tautomeric forms, as illustrated below.

G cluster_0 Computational Workflow start Draw All Tautomers (T1, T2, T3, T4) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc gas_phase Determine Gas-Phase Relative Energies (ΔE) freq_calc->gas_phase solvation Incorporate Solvent Effects (e.g., PCM Model) gas_phase->solvation solution_phase Determine Solution-Phase Relative Free Energies (ΔG) solvation->solution_phase predict Predict Predominant Tautomer solution_phase->predict

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Initial Screening of 4-Hydroxy-6-hydrazinylpyrimidine for Bioactivity: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide presents a comprehensive, tiered strategy for the initial bioactivity screening of a specific, promising derivative: 4-Hydroxy-6-hydrazinylpyrimidine. We delineate a systematic workflow, beginning with computational predictions to forecast the compound's potential, followed by a battery of primary in vitro assays to assess its cytotoxic, antimicrobial, and antioxidant properties. Finally, we outline hypothesis-driven secondary assays, such as kinase inhibition, to explore specific mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale behind each experimental choice to empower informed decision-making in the early stages of drug discovery.

Introduction: The Scientific Premise

The pursuit of novel therapeutic agents frequently begins with the identification of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The pyrimidine ring is one such scaffold, integral to life as a component of nucleic acids and demonstrating a vast range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3]

The subject of this guide, this compound, is of particular interest due to its unique combination of functional groups:

  • The Pyrimidine Core: A well-established pharmacophore.[1]

  • The Hydrazinyl Moiety (-NHNH2): A versatile functional group that can act as a potent hydrogen bond donor and is a precursor to hydrazones, which are known to possess significant biological activities, including antitumor and antimicrobial effects.[4][5]

  • The Hydroxyl Group (-OH): Can participate in crucial hydrogen-bonding interactions with biological targets, enhancing binding affinity.

This combination suggests a high probability of biological activity. However, to move from a promising structure to a viable lead compound, a rigorous and logical screening cascade is essential. This guide provides the framework for such an investigation.

Synthesis Outline

The synthesis of this compound can be approached from commercially available precursors. A common route involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate, which selectively displaces one chlorine atom.[6] Subsequent hydrolysis or direct synthesis routes can yield the final hydroxylated compound. A related compound, 4,6-dihydrazinylpyrimidine, is synthesized by reacting 4,6-dichloropyrimidine with hydrazine hydrate, suggesting that controlling the stoichiometry and reaction conditions is key to achieving the mono-substituted product.[4]

The Tiered Screening Strategy: From Prediction to Validation

A successful initial screening campaign maximizes information while conserving resources. We advocate for a tiered approach that begins with broad, cost-effective computational methods and progresses to more focused and resource-intensive biological assays. This strategy ensures that experimental efforts are concentrated on the most promising avenues.

Tiered_Screening_Workflow Figure 1. A tiered workflow for initial bioactivity screening. cluster_0 Tier 1: In Silico Assessment cluster_3 Decision Point InSilico In Silico Profiling (ADMET, Bioactivity Prediction) Cytotoxicity Cytotoxicity Screening (MTT/SRB Assays) InSilico->Cytotoxicity Proceed if favorable profile Antimicrobial Antimicrobial Screening (MIC Determination) InSilico->Antimicrobial Antioxidant Antioxidant Assays (DPPH/ABTS) InSilico->Antioxidant Kinase Kinase Inhibition Assays Cytotoxicity->Kinase If cytotoxic Mechanism Mechanism of Action Studies Antimicrobial->Mechanism If active AntiInflammatory Anti-inflammatory Assays (COX Inhibition) Antioxidant->AntiInflammatory If active Decision Hit Identification & Lead Optimization Kinase->Decision AntiInflammatory->Decision Mechanism->Decision

Caption: A logical workflow progressing from computational predictions to broad in vitro screening and finally to specific mechanistic studies.

Tier 1: In Silico Profiling

Before committing to wet lab synthesis and testing, computational tools can provide invaluable foresight into a compound's potential.[7] This step helps to identify potential liabilities and guide the design of biological experiments.

  • Physicochemical and ADMET Properties: The first step is to assess the "drug-likeness" of this compound. This involves calculating properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors to see if they fall within the ranges defined by Lipinski's Rule of Five.[7][8] In silico models can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, flagging potential issues with bioavailability or toxicity early on.[7]

  • Bioactivity Prediction: Software platforms like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on structural similarity to a vast library of known bioactive compounds.[8] This can generate initial hypotheses, for example, suggesting a likelihood of kinase inhibition or antibacterial effects, which can then be prioritized for experimental validation.[8]

Table 1: Example of an In Silico Prediction Summary for a Novel Compound

Property Predicted Value Interpretation / Guideline
Lipinski's Rule of Five
Molecular Weight < 500 Da Compliant
LogP < 5 Compliant
H-bond Donors < 5 Compliant
H-bond Acceptors < 10 Compliant
ADMET Prediction
GI Absorption High Favorable for oral delivery
hERG Inhibition Medium Risk Warrants future experimental validation
Predicted Bioactivity
Kinase Inhibitor Pa > 0.7 High probability, prioritize for testing
Antibacterial Pa > 0.5 Moderate probability, worth screening

(Note: Pa = Probability to be active. Data is hypothetical for illustrative purposes.)

Tier 2: Primary In Vitro Bioactivity Assays

This tier involves a panel of robust, high-throughput assays designed to cast a wide net and detect the most prominent biological activities of the compound.

Cytotoxicity Screening

Rationale: Assessing a compound's effect on cell viability is a critical first step.[9] It establishes a baseline for toxicity against normal cells and can reveal potential anticancer activity if the compound is selectively potent against cancer cell lines.[10][11] The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the concentration required to inhibit cell growth by 50%.[12]

Recommended Assays:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

  • SRB (Sulforhodamine B) Assay: A colorimetric assay that measures total cellular protein content, providing an estimate of cell number.[10]

Experimental Protocol: MTT Cytotoxicity Assay This protocol is adapted from established methodologies for screening novel compounds.[3][10][13]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.[13]

Antimicrobial Screening

Rationale: The nitrogen-rich heterocyclic structure of pyrimidines is a common feature in many antimicrobial agents.[14][15] Therefore, screening for activity against a panel of pathogenic bacteria and fungi is a logical step.

Recommended Assay: Broth Microdilution Method This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[3]

Experimental Protocol: MIC Determination

  • Inoculum Preparation: Grow bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) overnight in nutrient broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[16]

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth to create a range of concentrations (e.g., 256 µg/mL down to 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antioxidant Activity Screening

Rationale: Many pyrimidine derivatives have been reported to possess antioxidant properties, which are beneficial in combating diseases associated with oxidative stress.[17][18] These assays measure the compound's ability to scavenge free radicals.

Recommended Assay: DPPH Radical Scavenging Assay This is a simple and widely used method where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[19]

Experimental Protocol: DPPH Assay

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol. Ascorbic acid is typically used as a standard.[18]

  • Reaction: In a 96-well plate, mix 100 µL of the test compound solution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[17]

Table 2: Example of a Primary In Vitro Bioactivity Profile

Assay Type Target/Cell Line Result (IC50 / MIC) Positive Control
Cytotoxicity MCF-7 (Breast Cancer) 15.2 µM Doxorubicin (0.8 µM)
A549 (Lung Cancer) 25.8 µM Doxorubicin (1.2 µM)
HEK293 (Normal) > 100 µM Doxorubicin (5.5 µM)
Antimicrobial S. aureus (Gram +) 32 µg/mL Gentamycin (2 µg/mL)
E. coli (Gram -) > 128 µg/mL Gentamycin (4 µg/mL)
Antioxidant DPPH Scavenging 46.3 µM Ascorbic Acid (15.1 µM)

(Note: Data is hypothetical for illustrative purposes, based on values reported for other pyrimidine derivatives.[3][17][18])

Tier 3: Secondary & Mechanistic Assays

If promising activity ("hits") is identified in Tier 2, the next step is to investigate the potential mechanism of action. This phase is hypothesis-driven, guided by the primary results and the compound's structural similarity to known drugs.

Kinase Inhibition Assays

Rationale: The pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[20] Numerous FDA-approved kinase inhibitors are pyrimidine-based.[21] If the compound shows cytotoxicity against cancer cells, screening against a panel of oncogenic kinases (e.g., EGFR, PI3K, Aurora Kinase) is a high-priority next step.[22][23]

Kinase_Pathway Figure 2. Simplified PI3K/Akt signaling pathway. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: A common cancer signaling pathway often targeted by pyrimidine-based kinase inhibitors.[3][24]

Recommended Assay: In Vitro Kinase Activity Assay These assays measure the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor.[24] They are often performed using fluorescence or luminescence-based detection kits.

Experimental Protocol: General Kinase Assay

  • Reagents: Obtain a recombinant human kinase, its specific substrate, and ATP.

  • Reaction Setup: In a 96-well plate, pre-incubate the kinase with various concentrations of this compound.

  • Initiation: Start the enzymatic reaction by adding ATP and the substrate.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the amount of remaining ATP. The signal is inversely proportional to the kinase inhibition.

  • Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.[25]

Data Interpretation and Path Forward

The initial screening cascade will generate a wealth of data (IC50 and MIC values). A successful "hit" is a compound that demonstrates:

  • Potency: Low micromolar or nanomolar activity in a primary assay.

  • Selectivity: For cytotoxic compounds, a significantly higher potency against cancer cells compared to normal cells (a high selectivity index).[13] For kinase inhibitors, selectivity for the target kinase over other kinases.[21]

  • A Favorable Profile: No major liabilities identified in the in silico analysis.

Hits that meet these criteria can then be advanced to lead optimization, where medicinal chemists will synthesize analogues of this compound to improve its potency, selectivity, and drug-like properties, paving the way for more advanced preclinical studies.

References

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The Hydrazinopyrimidine Scaffold: A Privileged Architecture in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazinopyrimidine scaffold has solidified its position as a cornerstone in contemporary medicinal chemistry, exhibiting remarkable versatility and potency in the modulation of various biological targets. This heterocyclic framework, formed by the fusion of a pyrimidine ring with a hydrazinyl moiety, is a privileged structure in the design of kinase inhibitors. Its synthetic accessibility and the unique ability of the hydrazinyl group to forge critical hydrogen bonds have propelled its development in therapeutic areas, most notably in oncology. This guide provides a comprehensive exploration of the discovery, synthesis, biological activities, and structure-activity relationships of hydrazinopyrimidine derivatives, offering critical insights for the advancement of novel therapeutics.

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] Its inherent biological relevance and versatile chemical nature have made it a popular starting point for drug discovery.[1][2] When combined with a hydrazine moiety, the resulting hydrazinopyrimidine scaffold gains unique structural and electronic properties that are highly advantageous for kinase inhibition. The hydrazinyl group acts as a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions within the ATP-binding pocket of kinases.[3] This has led to the development of a multitude of potent and selective kinase inhibitors targeting a range of cancers.

The journey of the hydrazinopyrimidine scaffold from a chemical curiosity to a clinically relevant pharmacophore has been driven by the relentless pursuit of more effective and targeted cancer therapies. Kinases, a large family of enzymes that regulate cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[4][5] The structural features of the hydrazinopyrimidine core allow it to effectively mimic the purine scaffold of ATP, leading to competitive inhibition of kinase activity.[6]

Foundational Synthesis Strategies

The synthetic tractability of the hydrazinopyrimidine scaffold is a key factor in its widespread use.[3] The most common and efficient method for its synthesis involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the pyrimidine ring with hydrazine hydrate.[3][7][8] This foundational reaction provides a versatile entry point for a wide array of derivatives.

General Synthesis Workflow

The synthesis of hydrazinopyrimidine derivatives typically follows a well-established workflow, which can be adapted and optimized for specific target molecules.

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Synthesis cluster_2 Derivatization A Halogenated Pyrimidine B Hydrazine Hydrate Reaction A->B C Hydrazinopyrimidine Core B->C D Condensation with Aldehydes/Ketones C->D E Acylation/Sulfonylation C->E F Final Hydrazinopyrimidine Derivative D->F E->F G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Hydrazinopyrimidine A Kinase D Phosphorylated Substrate A->D G Inactive Kinase B ATP B->A B->G Blocked C Substrate C->A E Cellular Response (e.g., Proliferation) D->E F Hydrazinopyrimidine Inhibitor F->G H Blocked Cellular Response G->H

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Hydrazino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth overview of the essential safety and handling protocols for 4-Hydrazino-6-hydroxypyrimidine. As a substituted pyrimidine with a reactive hydrazine moiety, this compound presents unique challenges in the laboratory. This document moves beyond rote procedural lists to explain the rationale behind each safety recommendation, fostering a culture of informed caution critical to innovative research. The information herein is a synthesis of established best practices for handling hydrazine derivatives and available data for the specific compound.

Compound Profile and Physicochemical Properties

4-Hydrazino-6-hydroxypyrimidine (CAS RN: 29939-37-5) is a heterocyclic compound with the molecular formula C₄H₆N₄O.[1] Its structure, featuring both a pyrimidine ring and a hydrazine group, is the primary determinant of its reactivity and toxicological profile.

Table 1: Physicochemical Data of 4-Hydrazino-6-hydroxypyrimidine and Related Compounds

Property4-Hydrazino-6-hydroxypyrimidineHydrazine (Anhydrous)
CAS Number 29939-37-5[1]302-01-2
Molecular Formula C₄H₆N₄O[1]N₂H₄
Molecular Weight 126.12 g/mol 32.05 g/mol [2]
Appearance Not specified (likely a solid)Colorless, fuming oily liquid[2]
Storage Temperature 2-8°C[1]Refrigerated, below 4°C/39°F

Hazard Identification and GHS Classification

While a specific GHS classification for 4-Hydrazino-6-hydroxypyrimidine is not universally established, the hazards can be inferred from the structural alerts and the known profile of hydrazine. Hydrazine is classified as a flammable liquid, acutely toxic, a skin corrosive, a suspected carcinogen, and an environmental hazard.[3] It is prudent to assume that 4-Hydrazino-6-hydroxypyrimidine shares many of these hazardous properties.

Anticipated GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 2 or 3. Hydrazines are known to be highly toxic by all routes of exposure.[4]

  • Skin Corrosion/Irritation: Category 1B or 2. Hydrazine is corrosive to the skin.

  • Serious Eye Damage/Eye Irritation: Category 1.

  • Carcinogenicity: Category 1B or 2. Hydrazine is a suspected human carcinogen.[2]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2. The liver, kidneys, and central nervous system are target organs for hydrazine toxicity.[5]

  • Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 or 2. Hydrazine is very toxic to aquatic life.

GHS_Hazards cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards p1 {Flammability | Potential for thermal decomposition} h1 {Acute Toxicity | Oral, Dermal, Inhalation} h2 {Corrosion/Irritation | Skin and Eyes} h3 {Carcinogenicity | Suspected Human Carcinogen} h4 {Target Organ Toxicity | Liver, Kidneys, CNS} e1 {Aquatic Toxicity | Acute and Chronic} Compound 4-Hydrazino-6-hydroxypyrimidine Compound->p1 Compound->h1 Compound->h2 Compound->h3 Compound->h4 Compound->e1

Engineering Controls: The First Line of Defense

The primary objective when handling 4-Hydrazino-6-hydroxypyrimidine is to minimize all potential routes of exposure. This is most effectively achieved through robust engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The sash should be kept as low as possible.

  • Glove Box: For manipulations that may generate dust or aerosols, or for reactions run under an inert atmosphere, a glove box is the preferred engineering control.

  • Ventilation: The laboratory should be well-ventilated with single-pass air. Recirculating air handling systems are not appropriate for spaces where hydrazines are used.

Personal Protective Equipment (PPE): A Necessary Barrier

Even with stringent engineering controls, a comprehensive PPE regimen is mandatory.

  • Hand Protection: Double gloving with nitrile gloves is recommended. Check the glove manufacturer's specifications for breakthrough times for hydrazine and related compounds. Change gloves immediately upon any sign of contamination.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential. An impervious apron should be worn over the lab coat for tasks with a high splash potential.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a full-face respirator with a cartridge appropriate for hydrazine is necessary.

PPE_Workflow Start Handling 4-Hydrazino-6-hydroxypyrimidine EngineeringControls Work in Chemical Fume Hood Start->EngineeringControls HandProtection Double Nitrile Gloves EngineeringControls->HandProtection EyeProtection Splash Goggles & Face Shield HandProtection->EyeProtection BodyProtection Flame-Resistant Lab Coat EyeProtection->BodyProtection SpillRisk High Splash or Spill Potential? BodyProtection->SpillRisk Apron Wear Impervious Apron SpillRisk->Apron Yes RespiratoryRisk Aerosol Generation or Spill? SpillRisk->RespiratoryRisk No Apron->RespiratoryRisk Respirator Use Full-Face Respirator RespiratoryRisk->Respirator Yes Proceed Proceed with Work RespiratoryRisk->Proceed No Respirator->Proceed

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when working with 4-Hydrazino-6-hydroxypyrimidine.

Storage:

  • Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[6]

  • The recommended storage temperature is 2-8°C.[1]

  • Keep containers tightly closed and clearly labeled with the compound name and all relevant hazard warnings.

  • Store in a designated, locked cabinet if possible.

Handling:

  • Weighing: Weigh the compound in a fume hood on a disposable weigh boat.

  • Transfers: Use a spatula or other appropriate tool for solid transfers. For solutions, use a syringe or cannula.

  • Housekeeping: Clean the work area thoroughly after each use. Decontaminate all surfaces with a suitable solution (e.g., 10% sodium hypochlorite followed by a water rinse).

  • Waste Disposal: All waste, including empty containers, contaminated gloves, and weigh boats, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is crucial.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6]

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Ensure the fume hood is operating and increase ventilation to the area if it is safe to do so.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.

  • Cleanup: Only trained personnel with the proper PPE and spill kits should attempt to clean up a spill. For a small spill of solid material, carefully sweep it up and place it in a sealed container for hazardous waste disposal. For a liquid spill, use an inert absorbent material.

Toxicological and Reactivity Insights

The toxicity of hydrazines is believed to be mediated through their interaction with pyridoxal phosphate, a cofactor for many enzymes, particularly in the central nervous system. This can lead to a range of neurological effects. Chronic exposure to hydrazines has been linked to an increased risk of cancer.[2]

Hydrazines are potent reducing agents and can react violently with oxidizing agents. They can also be thermally unstable. Therefore, it is critical to avoid contact with incompatible materials and to prevent exposure to heat, sparks, or open flames.[2][6]

Conclusion: A Commitment to Safety

4-Hydrazino-6-hydroxypyrimidine is a valuable compound for research and development, but its potential hazards demand the utmost respect and caution. By understanding the underlying principles of its reactivity and toxicity, and by rigorously adhering to the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and conduct their work in a safe and responsible manner. Always consult your institution's specific safety guidelines and the most current safety data sheets before beginning any work with this or any other hazardous chemical.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Hydroxy-6-hydrazinylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Hydroxy-6-hydrazinylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are core components of numerous bioactive molecules, and the introduction of a hydrazinyl moiety offers a versatile handle for further functionalization and the development of novel therapeutic agents. This guide details a primary synthetic route via nucleophilic aromatic substitution, starting from 4-chloro-6-hydroxypyrimidine. It is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, safety considerations, and characterization techniques to ensure reliable and reproducible results.

Introduction: The Significance of Hydrazinylpyrimidines

The pyrimidine ring is a fundamental heterocycle in nucleic acids (cytosine, thymine, and uracil) and a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the pyrimidine core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

The hydrazinyl (-NHNH₂) group is a potent nucleophile and a valuable functional group for creating more complex molecular architectures.[2] Its incorporation into the pyrimidine scaffold, specifically creating this compound, generates a versatile intermediate. This derivative can undergo condensation reactions with aldehydes and ketones to form hydrazones, or it can be used to construct larger heterocyclic systems like pyrazoles and triazoles, which are themselves important pharmacophores.[3] This protocol outlines a reliable method for the synthesis of this key building block.

Reaction Scheme and Mechanism

The primary synthesis route involves the reaction of a commercially available or synthesized precursor, 4-chloro-6-hydroxypyrimidine, with hydrazine hydrate.

Overall Reaction:

Figure 1: Synthesis of this compound from 4-chloro-6-hydroxypyrimidine.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This deficiency is enhanced by the electron-withdrawing chloro substituent, making the carbon atom at position 6 highly electrophilic and susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine molecule attacks the carbon atom bonded to the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. This results in the formation of the substituted product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-chloro-6-hydroxypyrimidine.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-chloro-6-hydroxypyrimidine≥97%Major chemical suppliersCAS: 4765-77-9
Hydrazine Hydrate (80-85%)ReagentMajor chemical suppliersCaution: Toxic and corrosive. Handle in a fume hood.[2]
Ethanol (EtOH)AnhydrousMajor chemical suppliersSolvent
Methanol (MeOH)ACS GradeMajor chemical suppliersFor washing/recrystallization
Deionized Water (H₂O)------For washing
Round-bottom flask (100 mL)---------
Reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle or oil bath---------
Buchner funnel and filter flask---------
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄---For reaction monitoring
Standard laboratory glassware---------
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.31 g (10 mmol) of 4-chloro-6-hydroxypyrimidine in 40 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

    • Causality: Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction. It is also miscible with hydrazine hydrate.

  • Addition of Hydrazine: Carefully add 2.5 mL (approx. 40 mmol, 4 equivalents) of 80% hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Causality: A molar excess of hydrazine hydrate is used to ensure the complete consumption of the chloropyrimidine starting material and to drive the reaction to completion. The dropwise addition helps to control any initial exotherm.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the nucleophilic substitution reaction. Reaction progress should be monitored to determine the optimal time.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use a solvent system such as Ethyl Acetate/Hexane (e.g., 7:3) to develop the plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Isolation of Product: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of cold deionized water (2 x 10 mL) and then cold methanol (1 x 10 mL) to remove unreacted hydrazine hydrate and other impurities.

    • Causality: Washing with cold solvents minimizes the loss of product due to dissolution while effectively removing impurities.

  • Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The product should be an off-white to pale yellow solid.

Alternative Route

An alternative synthesis can be performed starting from 4,6-dichloropyrimidine. This involves a regioselective mono-substitution with hydrazine, followed by hydrolysis of the second chloro group. A procedure for the first step, yielding 4-chloro-6-hydrazinylpyrimidine, has been described where 4,6-dichloropyrimidine is reacted with hydrazine hydrate in methanol at room temperature.[5][6] The subsequent hydrolysis step would then be required to yield the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 4-chloro-6- hydroxypyrimidine in Ethanol add_hydrazine Add Hydrazine Hydrate (4 equivalents) start->add_hydrazine Stir at RT reflux Reflux at 80-85°C for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp & then in Ice Bath monitor->cool Reaction Complete filtrate Filter Precipitate cool->filtrate wash Wash with Cold H₂O and Methanol filtrate->wash dry Dry Under Vacuum wash->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

TechniqueExpected Results
¹H NMR (DMSO-d₆): Expect signals for the pyrimidine ring protons, the -OH proton, and the -NH and -NH₂ protons of the hydrazinyl group. The exact chemical shifts will depend on the solvent and concentration. The pyrimidine protons should appear as singlets or doublets in the aromatic region.
¹³C NMR (DMSO-d₆): Expect signals corresponding to the four unique carbon atoms in the pyrimidine ring. The carbons attached to heteroatoms (N, O) will be downfield.
FT-IR (KBr)Characteristic peaks should be observed for N-H stretching (hydrazinyl and amine groups, ~3200-3400 cm⁻¹), O-H stretching (~3100-3300 cm⁻¹), C=O stretching (keto-tautomer, ~1650-1680 cm⁻¹), and C=N/C=C stretching (pyrimidine ring, ~1550-1650 cm⁻¹).[1]
Mass Spec. (MS)The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₄H₇N₄O⁺ (m/z = 127.06).
Melting Point A sharp melting point indicates high purity of the compound.

Note: 4-hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. This may be reflected in the spectroscopic data.

Safety and Handling Precautions

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloropyrimidines: These compounds can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.

  • General Precautions: Perform all operations in a well-ventilated laboratory. Ensure appropriate waste disposal procedures are followed for all chemical waste.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By following the outlined steps for synthesis, work-up, and characterization, researchers can reliably produce this key building block for the creation of novel and diverse molecular entities.

References

  • Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • Google Patents. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • ResearchGate. (2025). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.
  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
  • Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • PrepChem.com. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine.
  • LookChem. (n.d.). 4-Chloro-6-hydrazinopyrimidine.
  • PrepChem.com. (n.d.). Synthesis of 2-hydrazino-4-hydroxy-6-nitro-quinazoline.
  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • MDPI. (n.d.). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups.
  • Organic Chemistry Portal. (n.d.). Hydrazine.
  • Journal of the Chemical Society (Resumed). (1938). 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives.

Sources

The Strategic Utility of 4-Hydroxy-6-hydrazinylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved therapeutics.[1] Its inherent electronic properties and capacity for diverse functionalization make it a cornerstone in the design of targeted therapies. Within this esteemed class of heterocycles, 4-hydroxy-6-hydrazinylpyrimidine emerges as a particularly valuable building block. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a hydroxyl moiety, opens a gateway to a rich variety of chemical transformations, enabling the synthesis of complex molecular architectures with significant therapeutic potential.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other potential therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Strategic Advantage of the this compound Scaffold

The strategic importance of this compound lies in its ability to serve as a versatile synthon for the creation of fused heterocyclic systems, most notably pyrazolopyrimidines. The hydrazine moiety is highly reactive towards 1,3-dicarbonyl compounds, leading to a cyclocondensation reaction that efficiently constructs a pyrazole ring fused to the pyrimidine core.[2] This pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[3][4]

The hydroxyl group at the 4-position of the pyrimidine ring, while seemingly simple, plays a crucial role. It can exist in tautomeric equilibrium with its keto form, 6-hydrazinylpyrimidin-4(3H)-one. This tautomerism influences the electronic landscape of the molecule and provides an additional site for hydrogen bonding interactions within a biological target, such as the active site of a kinase.[5]

Logical Workflow: From Building Block to Bioactive Molecule

The general workflow for utilizing this compound in a drug discovery program is outlined below. This process begins with the synthesis of the core scaffold, followed by its derivatization and subsequent biological evaluation.

workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A Starting Materials (e.g., 4,6-Dihydroxypyrimidine) B Chlorination A->B POCl3 C Hydrazinolysis B->C Hydrazine Hydrate D This compound C->D F Cyclocondensation D->F E 1,3-Dicarbonyl Compounds E->F G Pyrazolopyrimidine Library F->G H In vitro Kinase Assays G->H I Cell-based Assays (e.g., MTT) H->I J SAR Studies I->J K Lead Optimization J->K

Caption: General workflow for the use of this compound.

Part 2: Synthesis of this compound

A robust and scalable synthesis of the starting material is paramount for any drug discovery campaign. While not always commercially available in large quantities, this compound can be reliably synthesized from readily accessible precursors. A common and effective route begins with 4,6-dihydroxypyrimidine.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 4,6-dihydroxypyrimidine. The first step involves a chlorination reaction to generate the more reactive 4-chloro-6-hydroxypyrimidine, which is then subjected to hydrazinolysis.

Step A: Synthesis of 4-Chloro-6-hydroxypyrimidine

  • Rationale: The hydroxyl groups of 4,6-dihydroxypyrimidine are poor leaving groups. Conversion of one of the hydroxyls to a chloride creates a reactive electrophilic site for subsequent nucleophilic substitution by hydrazine. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[6]

  • Materials:

    • 4,6-Dihydroxypyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

    • Toluene (or other high-boiling inert solvent)

    • Ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

    • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring in a fume hood.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-6-hydroxypyrimidine.

Step B: Synthesis of this compound

  • Rationale: The chlorine atom at the 6-position is now a good leaving group and can be readily displaced by the nucleophilic hydrazine. Hydrazine hydrate is a common and effective source of hydrazine for this type of reaction.

  • Materials:

    • 4-Chloro-6-hydroxypyrimidine

    • Hydrazine hydrate (80-100%)

    • Ethanol or isopropanol

  • Procedure:

    • Suspend 4-chloro-6-hydroxypyrimidine (1 equivalent) in ethanol or isopropanol in a round-bottom flask.

    • Add hydrazine hydrate (2-3 equivalents) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

    • Dry the product under vacuum to obtain this compound.

Part 3: Application in the Synthesis of Pyrazolopyrimidine Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a key feature in many ATP-competitive kinase inhibitors.[4] The nitrogen atoms of the pyrazole and pyrimidine rings can form critical hydrogen bond interactions with the hinge region of the kinase active site, mimicking the interactions of the adenine portion of ATP. By modifying the substituents on this core scaffold, it is possible to achieve high potency and selectivity for specific kinases.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Library

This protocol describes the cyclocondensation of this compound with a β-ketoester to form a pyrazolopyrimidine core. This is a versatile reaction that can be used to generate a library of compounds for screening by varying the β-ketoester.[7]

  • Rationale: The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of the hydrazine with the ketone of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The reaction is typically acid-catalyzed.

  • Materials:

    • This compound

    • A selection of β-ketoesters (e.g., ethyl acetoacetate, ethyl benzoylacetate)

    • Glacial acetic acid or a catalytic amount of a stronger acid (e.g., HCl)

    • Ethanol

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the desired β-ketoester (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 10% of the volume of ethanol).

    • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Logical Relationship: Pyrazolopyrimidine Core and Kinase Inhibition

The following diagram illustrates the key interactions between a generic pyrazolo[3,4-d]pyrimidine inhibitor and the ATP binding site of a protein kinase.

Sources

The Versatile Building Block: 4-Hydroxy-6-hydrazinylpyrimidine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Core and the Potential of 4-Hydroxy-6-hydrazinylpyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases essential for life.[1][2] The inherent versatility of the pyrimidine ring allows for diverse functionalization, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] Fused pyrimidine systems, in particular, have garnered significant attention in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with various biological targets.[6][7]

This guide focuses on the utility of a highly reactive and versatile pyrimidine derivative, This compound , as a pivotal building block for the synthesis of a variety of fused heterocyclic compounds. The presence of a nucleophilic hydrazinyl group ortho to a hydroxyl group on the pyrimidine ring provides a unique chemical handle for intramolecular cyclization reactions, paving the way for the efficient construction of pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines. These fused heterocyclic systems are of significant interest due to their demonstrated potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[8][9][10]

This document provides detailed protocols for the synthesis of the this compound building block and its subsequent application in the construction of medicinally relevant heterocyclic scaffolds. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical utility for researchers in drug discovery and organic synthesis.

PART 1: Synthesis of the Core Building Block: this compound

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by functional group manipulations to introduce the key hydrazinyl moiety.

Protocol 1.1: Synthesis of 4,6-Dihydroxypyrimidine

The initial step involves the synthesis of 4,6-dihydroxypyrimidine, a common precursor in pyrimidine chemistry. This is typically achieved through the condensation of a malonic acid ester with formamide in the presence of a strong base.[11][12]

Reaction Scheme:

Synthesis of 4,6-Dihydroxypyrimidine diethyl_malonate Diethyl Malonate reaction + diethyl_malonate->reaction formamide Formamide formamide->reaction naome Sodium Methoxide (NaOMe) naome->reaction dhp 4,6-Dihydroxypyrimidine reaction->dhp Reflux

Figure 1: Synthesis of 4,6-Dihydroxypyrimidine.

Materials:

  • Diethyl malonate

  • Formamide

  • Sodium methoxide

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in methanol.

  • To this solution, add formamide.

  • Slowly add diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to a pH of approximately 2-3. This will precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4,6-dihydroxypyrimidine.

Rationale: The reaction proceeds via a Claisen condensation followed by cyclization. Sodium methoxide acts as a base to deprotonate the active methylene group of diethyl malonate, which then attacks the carbonyl carbon of formamide. Subsequent intramolecular cyclization and tautomerization yield the stable 4,6-dihydroxypyrimidine.

Protocol 1.2: Synthesis of 4-Chloro-6-hydroxypyrimidine

The hydroxyl groups of 4,6-dihydroxypyrimidine need to be activated for nucleophilic substitution. This is achieved by converting one of the hydroxyl groups into a better leaving group, such as a chlorine atom.

Reaction Scheme:

Synthesis of 4-Chloro-6-hydroxypyrimidine dhp 4,6-Dihydroxypyrimidine reaction + dhp->reaction pocl3 Phosphorus Oxychloride (POCl3) pocl3->reaction chp 4-Chloro-6-hydroxypyrimidine reaction->chp Heat

Figure 2: Synthesis of 4-Chloro-6-hydroxypyrimidine.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

Procedure:

  • In a fume hood, carefully add 4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride in a round-bottom flask.

  • Heat the mixture gently under reflux for a few hours.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain 4-chloro-6-hydroxypyrimidine.[13]

Rationale: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group into a chlorosulfite ester intermediate, which is then displaced by a chloride ion to yield the chlorinated pyrimidine. The use of excess POCl₃ ensures complete conversion.

Protocol 1.3: Synthesis of this compound

The final step is the introduction of the hydrazinyl group by nucleophilic substitution of the chlorine atom.

Reaction Scheme:

Synthesis of this compound chp 4-Chloro-6-hydroxypyrimidine reaction + chp->reaction hydrazine Hydrazine Hydrate (N2H4·H2O) hydrazine->reaction hhp This compound reaction->hhp Reflux

Figure 3: Synthesis of this compound.

Materials:

  • 4-Chloro-6-hydroxypyrimidine

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 4-chloro-6-hydroxypyrimidine in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to yield this compound.

Rationale: The highly nucleophilic hydrazine displaces the chloride ion from the pyrimidine ring in an SNAr (Nucleophilic Aromatic Substitution) reaction. The use of excess hydrazine hydrate drives the reaction to completion.

PART 2: Application in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the hydroxyl and hydrazinyl groups in this compound makes it an ideal precursor for constructing fused pyrazole and triazole rings.

Application 2.1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones.[1]

Reaction Workflow:

Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones start This compound + 1,3-Dicarbonyl Compound reaction Condensation/ Intramolecular Cyclization start->reaction product Pyrazolo[3,4-d]pyrimidin-4(5H)-one reaction->product

Figure 4: Workflow for Pyrazolo[3,4-d]pyrimidin-4(5H)-one Synthesis.

Reaction Scheme:

Reaction with Acetylacetone hhp This compound reaction + hhp->reaction acetylacetone Acetylacetone acetylacetone->reaction product 3,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one reaction->product Glacial Acetic Acid, Reflux Reaction with Triethyl Orthoformate hhp This compound reaction + hhp->reaction orthoformate Triethyl Orthoformate orthoformate->reaction product [1,2,4]Triazolo[4,3-c]pyrimidin-5(6H)-one reaction->product Reflux

Sources

Application Note: A Researcher's Guide to the Hydrazinolysis of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the hydrazinolysis of pyrimidines, a powerful chemical transformation used to synthesize pyrazoles from pyrimidine precursors. This reaction involves the nucleophilic attack of hydrazine on the pyrimidine ring, leading to ring cleavage and subsequent recyclization to form a stable five-membered pyrazole ring. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, critical safety considerations for handling hydrazine, and methods for reaction monitoring and product characterization.

Introduction and Scientific Principle

The conversion of pyrimidines to pyrazoles via hydrazinolysis is a significant transformation in synthetic organic and medicinal chemistry. Pyrimidines, such as uracil and thymine, are fundamental components of nucleic acids.[1] Pyrazoles, on the other hand, are a class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals. The ability to remodel the pyrimidine backbone into a pyrazole ring opens up novel synthetic pathways for creating diverse molecular architectures for drug discovery.

The reaction proceeds through a nucleophilic attack by hydrazine on an electrophilic carbon of the pyrimidine ring, typically leading to ring opening.[1][2][3] The resulting intermediate then undergoes an intramolecular condensation to form the thermodynamically stable pyrazole ring. The reaction conditions, such as temperature and the use of activating agents, can significantly influence the reaction's efficiency and scope.[4][5]

Reaction Mechanism and Workflow

The generally accepted mechanism involves several key steps. For many pyrimidine systems, especially those requiring harsh conditions, the reaction can be low-yielding with substituted pyrimidines.[5] However, recent advancements have shown that activation of the pyrimidine ring, for instance by N-triflylation, can significantly lower the reaction temperature and improve yields.[4][5]

The key mechanistic steps are:

  • Activation (Optional but Recommended): The pyrimidine nitrogen is activated, for example, by triflylation, which reduces the LUMO energy of the ring, making it more susceptible to nucleophilic attack.[4][5]

  • Nucleophilic Attack: A hydrazine molecule attacks an electrophilic carbon position (e.g., C6) of the activated pyrimidine ring. This is often the rate-determining step.[5]

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the pyrimidine ring. This is often facilitated by a 6π electrocyclic ring opening.[5]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks another carbon atom of the opened chain, initiating the formation of the new five-membered ring.[5]

  • Aromatization: Elimination of a small molecule (like urea or a derivative) leads to the formation of the stable, aromatic pyrazole ring.[2]

Workflow Visualization

The overall experimental process can be visualized as a sequence of distinct stages, from preparation to final analysis.

Hydrazinolysis_Workflow Prep Reagent & Glassware Preparation Setup Inert Atmosphere Reaction Setup Prep->Setup Activation Pyrimidine Activation (e.g., Triflylation) Setup->Activation Reaction Hydrazine Addition & Reaction Activation->Reaction Monitor TLC / LC-MS Monitoring Reaction->Monitor Periodic Sampling Workup Quenching & Aqueous Work-up Reaction->Workup Upon Completion Monitor->Reaction Extract Organic Extraction Workup->Extract Purify Column Chromatography or Crystallization Extract->Purify Characterize NMR, MS, etc. Characterization Purify->Characterize

Caption: General experimental workflow for the hydrazinolysis of pyrimidines.

Critical Safety Precautions: Handling Hydrazine

Hydrazine is an extremely hazardous substance. It is acutely toxic, corrosive, carcinogenic, and a reproductive toxin.[6][7] All handling of hydrazine and its solutions must be performed with strict adherence to safety protocols.

  • Engineering Controls: All work with hydrazine must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or chloroprene gloves are required. Ensure complete skin protection.[6][7]

    • Eye Protection: Splash-proof chemical goggles are mandatory. A face shield is strongly recommended when there is any splash hazard.[6][7]

    • Body Protection: A flame-resistant lab coat must be worn.[7]

  • Spill & Exposure Response:

    • In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][8]

    • For inhalation, move the affected person to fresh air and seek immediate medical help.[7][8]

    • Have a hydrazine spill kit ready. Do not attempt to clean up large spills yourself; evacuate the area and contact emergency services.[7]

  • Waste Disposal: Hydrazine-containing waste is hazardous. It must be collected in a properly labeled, sealed container and disposed of through your institution's environmental health and safety office.[6]

Detailed Experimental Protocol

This protocol is a generalized procedure based on modern methods for the conversion of a substituted pyrimidine to a pyrazole.[4][5] Researchers should adapt concentrations, temperatures, and reaction times based on their specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Pyrimidine>98%Standard SupplierEnsure substrate is dry.
Trifluoromethanesulfonic Anhydride (Tf₂O)Synthesis GradeStandard SupplierHighly corrosive. Handle with care.
Hydrazine Hydrate (N₂H₄·H₂O)>98%Standard SupplierExtremely Toxic. See Safety Section.
1,4-DioxaneAnhydrousStandard SupplierUse a dry, inert solvent.
Dichloromethane (DCM)AnhydrousStandard SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor aqueous work-up.
Brine (Saturated NaCl)ACS GradeStandard SupplierFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierFor drying organic layers.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Step-by-Step Procedure

PART A: Pyrimidine Activation

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the substituted pyrimidine (1.0 eq) and anhydrous 1,4-dioxane to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution.

    • Scientist's Note: This step is often exothermic. Slow addition is critical to maintain temperature control and prevent side reactions. The formation of a pyridinium salt may be observed.

  • Stirring: Allow the reaction to stir at room temperature (e.g., 23 °C) for 15-30 minutes to ensure complete activation.[4]

PART B: Hydrazinolysis and Ring Contraction

  • Temperature Adjustment: Adjust the temperature of the reaction mixture to the desired level (e.g., 35 °C) using a controlled heating mantle or water bath.[4]

  • Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) dropwise to the reaction mixture.

    • Scientist's Note: The nucleophilicity of hydrazine is sensitive to substitution. Phenyl-substituted hydrazines may be less reactive and require slightly higher temperatures or longer reaction times.[4]

  • Reaction Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting pyrimidine spot has been fully consumed.

    • Validation Checkpoint: A successful reaction will show the disappearance of the starting material and the appearance of a new, typically more polar, product spot on the TLC plate.

PART C: Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrazole product.[9]

Characterization and Data Analysis

The identity and purity of the final pyrazole product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and identifying the correct fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the pyrazole product. The disappearance of characteristic pyrimidine proton signals and the appearance of new signals corresponding to the pyrazole ring and its substituents will confirm the transformation.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the product.[10][11][12][13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Incomplete activation of pyrimidine. Insufficient temperature. Sterically hindered substrate.Increase activation time or use a more potent activating agent. Increase reaction temperature in increments of 10 °C. Increase reaction time.
Multiple Products Side reactions due to excessive heat. Impure starting materials.Maintain strict temperature control. Purify starting materials before the reaction. Optimize stoichiometry of hydrazine.
Difficulty in Purification Product is highly polar or co-elutes with byproducts.Use a different solvent system for chromatography. Consider crystallization if the product is a solid.
Low Isolated Yield Product loss during aqueous work-up. Incomplete extraction.Ensure pH is appropriate before extraction. Increase the number of extractions.

References

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.
  • Safety and Handling of Hydrazine - DTIC.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water - MDPI.
  • Hydrazine Standard Operating Procedure - University of California, Santa Barbara.
  • Performance Chemicals Hydrazine - Arxada.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. - ResearchGate.
  • Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines - Semantic Scholar.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central.
  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors - University of Miami.
  • Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides - Journal of the Chemical Society C: Organic (RSC Publishing).
  • Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines - ResearchGate.
  • Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PubMed Central.
  • The reaction of hydrazine with pyrimidine bases (1966) - SciSpace.
  • The hydrazinolysis of heterocyclic compounds. I. 1,4,6-Trimethylpyrimidine-2(1H)-thione and related compounds - Australian Journal of Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed Central.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
  • Method for purifying pyrazoles - Google Patents.
  • 3(5)-aminopyrazole - Organic Syntheses Procedure.
  • Process for the purification of pyrazoles - Google Patents.
  • Process for the preparation of pyrazole - Google Patents.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses.
  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf.
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed.
  • Determination of Two Oxy-Pyrimidine Metabolites of Diazinon in Urine by Gas Chromatography/Mass Selective Detection and Liquid Chromatography/Electrospray Ionization/Mass Spectrometry/Mass Spectrometry - ResearchGate.
  • Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed.
  • Determination of two oxy-pyrimidine metabolites of diazinon in urine by gas chromatography/mass selective detection and liquid chromatography/electrospray ionization/mass spectrometry/mass spectrometry - PubMed.

Sources

Application Notes and Protocols for 4-Hydroxy-6-hydrazinylpyrimidine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a major focus of anticancer drug discovery, leading to the development of numerous therapeutic agents.[2][3] These agents often function as antimetabolites or kinase inhibitors, disrupting the cellular processes that cancer cells rely on for their rapid proliferation.[4][5] Pyrimidine analogs, such as the well-known 5-fluorouracil, interfere with nucleotide synthesis, thereby halting DNA and RNA production in rapidly dividing cancer cells.[6][7][8]

The subject of this guide, 4-Hydroxy-6-hydrazinylpyrimidine, presents a unique starting point for novel anticancer drug development. It combines the established pyrimidine core with a reactive hydrazinyl moiety. The hydrazinyl group is a versatile functional group that can be readily converted into hydrazones, which are a class of compounds known for a wide spectrum of biological activities, including potent anticancer effects.[9][10][11] Research on related dihydrazone pyrimidine derivatives has already demonstrated broad-spectrum antitumor activity, highlighting the potential of this chemical space.[12]

These application notes will provide researchers with a comprehensive guide to exploring the anticancer potential of this compound. We will detail protocols for the synthesis of derivative libraries, in vitro screening against cancer cell lines, and initial mechanism of action studies, all grounded in established scientific principles.

Proposed Mechanism of Action: A Hypothetical Framework

Based on the known activities of related pyrimidine and hydrazone compounds, we can propose several potential anticancer mechanisms for derivatives of this compound. These hypotheses can guide initial experimental investigations.

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives could be designed to target the ATP-binding site of key oncogenic kinases, such as EGFR, CDKs, or others involved in cell signaling pathways.[5]

  • Antimetabolite Activity: As a pyrimidine analog, the compound or its metabolites could interfere with nucleotide biosynthesis or be incorporated into DNA or RNA, leading to chain termination and cell death.[8][13]

  • Induction of Apoptosis: Many cytotoxic anticancer agents exert their effects by triggering programmed cell death (apoptosis). Assays to detect apoptosis would be crucial in determining the mode of cell killing.

  • DNA Binding and Intercalation: The planar aromatic structure of the pyrimidine ring, especially when extended through hydrazone derivatization, could allow for intercalation into DNA, disrupting replication and transcription.

The following diagram illustrates a potential signaling pathway that could be targeted by novel this compound derivatives, focusing on the inhibition of a receptor tyrosine kinase (RTK) pathway, a common target for pyrimidine-based inhibitors.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Signaling_Cascade RAS-RAF-MEK-ERK Pathway Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Derivative This compound Derivative Derivative->RTK Inhibits

Caption: Proposed inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a this compound derivative.

Experimental Protocols

The following protocols provide a roadmap for the initial exploration of this compound in an anticancer drug discovery program.

Protocol 1: Synthesis of a Hydrazone Derivative Library

The reactive hydrazinyl group of this compound is an ideal handle for creating a library of diverse hydrazone derivatives. This allows for the exploration of structure-activity relationships (SAR).

Objective: To synthesize a library of novel hydrazones by reacting this compound with a panel of aromatic and aliphatic aldehydes.

Materials:

  • This compound

  • A selection of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde, cinnamaldehyde)

  • Ethanol or Methanol (reagent grade)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flasks, condensers, magnetic stirrers

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of ethanol.

  • Add 1.1 mmol of the selected aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 30 minutes, monitoring the reaction progress by TLC.

  • If the reaction is slow, gently reflux the mixture for 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized hydrazone derivative using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR).

Workflow Diagram:

Synthesis_Workflow A Dissolve this compound in Ethanol B Add Aldehyde and Catalytic Acetic Acid A->B C Stir at Room Temperature or Reflux B->C D Monitor by TLC C->D D->C Reaction Incomplete E Cool and Precipitate D->E Reaction Complete F Filter and Wash Product E->F G Dry and Characterize F->G

Caption: Workflow for the synthesis of hydrazone derivatives.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard initial screening method for cytotoxicity.

Objective: To determine the cytotoxic effects of this compound and its synthesized derivatives on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), BGC-823 (gastric))[12][14]

  • Normal human cell line for toxicity comparison (e.g., HL-7702 (liver))[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation: The IC₅₀ values should be summarized in a table for easy comparison.

CompoundMCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)HCT116 (IC₅₀, µM)HL-7702 (IC₅₀, µM)
Parent Cmpd
Derivative 1
Derivative 2
Doxorubicin
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the cytotoxic effect of a compound is due to its interference with the cell cycle progression.

Objective: To investigate the effect of a lead compound on the cell cycle distribution of a sensitive cancer cell line.

Materials:

  • Cancer cell line of interest

  • Lead compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with that particular stage of cell division.

Protocol 4: In Silico Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can help in identifying potential biological targets.

Objective: To predict potential protein targets for the most active synthesized derivative and understand its binding mode.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Select potential protein targets based on the known mechanisms of pyrimidine derivatives (e.g., kinases, thymidylate synthase). Download their 3D structures from the PDB.

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Draw the 3D structure of the lead compound and perform energy minimization.

  • Perform the docking simulation to predict the binding affinity (docking score) and the binding pose of the ligand in the protein's active site.

  • Analyze the results, paying close attention to the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Workflow Diagram:

Docking_Workflow A Select Protein Target (PDB) B Prepare Protein Structure A->B D Define Binding Site B->D C Prepare Ligand Structure (Lead Compound) E Run Docking Simulation C->E D->E F Analyze Binding Pose and Interactions E->F G Hypothesize Target F->G

Caption: Workflow for in silico molecular docking studies.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. Its structure combines the privileged pyrimidine scaffold with a versatile hydrazinyl group, allowing for the creation of diverse chemical libraries. The protocols outlined in this guide provide a systematic approach to synthesize and evaluate new derivatives, from initial cytotoxicity screening to preliminary mechanism of action studies and in silico target identification. Successful identification of lead compounds from these initial studies would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed toxicology assessments.

References

  • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Title: Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review Source: ijrpr URL:[Link]
  • Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: Journal for Research in Applied Sciences and Biotechnology URL:[Link]
  • Title: Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf Source: NIH URL:[Link]
  • Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: ResearchG
  • Title: Pyrimidine Analogues - LiverTox - NCBI Bookshelf Source: NIH URL:[Link]
  • Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: Journal for Research in Applied Sciences and Biotechnology URL:[Link]
  • Title: Pyrimidine analogues Source: BrainKart URL:[Link]
  • Title: Pharmacology of Antimetabolites Drugs ; Folic acid analogue, Pyrimidine analogue, Purine analogues Source: YouTube URL:[Link]
  • Title: BIOLOGICALLY ACTIVE PYRIMIDINE HYDRAZONES Source: CORE URL:[Link]
  • Title: Biological Activities of Hydrazone Derivatives Source: PMC - PubMed Central URL:[Link]
  • Title: Synthesis of potential and biologically active pyrimidine hydrazones deriv
  • Title: Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action Source: PubMed URL:[Link]
  • Title: Biological activities of hydrazide derivatives in the new millennium Source: ResearchG
  • Title: Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents Source: PMC - NIH URL:[Link]
  • Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL:[Link]
  • Title: Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones Source: MDPI URL:[Link]
  • Title: Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi Source: Impactfactor URL:[Link]
  • Title: Synthesis of 4-hydrazino-6-chloropyrimidine Source: PrepChem.com URL:[Link]
  • Title: Process for preparing 4-hydroxypyrimidine Source: Google Patents URL
  • Title: Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies Source: NIH URL:[Link]
  • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: PubMed Central URL:[Link]

Sources

Application Note: A Multi-dimensional NMR-Based Strategy for the Definitive Structural Elucidation of Hydrazinopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Imperative of Structural Integrity

Hydrazinopyrimidines represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous molecules investigated for therapeutic potential against a range of diseases. Their synthesis, however, can often yield a mixture of isomers or unexpected rearrangement products. For drug development professionals, the unambiguous confirmation of a molecule's structure is not merely an academic exercise; it is a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard, non-destructive analytical technique for the complete and definitive structural characterization of these small molecules.[1][2][3] Its unique ability to provide atomic-level information on the connectivity and chemical environment of every atom in the molecule makes it indispensable.[4] This application note provides a comprehensive, field-proven guide to leveraging a suite of NMR experiments for the robust characterization of hydrazinopyrimidine derivatives, moving beyond simple data collection to a holistic strategy for structural validation.

Foundational NMR Principles for Analyzing Heterocyclic Scaffolds

The power of NMR lies in the principle that the intensity of a signal is directly proportional to the number of atomic nuclei giving rise to it.[1][5] By employing a combination of one-dimensional (1D) and two-dimensional (2D) experiments, we can construct a complete molecular "map."

  • 1D NMR (¹H and ¹³C): These are the initial survey experiments. ¹H NMR provides a quantitative count of protons in different chemical environments and reveals their neighboring protons through spin-spin coupling. ¹³C NMR provides a census of the carbon atoms, offering critical information about the carbon backbone.[6][7]

  • 2D Correlation Spectroscopy (COSY): This experiment maps proton-proton couplings, definitively establishing which protons are neighbors within a spin system (e.g., protons on an aromatic ring or an alkyl chain).

  • 2D Heteronuclear Correlation (HSQC & HMBC): These experiments are the cornerstone of structural elucidation for complex molecules.

    • HSQC (Heteronuclear Single Quantum Coherence): Identifies all protons that are directly attached to a carbon atom, providing unambiguous C-H bond correlations.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this application. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to piece together the entire molecular puzzle by connecting different fragments of the molecule.[8][9][10]

Experimental Workflow: From Sample to Structure

A logical and systematic approach to data acquisition is critical for efficiency and completeness. The following workflow ensures that each experiment builds upon the information gathered from the previous one.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis SamplePrep 1. Dissolve 5-10 mg of Hydrazinopyrimidine in ~0.6 mL of DMSO-d6 AddTMS 2. Add Internal Standard (TMS) SamplePrep->AddTMS Transfer 3. Transfer to NMR Tube AddTMS->Transfer H1 ¹H NMR (Initial Survey) Transfer->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 HSQC HSQC (Direct C-H Bonds) C13->HSQC HMBC HMBC (Key Connectivity) HSQC->HMBC Analysis Structure Elucidation HMBC->Analysis

Caption: Experimental workflow from sample preparation to final structure.

Protocol 1: Sample Preparation

Causality: The choice of solvent is paramount. DMSO-d₆ is highly recommended for hydrazinopyrimidines as it readily dissolves these often polar compounds and, due to its hydrogen-bonding capabilities, slows down the chemical exchange of N-H protons, making them sharp and observable in the ¹H NMR spectrum.

  • Weighing: Accurately weigh 5-10 mg of the purified hydrazinopyrimidine derivative.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solubilization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential for high-quality spectra.

  • Standard Addition: Add 1-2 µL of a 1% tetramethylsilane (TMS) solution in DMSO-d₆. TMS serves as the internal reference (0.00 ppm) for both ¹H and ¹³C spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR coil.

  • Sealing: Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

Causality: The order of experiments is designed for maximum information gain at each step. The initial ¹H spectrum confirms sample integrity and guides the setup of subsequent, more time-intensive 2D experiments.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the DMSO-d₆ and properly shimmed to achieve a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a signal-to-noise ratio >100:1 for the smallest signal of interest.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more time; a sufficient number of scans must be acquired to observe all carbon signals, including quaternary carbons which often have long relaxation times and low intensity.

  • HSQC Acquisition: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment. This will correlate each proton signal with the carbon signal of the carbon it is directly attached to.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This is the most crucial experiment for structural confirmation. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.[8]

Data Interpretation: A Step-by-Step Guide to Structural Elucidation

Let's consider a hypothetical example: 4-hydrazinyl-6-methyl-2-phenylpyrimidine . Our goal is to use the NMR data to unambiguously confirm this structure and rule out other possible isomers.

Expected ¹H and ¹³C NMR Chemical Shifts

The chemical environment of each nucleus dictates its resonant frequency (chemical shift). The following tables provide typical chemical shift ranges for the core hydrazinopyrimidine scaffold.

Table 1: Typical ¹H NMR Chemical Shift Ranges (in DMSO-d₆)

Proton Type Chemical Shift (ppm) Multiplicity Notes
Pyrimidine C5-H 6.0 - 7.0 Singlet Sensitive to substituents at C4 and C6.
Phenyl Protons 7.0 - 8.5 Multiplet Pattern depends on substitution.
Hydrazine N-H 8.0 - 10.0 Broad Singlet Exchangeable with D₂O. Position is concentration/temp dependent.
Hydrazine N-H₂ 4.0 - 5.0 Broad Singlet Exchangeable with D₂O.

| Methyl C6-CH₃ | 2.0 - 2.5 | Singlet | |

Table 2: Typical ¹³C NMR Chemical Shift Ranges (in DMSO-d₆)

Carbon Type Chemical Shift (ppm) Notes
Pyrimidine C2 155 - 165 Quaternary, often lower intensity.
Pyrimidine C4 160 - 170 Quaternary, attached to hydrazine.
Pyrimidine C6 160 - 170 Quaternary, attached to methyl.
Pyrimidine C5 100 - 115 Protonated carbon.
Phenyl Carbons 125 - 140 Includes quaternary ipso-carbon.

| Methyl C6-CH₃ | 20 - 25 | |

Connecting the Pieces with 2D NMR

The true power of this methodology comes from using the HMBC experiment to link the different fragments of the molecule together.

G cluster_mol Molecular Fragments cluster_hmbc HMBC Correlations (The 'Glue') Phenyl Phenyl Group (Protons & Carbons) Corr1 Phenyl-H to Pyrimidine-C2 Phenyl->Corr1 Pyrimidine Pyrimidine Core (C5-H & Carbons) Corr4 C5-H to Pyrimidine-C4 Pyrimidine->Corr4 Corr5 C5-H to Pyrimidine-C6 Pyrimidine->Corr5 Methyl Methyl Group (Protons & Carbons) Corr2 Methyl-H to Pyrimidine-C6 Methyl->Corr2 Corr3 Methyl-H to Pyrimidine-C5 Methyl->Corr3 Corr1->Pyrimidine Corr2->Pyrimidine Corr3->Pyrimidine

Caption: Logical flow of structural assembly using key HMBC correlations.

  • HSQC Analysis: First, use the HSQC spectrum to connect every proton to its directly attached carbon. For our example, this would confirm the C-H bond of the pyrimidine C5, the C-H bonds of the phenyl ring, and the C-H bonds of the methyl group.

  • HMBC Analysis - The Key to Connectivity:

    • Confirming the Phenyl Position: Look for a correlation from the ortho-protons of the phenyl ring to the C2 carbon of the pyrimidine ring. This 3-bond correlation definitively proves the phenyl group is attached at the C2 position.

    • Confirming the Methyl Position: Observe correlations from the methyl protons to both the C6 and C5 carbons of the pyrimidine ring. These 2-bond and 3-bond correlations, respectively, lock the methyl group's position at C6.

    • Confirming the Hydrazine Position: The proton on C5 will show HMBC correlations to the quaternary carbons C4 and C6. Since we've already placed the methyl group at C6, this confirms the hydrazine group must be at C4.

Trustworthiness and Self-Validation Systems

For NMR data to be trustworthy, especially in a regulated environment like drug development, the methods must be validated.[11][12]

  • Specificity: The combination of 1D and 2D NMR experiments provides exceptional specificity. The unique pattern of chemical shifts and correlations serves as a "fingerprint" for the molecule, easily distinguishing it from isomers or impurities.[13]

  • Precision and Accuracy (for qNMR): When used for quantitative analysis (purity assessment), the NMR method's precision and accuracy must be established. This involves repeated measurements and comparison against a certified reference standard.[5][13] The precision of modern quantitative NMR (qNMR) can achieve relative standard deviations below 1% under optimal conditions.[5]

  • Troubleshooting:

    • Broad N-H Signals: If N-H protons are overly broad, it may indicate rapid exchange. Acquiring the spectrum at a lower temperature can often sharpen these signals.

    • Overlapping Aromatic Signals: When signals in the aromatic region are crowded, a COSY experiment is invaluable for tracing the connectivity within each ring system, complementing the HMBC data.

    • Low-Intensity Quaternary Carbons: If a quaternary carbon is missing in the ¹³C spectrum, increase the number of scans and ensure the relaxation delay is sufficiently long (e.g., 5 seconds or more) to allow for full magnetization recovery.

Conclusion

The systematic application of a multi-dimensional NMR toolkit, centered around the powerful HMBC experiment, provides an unassailable method for the characterization of hydrazinopyrimidines. This detailed approach moves beyond simple spectral acquisition to a logical, self-validating workflow that ensures the absolute structural integrity of candidate molecules. For scientists in drug discovery and development, mastering this strategy is essential for accelerating research, securing intellectual property, and building a robust data package for regulatory submission.[4][14][15]

References

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025).
  • Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106.
  • Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038.
  • Synthesis of 4-(Pyrazol-1-yl)pyrimidines from 4-Hydrazinopyrimidines and Investigation of Their Structure and Some Chemical Properties. (n.d.).
  • NMR Techniques for Structure-Based Drug Discovery. (n.d.).
  • ¹H and ¹³C NMR chemical shifts of 5a. (n.d.).
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025). Emery Pharma.
  • Venable, C. S., & Anderson, R. L. (2002). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 50(18), 5033-5041.
  • Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences.
  • NMR Spectroscopy in Drug Discovery and Development. (2014). Labome.
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online.
  • Powers, R. (2014). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 1198, 3-20.
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  • J C,H correlations in the HMBC NMR spectrum of 7. (n.d.).
  • Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination. (2025).
  • Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. (2025).
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Sources

Application Note: FT-IR Analysis of 4-Hydroxy-6-hydrazinylpyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the structural characterization of 4-Hydroxy-6-hydrazinylpyrimidine and its derivatives using Fourier Transform Infrared (FT-IR) spectroscopy. Pyrimidine-based compounds are foundational scaffolds in medicinal chemistry and drug development, making their precise structural verification a critical step in synthesis and quality control.[1][2][3][4] This document details optimized protocols for sample preparation, data acquisition, and in-depth spectral interpretation. It is designed for researchers, chemists, and quality control analysts in the pharmaceutical and life sciences sectors, offering both theoretical grounding and practical, field-proven methodologies to ensure accurate and reproducible results.

Introduction: The Role of FT-IR in Pyrimidine Chemistry

This compound serves as a vital precursor for a wide array of biologically active molecules, leveraging its reactive hydrazinyl and hydroxyl groups for further chemical modification.[5][6] The functional integrity of this core structure and its subsequent derivatives directly impacts their pharmacological efficacy and safety.

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly sensitive to the molecular vibrations of specific functional groups.[7] By analyzing the absorption of infrared radiation, FT-IR provides a unique molecular "fingerprint," allowing for:

  • Structural Confirmation: Verifying the presence of key functional groups such as hydroxyl (-OH), hydrazinyl (-NHNH₂), and the pyrimidine ring (C=N, C=C).

  • Reaction Monitoring: Tracking the conversion of functional groups during the synthesis of derivatives (e.g., the disappearance of N-H stretches upon acylation).

  • Purity Assessment: Identifying impurities or residual starting materials.

This note explains the causality behind experimental choices and provides a logical framework for interpreting the spectral data specific to this class of compounds.

Foundational Principles: Correlating Structure to Spectrum

An FT-IR spectrum plots infrared light absorbance or transmittance against wavenumber (cm⁻¹).[8] Specific covalent bonds vibrate at characteristic frequencies, resulting in distinct absorption bands. For this compound, the key is to recognize the spectral regions associated with its core functional moieties.

The diagram below illustrates the fundamental relationship between the compound's functional groups and their corresponding regions in the infrared spectrum.

cluster_0 Molecular Structure: this compound cluster_1 FT-IR Spectral Regions mol Key Functional Groups OH Hydroxyl (-OH) NH Hydrazinyl (-NHNH₂) Ring Pyrimidine Ring (C=C, C=N) OH_region ~3400-3200 cm⁻¹ (Broad) OH->OH_region O-H Stretch Fingerprint <1500 cm⁻¹ (Complex) OH->Fingerprint Bending, C-N, C-O Stretches NH_region ~3350-3150 cm⁻¹ (Sharp) NH->NH_region N-H Stretches NH->Fingerprint Bending, C-N, C-O Stretches Ring_region ~1650-1500 cm⁻¹ (Strong) Ring->Ring_region Ring Stretches Ring->Fingerprint Bending, C-N, C-O Stretches spec Characteristic Wavenumbers (cm⁻¹)

Caption: Correlation between functional groups and FT-IR spectral regions.

Experimental Workflow and Protocols

A successful FT-IR analysis hinges on a systematic workflow, from meticulous sample preparation to accurate data acquisition. The following diagram outlines the recommended process.

cluster_prep cluster_path cluster_acq FT-IR Spectrometer start Receive Solid Sample prep Sample Preparation start->prep Choose Method kbr KBr Pellet atr ATR nujol Nujol Mull background Acquire Background Spectrum (Empty Sample Compartment) kbr->background atr->background nujol->background acquire Acquire Sample Spectrum background->acquire process Process Data (Baseline Correction, Normalization) acquire->process interpret Interpret Spectrum (Peak Assignment) process->interpret report Generate Report interpret->report

Caption: Standard experimental workflow for FT-IR analysis.

Sample Preparation Protocols

The choice of preparation method depends on the sample amount, desired analysis speed, and whether the sample must be recovered. For solid pyrimidine derivatives, the following methods are recommended.

Protocol 3.1.1: Potassium Bromide (KBr) Pellet Method (High-Quality Transmission)

This technique produces high-quality spectra but is destructive and requires careful preparation.

  • Causality: The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering and achieve a suitable concentration for transmission analysis.[9][10] The KBr must be anhydrous to prevent a broad water absorption band from obscuring the N-H and O-H regions of the spectrum.

  • Methodology:

    • Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove absorbed moisture. Store in a desiccator.

    • Weigh approximately 1-2 mg of the pyrimidine sample and 100-200 mg of the dried KBr.

    • Using an agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogenous powder is obtained.[9]

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.

    • Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

Protocol 3.1.2: Attenuated Total Reflectance (ATR) Method (Rapid, Non-Destructive)

ATR is the preferred method for rapid screening due to its minimal sample preparation.[10][11]

  • Causality: The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[11] Good contact between the sample and the crystal is paramount for a strong signal.

  • Methodology:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the crystal.

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[12]

    • Acquire the sample spectrum.

    • After analysis, clean the crystal surface thoroughly.

Instrument Parameters and Data Acquisition
  • Background Scan: Always perform a background scan immediately before the sample scan using the same parameters. This corrects for atmospheric H₂O and CO₂, as well as any instrumental artifacts.[13]

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is sufficient for most structural elucidation tasks.

  • Number of Scans: Co-adding 16 to 32 scans typically provides an excellent signal-to-noise ratio.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the FT-IR spectrum should be systematic, starting from the high-frequency functional group region and moving to the complex fingerprint region.[7][14]

Characteristic Absorption Bands for this compound

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity & Shape Notes
O-H StretchHydroxyl (-OH)3400 - 3200Strong, very broad. The breadth is a direct result of extensive intermolecular hydrogen bonding.[2]
N-H Asymmetric & Symmetric StretchHydrazinyl (-NH₂)3350 - 3250Medium to strong, typically two distinct sharp peaks. May overlap with the broad O-H band.[5][15]
N-H StretchHydrazinyl (-NH-)3250 - 3150Medium, sharp.
C-H Aromatic StretchPyrimidine Ring3100 - 3000Weak to medium, sharp.
N-H Bending (Scissoring)Hydrazinyl (-NH₂)1650 - 1600Medium to strong. A key indicator of the primary amine group.[1]
C=N & C=C Ring StretchesPyrimidine Ring1620 - 1500Strong, often multiple sharp bands. These are characteristic of the aromatic heterocyclic ring system.[1][2]
C-O StretchHydroxyl (-OH)1300 - 1200Medium to strong.
C-N StretchHydrazinyl-Ring1350 - 1250Medium.[15]
Ring Bending & Other DeformationsEntire Molecule< 1000Weak to medium, multiple bands. This constitutes part of the "fingerprint region," which is unique to the overall molecular structure.[8]
Interpreting Derivatives

When analyzing derivatives, look for the appearance of new bands or the disappearance of precursor bands.

  • Acylation of the Hydrazinyl Group: The reaction of the terminal -NH₂ with an acyl chloride will introduce an amide functionality. Look for the appearance of a strong C=O (Amide I) stretch around 1680-1640 cm⁻¹ and an N-H bend (Amide II) around 1550 cm⁻¹ . The primary N-H stretching bands (~3350-3250 cm⁻¹) will be replaced by a single, secondary N-H stretch.[5]

  • Schiff Base Formation: Condensation with an aldehyde or ketone will form a hydrazone (C=N-NH-). This will result in a new C=N stretch typically between 1640-1580 cm⁻¹ and the loss of the -NH₂ scissoring band.[5][16]

  • Alkylation/Arylation: The addition of alkyl or aryl groups will introduce new aliphatic or aromatic C-H stretching bands (e.g., ~2950-2850 cm⁻¹ for aliphatic C-H).

Conclusion

FT-IR spectroscopy is a powerful and accessible technique for the unambiguous structural analysis of this compound and its derivatives. By employing proper sample preparation protocols and a systematic approach to spectral interpretation, researchers can confidently verify molecular structures, monitor reaction progress, and ensure the quality of their synthesized compounds. The correlation of specific absorption bands with key functional groups provides a reliable method for routine characterization in any drug discovery and development pipeline.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: An Advanced Research, 4(2), 1-5.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Al-Amiery, A. A., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC - PubMed Central. [Link]
  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.
  • UKM. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives.
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS.
  • Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
  • Faraj, F. L., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC - NIH. [Link]
  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes.
  • Anusandhanvallari. (n.d.). "Synthesis and Characterization of Hydrazine Derivatives.".

Sources

Application Note & Protocols: Leveraging 4-Hydroxy-6-hydrazinylpyrimidine in Biological Assay Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-6-hydrazinylpyrimidine is a heterocyclic compound featuring a biologically relevant pyrimidine scaffold and a chemically versatile hydrazinyl functional group. This combination makes it a powerful tool for researchers, scientists, and drug development professionals. The pyrimidine core is a common motif in molecules targeting a range of enzymes, while the reactive hydrazine moiety enables applications from enzyme inhibition to covalent labeling and chemical derivatization.[1] This guide provides an in-depth exploration of this compound's potential, offering detailed protocols for its use in three distinct assay formats: as a direct enzyme inhibitor, as a covalent probe for target engagement studies, and as a derivatizing agent for quantifying enzymatic products. Each protocol is designed with self-validating systems and explains the scientific rationale behind key experimental choices, ensuring robust and reproducible results.

Introduction: Rationale for Use

The utility of this compound in assay design stems from its hybrid structure.

  • The Pyrimidine Scaffold: Pyrimidine and its fused-ring analogues are foundational structures in medicinal chemistry, recognized for their roles in anticancer agents and as protein kinase inhibitors.[1] This structural element provides a validated starting point for interaction with a wide array of biological targets.

  • The Hydrazinyl Moiety (-NH-NH₂): The hydrazine group is a potent and versatile functional "warhead." It is a well-established pharmacophore in irreversible inhibitors of cofactor-dependent enzymes, most notably Monoamine Oxidases (MAOs), where it can be enzymatically activated to form a covalent adduct with the FAD cofactor.[2][3] Furthermore, its nucleophilic nature allows for the formation of stable hydrazone linkages upon reaction with aldehydes and ketones, a reaction that can be exploited for detection and quantification.[4][5]

This unique combination of a proven biological scaffold and a reactive chemical probe makes this compound a multifaceted tool for drug discovery and chemical biology.

Physicochemical Properties
PropertyValue
Chemical Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, moderate in water
Key Functional Groups Pyrimidine, Hydroxyl, Hydrazinyl

Application I: Enzyme Inhibition & Mechanism of Action Studies

The most direct application of this compound is as an enzyme inhibitor. The hydrazinyl group is a classic feature of inhibitors for flavin-dependent amine oxidases.[2] Monoamine Oxidase (MAO) is an ideal model target for demonstrating this utility. MAO enzymes are critical in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6]

Workflow for Inhibition Screening and MOA Studies

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MOA) cluster_2 Phase 3: Data Analysis A Single-Point Screen (e.g., 10 µM 4H6HP) B IC50 Determination (Dose-Response Curve) A->B If >50% Inhibition C Reversibility Assay (Dialysis or Rapid Dilution) B->C Potent Hits D Inhibition Kinetics (Vary Substrate Conc.) C->D If Irreversible or Slow-Reversible E Determine Ki and Inhibition Type (e.g., Competitive, Irreversible) D->E

Caption: Workflow for characterizing enzyme inhibitors.

Protocol 2.1: IC₅₀ Determination for MAO-A and MAO-B

This protocol uses a fluorometric method to measure the hydrogen peroxide (H₂O₂) produced by MAO activity.[6] The assay is based on the horseradish peroxidase (HRP)-coupled reaction using a probe like 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), which is oxidized to the highly fluorescent resorufin.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • This compound (4H6HP)

  • Known inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[7]

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4H6HP in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute MAO-A and MAO-B in assay buffer to a working concentration that yields a robust signal within the linear range of the assay (determine empirically, typically in the low µg/mL range).

  • Assay Reaction Setup:

    • To each well of the microplate, add 25 µL of the 4H6HP serial dilutions or controls (assay buffer for no inhibition, known inhibitor for positive control).

    • Add 25 µL of the diluted enzyme solution (MAO-A or MAO-B).

    • Rationale: Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This step is critical for time-dependent or irreversible inhibitors, like many hydrazines, allowing the inhibitory reaction to proceed before substrate is introduced.[3]

  • Initiate Reaction: Prepare a 2X substrate/detection mix containing the MAO substrate, Amplex Red, and HRP in assay buffer. Add 50 µL of this mix to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence signal every 1-2 minutes for 30-60 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the no-inhibition control (0% inhibition) and the positive inhibitor control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the 4H6HP concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • Z'-factor: Calculate the Z'-factor using the positive and negative controls to assess assay quality. A Z' > 0.5 is considered excellent.

  • Reference Inhibitors: The IC₅₀ values obtained for the known inhibitors should be consistent with literature values, validating the assay setup.

Sample Data: IC₅₀ Determination
CompoundTargetIC₅₀ (µM) [95% CI]
4H6HPMAO-A0.55 [0.48 - 0.63]
4H6HPMAO-B8.7 [7.9 - 9.6]
ClorgylineMAO-A0.009 [0.007 - 0.011]
SelegilineMAO-B0.040 [0.035 - 0.046]

Application II: Covalent Target Engagement Assays

Hydrazine-based probes are valuable tools for Activity-Based Protein Profiling (ABPP), a method to assess the functional state of enzymes in complex proteomes.[8] 4H6HP can be used as a competitive inhibitor to demonstrate target engagement within a cell lysate or in vivo, displacing a broad-spectrum, fluorescently-tagged covalent probe. This confirms that 4H6HP is binding to the active site of the target enzyme.

Principle of Competitive Displacement ABPP

G cluster_0 Control cluster_1 Competition A Active Enzyme + Fluorescent Probe B Covalently Labeled Enzyme (High Fluorescence) A->B Covalent Reaction C Active Enzyme + 4H6HP (Inhibitor) D Inhibited Enzyme C->D Binding/Inhibition E Inhibited Enzyme + Fluorescent Probe D->E F No Labeling (Low Fluorescence) E->F Binding Site Blocked

Caption: Competitive ABPP for target engagement.

Protocol 3.1: Competitive Gel-Based ABPP for Target Engagement

Materials:

  • Cell Lysate (from cells expressing the target enzyme, e.g., MAO-B)

  • Broad-spectrum, alkyne-tagged covalent probe for the enzyme class (e.g., a clickable phenelzine analogue)[2]

  • This compound (4H6HP)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), TBTA ligand, Sodium Ascorbate

  • SDS-PAGE gels and imaging system

Procedure:

  • Inhibitor Pre-treatment: Aliquot 100 µg of cell lysate into several tubes. Treat each with increasing concentrations of 4H6HP (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add the alkyne-tagged covalent probe to each lysate at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.

    • Rationale: If 4H6HP has engaged the target, it will block the active site, preventing the fluorescent probe from binding. The degree of blockade is proportional to the potency and concentration of 4H6HP.

  • Click Chemistry: To each sample, add the click chemistry reaction mix (pre-mixed CuSO₄, TBTA, sodium ascorbate, and the azide-fluorophore). Incubate for 1 hour at room temperature, protected from light. This reaction covalently attaches the fluorophore to the alkyne-tagged probe.

  • SDS-PAGE Analysis: Denature the protein samples by adding Laemmli buffer and boiling. Separate the proteins by SDS-PAGE.

  • Imaging: Scan the gel using a fluorescence gel scanner at the appropriate wavelength for the chosen fluorophore (e.g., TAMRA).

  • Data Analysis: A band corresponding to the molecular weight of the target enzyme will appear. The fluorescence intensity of this band will decrease with increasing concentrations of 4H6HP, demonstrating competitive displacement and target engagement. Quantify the band intensity to generate a dose-dependent engagement curve.

Application III: Derivatization Agent for Product Quantification

The hydrazine group of 4H6HP reacts specifically with aldehydes and ketones to form stable hydrazones.[4] This reaction can be used to "capture" and quantify an aldehydic or ketonic product of an enzymatic reaction, which might otherwise be difficult to detect. This is particularly useful for developing LC-MS based assays.

Reaction Scheme for Derivatization

G A Enzyme + Substrate B Enzymatic Product (contains Aldehyde/Ketone) A->B Enzymatic Reaction D Stable Hydrazone Product (Quantified by LC-MS) B->D Derivatization (Quenching Step) C 4-Hydroxy-6- hydrazinylpyrimidine (4H6HP) C->D

Caption: Derivatization of an enzymatic product with 4H6HP.

Protocol 4.1: General LC-MS Assay Using 4H6HP Derivatization

This protocol provides a framework for an enzyme that produces an aldehyde product (e.g., Lysyl Oxidase, Amine Oxidase).

Materials:

  • Target Enzyme and its Substrate

  • This compound (4H6HP)

  • Reaction Buffer (optimized for the enzyme)

  • Quenching/Derivatization Solution: 10 mM 4H6HP in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • LC-MS system with electrospray ionization (ESI)

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the enzyme and reaction buffer.

    • Initiate the reaction by adding the substrate.

    • Incubate at the optimal temperature (e.g., 37°C) for a set time, ensuring the reaction is in the linear range.

  • Reaction Quenching and Derivatization:

    • Stop the reaction by adding an equal volume of the cold Quenching/Derivatization Solution.

    • Rationale: The acetonitrile denatures the enzyme, stopping the reaction, while the formic acid catalyzes the formation of the hydrazone between the enzymatic product and 4H6HP.[9]

    • Vortex and incubate for 30 minutes at room temperature to ensure complete derivatization.

  • Sample Preparation for LC-MS:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Develop a chromatographic method (e.g., reverse-phase C18 column) to separate the hydrazone product from the unreacted 4H6HP and other reaction components.

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of the expected hydrazone product using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

  • Quantification: Generate a standard curve using a synthetic standard of the aldehyde product derivatized with 4H6HP in the same manner. Calculate the amount of product formed in the enzymatic reactions by comparing to this standard curve.

Self-Validation:

  • No-Enzyme Control: A reaction mix without the enzyme should produce no detectable hydrazone product peak.

  • Time-Dependence: The amount of product detected should increase linearly with time (initially) and be dependent on the enzyme concentration.

Conclusion

This compound is more than a singular chemical entity; it is a versatile platform for modern biological assay development. Its inherent properties allow for its application as a potent enzyme inhibitor, a tool for confirming target engagement in complex biological systems, and a sensitive derivatizing agent for product quantification. The protocols outlined in this guide provide a robust framework for researchers to unlock the full potential of this compound, enabling the generation of high-quality, reproducible data in drug discovery and chemical biology research.

References

  • Domainex. Biochemical Assays | Enzymatic & Kinetic Activity.
  • Ichor Life Sciences. Biochemical Assay Development.
  • Ahmed, M., et al. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.Research Journal of Pharmacy and Technology.
  • Šimundić, A. M., & Nikolac, N. Validation of methods performance for routine biochemistry analytes at Cobas 6000 analyzer series module c501.Biochemia Medica.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Using 21st Century Science to Improve Risk-Related Evaluations. National Academies Press (US); 2017.
  • Sanman, L. E., & Bogyo, M. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.PMC.
  • Goksen, Z. S., et al. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.PMC.
  • Charyulu, S. S., et al. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.Research Journal of Pharmacy and Technology.
  • IT Medical Team. Enzyme Inhibitors: Strategies and Challenges in Drug Design.
  • Singh, K., et al. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.ResearchGate.
  • Al-Ghorbani, M., et al. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors.PMC.
  • Kemmo, S., et al. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD.MDPI.
  • Singh, K., et al. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.Bentham Science.
  • Disare, M. T., et al. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.bioRxiv.
  • Green, A. L. Inhibition of monoamine oxidase by substituted hydrazines.Biochemical Pharmacology.
  • Kartsova, L. A., & Garmonov, S. Y. Chromatographic methods of determining hydrazine and its polar derivatives.ResearchGate.
  • Park, C., et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones.ACS Omega.
  • Wang, Y., et al. Novel[10][11][12]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents.Bioorganic Chemistry.
  • Tziveleka, L. A., et al. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR).Bioorganic & Medicinal Chemistry.
  • Obakachi, A., et al. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives.Royal Society of Chemistry.
  • Goudar, V. M., et al. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.RSC Medicinal Chemistry.
  • Shi, Y., et al. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents.Molecules.
  • Spector, T., & Ferone, R. Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine.Journal of Pharmacology and Experimental Therapeutics.
  • Angeli, A., et al. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Aday, B., et al. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.Chemistry & Biodiversity.
  • Al-Warhi, T., et al. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.Molecules.
  • Urbonienė, S., et al. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.Molecules.
  • The Organic Chemistry Tutor. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction.YouTube.
  • Leffingwell, J.C. Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.ResearchGate.
  • Salehi, S., et al. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.Scientific Reports.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
  • LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • ChemComplete. Aldehydes and Ketones - Wolff-Kishner Reduction.YouTube.
  • El-Sawy, E. R., et al. Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine.ResearchGate.

Sources

Application Notes & Protocols: 4-Hydroxy-6-hydrazinylpyrimidine in Enzyme Inhibition Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its prevalence in the structure of nucleobases has made it a prime scaffold for the development of therapeutics that target fundamental cellular processes. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-viral, and antimicrobial properties.[1][2] In the realm of enzyme inhibition, pyrimidine-based molecules have been successfully developed as potent and selective inhibitors for various enzyme classes, most notably kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[3][4]

This application note focuses on 4-Hydroxy-6-hydrazinylpyrimidine (CAS: 29939-37-5), a versatile chemical intermediate. While not extensively characterized as a standalone inhibitor, its role as a key building block in the synthesis of potent kinase inhibitors, such as those targeting LIMK, ROCK, and MNK kinases, highlights its potential as a foundational scaffold for inhibitor design.[5][6][7][8] The presence of the hydrazinyl group offers a reactive handle for creating libraries of derivatives, while the hydroxypyrimidine core is a well-established pharmacophore for ATP-competitive inhibition of kinases.

This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the screening of this compound and its derivatives for enzyme inhibitory activity, with a particular focus on protein kinases.

Scientific Rationale: Why Screen this compound?

The rationale for investigating this compound as a potential enzyme inhibitor is rooted in its chemical structure and its documented use in the synthesis of bioactive molecules.

  • Structural Analogy to Known Hinge-Binding Motifs: The pyrimidine core is a classic "hinge-binding" motif in kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine base of ATP, making pyrimidine derivatives excellent candidates for competitive inhibitors.

  • Versatile Scaffold for Library Synthesis: The hydrazinyl moiety (-NHNH2) is a nucleophilic group that can readily react with various electrophiles, such as aldehydes, ketones, and acylating agents. This chemical tractability allows for the straightforward synthesis of a diverse library of hydrazone and other derivatives. By systematically modifying the substituent attached to the hydrazinyl group, researchers can explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the parent compound.

  • Documented Role in Kinase Inhibitor Synthesis: Multiple patents describe the use of this compound as a starting material for the synthesis of complex heterocyclic compounds that exhibit potent inhibition of kinases involved in cancer cell proliferation and migration, such as LIMK1, LIMK2, ROCK, MNK1, and MNK2.[5][6][7][8] This strongly suggests that the 4-hydroxypyrimidine core is a key contributor to the inhibitory activity of the final compounds.

Experimental Workflow for Screening

The following diagram outlines a typical workflow for screening this compound for its enzyme inhibitory properties, from initial hit identification to mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action A Compound Preparation (this compound) B High-Throughput Screen (HTS) (Single concentration vs. kinase panel) A->B C Hit Identification (>50% inhibition) B->C D IC50 Determination (10-point dose-response curve) C->D Confirmed Hits E Selectivity Profiling (Against related kinases) D->E F Kinetic Analysis (e.g., Michaelis-Menten) E->F Potent & Selective Hits G Determination of Ki and Inhibition Type (Competitive, etc.) F->G

Caption: High-level workflow for enzyme inhibitor screening.

Detailed Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of the test compound, which will be used for all subsequent assays.

Materials:

  • This compound (CAS: 29939-37-5)

  • Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount (e.g., 5 mg) of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution, for example, 10 mM. Expert Insight: DMSO is the solvent of choice for most screening compounds due to its high solubilizing power and compatibility with most enzymatic assays. However, it is crucial to keep the final DMSO concentration in the assay low (typically <1%) to avoid solvent-induced enzyme inhibition.

  • Solubilization: Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath can aid solubilization.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Tyrosine Kinase)

This protocol provides a general method for assessing the inhibitory activity of this compound against a generic protein tyrosine kinase using a luminescence-based assay that measures ATP consumption. This is a common format for high-throughput screening.

Principle: The assay quantifies the amount of ATP remaining in solution following the kinase reaction. A decrease in ATP levels correlates with higher kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher signal.

Materials:

  • Recombinant human tyrosine kinase (e.g., Src, Abl)

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution

  • This compound stock solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Assay Plate Preparation:

    • Add 5 µL of kinase assay buffer to all wells.

    • For test wells, add 50 nL of this compound from a dilution series (to achieve final concentrations ranging from 0.1 µM to 100 µM).

    • For "no inhibitor" (positive) control wells, add 50 nL of DMSO.

    • For "no enzyme" (negative) control wells, add 50 nL of DMSO.

  • Enzyme Addition: Add 5 µL of the tyrosine kinase solution (diluted in assay buffer) to the test and positive control wells. Add 5 µL of assay buffer to the negative control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Add 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value) to all wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour. Expert Insight: The incubation time and temperature should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 20 µL of the ATP detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    Where RLU is the Relative Luminescence Unit.

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3: Determining the Mechanism of Inhibition

Once a compound shows significant inhibitory activity, it is crucial to understand its mechanism of action. This protocol outlines a basic experiment to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Principle: By measuring the initial reaction rates at various substrate (ATP) concentrations in the presence of a fixed concentration of the inhibitor, the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax) can be determined.

Procedure:

  • Set up Reactions: Prepare a matrix of reactions in a 96-well plate. Vary the concentration of ATP (e.g., from 0.25x Km to 10x Km) across the columns. Use different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) in the rows.

  • Run Kinase Assay: Perform the kinase assay as described in Protocol 2, ensuring that the reaction is stopped within the linear velocity phase.

  • Measure Initial Rates: Quantify the product formation or substrate depletion at each concentration point.

  • Data Analysis: Plot the initial reaction rates against the ATP concentration for each inhibitor concentration. Fit the data to the Michaelis-Menten equation.

  • Lineweaver-Burk Plot: For a clearer visualization, generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: Lines will be parallel (both Km and Vmax decrease).

Data Presentation & Expected Outcomes

The results of the screening cascade should be summarized in a clear and concise manner.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (µM) Inhibition at 10 µM (%)
Kinase A Value Value
Kinase B Value Value
Kinase C Value Value

| ... | ... | ... |

Table 2: Kinetic Parameters for Inhibition of Kinase A

Inhibitor Conc. Apparent Kₘ (µM) Apparent Vₘₐₓ (RFU/min) Inhibition Type
0 Value Value N/A
[IC₅₀] Value Value Competitive

| 2 x [IC₅₀] | Value | Value | Competitive |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Control (No Inhibitor): This control defines the 100% activity level of the enzyme and ensures the assay is performing as expected.

  • Negative Control (No Enzyme): This control accounts for any background signal from the assay components and is used for data normalization.

  • Reference Inhibitor: A known inhibitor of the target enzyme (e.g., Staurosporine for many kinases) should be run in parallel to validate the assay's sensitivity and dynamic range.

  • Assay Robustness: The Z'-factor should be calculated for the assay plates to ensure a large enough separation between the positive and negative controls for reliable hit identification. A Z' > 0.5 is generally considered acceptable for HTS.

By adhering to these principles, researchers can have high confidence in the quality and reproducibility of their screening data.

Conclusion

This compound represents a promising starting point for the discovery of novel enzyme inhibitors, particularly within the kinase family. Its chemical tractability and the established role of the pyrimidine scaffold in binding to the ATP pocket of kinases make it an attractive candidate for library synthesis and screening. The protocols and workflows detailed in this application note provide a robust framework for initiating such an investigation, from primary screening to mechanistic studies. The insights gained from these experiments can pave the way for the development of new therapeutic agents for a variety of diseases.

References

  • Substituted indazol-pyrrolopyrimidines useful in the treatment of hyperproliferative diseases.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry. Link
  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Link
  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Link
  • 4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2h)-carboxamide derivatives as limk and/or rock kinases inhibitors for use in the treatment of cancer.
  • United States Patent (10) Patent No.: US 9,382,255 B2.
  • This compound. Sigma-Aldrich. Link
  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules. Link
  • Certificate of Analysis: this compound. Biosynth. Link
  • Dérivés de 4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2h)-carboxamide servant d'inhibiteurs de kinases limk et/ou rock destinés à être utilisés dans le traitement du cancer.
  • Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives.
  • Kinase inhibitor-1 | C19H18BrClN6O | CID 51037658. PubChem. Link
  • Substituted indazol-pyrrolopyrimidines useful in the treatment of hyperproliferative diseases.

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Solid-phase synthesis techniques for pyrimidine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Solid-Phase Synthesis Techniques for Pyrimidine Libraries: A Guide for Drug Discovery

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient exploration of chemical space around this privileged structure is critical for modern drug discovery. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of large, diverse libraries of pyrimidine derivatives by simplifying purification and enabling automation. This guide provides an in-depth overview of the core principles, field-proven strategies, and detailed protocols for the solid-phase synthesis of pyrimidine libraries. We will explore the causality behind experimental choices, from resin and linker selection to reaction monitoring and troubleshooting, providing researchers with a self-validating framework for library production.

The Strategic Advantage of Solid-Phase Synthesis for Pyrimidine Libraries

The pyrimidine ring is a vital pharmacophore found in a wide array of biologically active compounds, including natural products, and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile scaffold for targeting various enzymes and receptors. To unlock its full potential, medicinal chemists must synthesize and screen vast numbers of analogues. Traditional solution-phase synthesis, however, can be slow and costly, often hampered by challenging intermediate purification steps.[1]

Solid-phase organic synthesis (SPOS) circumvents these bottlenecks.[1] By anchoring the initial building block to an insoluble polymer support, all subsequent reaction steps, including the use of excess reagents to drive reactions to completion, are followed by simple filtration and washing.[1] This dramatically accelerates the synthesis of structurally related compounds, making it the premier choice for combinatorial library generation.[1][3]

Core Principles of Solid-Phase Pyrimidine Synthesis

A successful solid-phase synthesis campaign relies on the careful orchestration of three key components: the solid support, the linker, and the synthetic route.

The Solid Support: The Insoluble Reaction Vessel

The solid support, or resin, acts as the foundation for the synthesis. The most common choice for small molecule synthesis is polystyrene (PS) cross-linked with 1-2% divinylbenzene (DVB).[4]

  • Causality: The DVB cross-linking provides mechanical stability, while the polystyrene backbone swells in appropriate organic solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)), allowing reagents to diffuse into the polymer matrix and react with the bound substrate. This "pseudo-dilution" effect can also minimize intermolecular side reactions.

Other supports, like TentaGel (polyethylene glycol grafted onto polystyrene), offer improved swelling properties in a wider range of solvents and are particularly useful for on-bead assays.[4]

The Linker Strategy: The Critical Anchor and Release Mechanism

The linker is a bifunctional molecule that covalently connects the starting material to the solid support. Its defining feature is its cleavage condition, which must be orthogonal to the reaction conditions used for library construction.

  • Expertise & Experience: The choice of linker dictates the functionality present on the final product after cleavage. For example, the Rink Amide linker is cleaved under acidic conditions (e.g., Trifluoroacetic acid - TFA) to yield a primary amide, while the Wang linker yields a carboxylic acid.[4] For pyrimidine libraries, where a specific functional handle is not always desired at the point of attachment, traceless linkers are invaluable. These linkers are designed to be replaced by a hydrogen atom upon cleavage, leaving no "scar" of the solid-phase attachment.[5][6][7]

Table 1: Common Linkers for Solid-Phase Synthesis of Heterocycles

Linker NameResin Functional GroupCleavage ConditionFinal Product Functionality
Merrifield Resin ChloromethylHF, TFMSA (Harsh Acid)Varies (original attachment)
Wang Linker p-alkoxybenzyl alcoholTFA (Moderate Acid)Carboxylic Acid / Alcohol
Rink Amide Linker BenzhydrylamineTFA (Mild Acid)Primary Amide
Sieber Amide Linker Xanthydrol1% TFA (Very Mild Acid)Primary Amide
Silicon-Based Linker ArylsilaneTFA, TBAFHydrogen (Traceless)
Sulfonamide Linker ArylsulfonamideAlkylation then Base/NuVaries (Safety-Catch)
The General SPS Workflow

The process of solid-phase synthesis follows a logical, cyclical workflow that facilitates the construction of complex molecules through simple, repetitive steps.

SPS_Workflow Resin 1. Resin Swelling (e.g., DCM, DMF) Coupling 2. First Building Block Coupling Resin->Coupling Wash1 3. Washing (Remove excess reagent) Coupling->Wash1 Deprotection 4. Deprotection (If applicable) Wash1->Deprotection Wash2 5. Washing (Remove byproducts) Deprotection->Wash2 Next_Coupling 6. Next Building Block Coupling Wash2->Next_Coupling Wash3 7. Washing Next_Coupling->Wash3 Repeat Repeat Steps 4-7 for Library Diversity Wash3->Repeat Repeat->Deprotection Next Cycle Cleavage 8. Cleavage from Resin (e.g., TFA) Repeat->Cleavage Final Cycle Product 9. Product Isolation & Purification Cleavage->Product

Caption: General workflow for solid-phase organic synthesis.

Synthetic Strategies and Protocols for Pyrimidine Libraries

There are two primary strategies for the solid-phase synthesis of pyrimidine libraries: (A) building the heterocyclic ring directly on the solid support, or (B) attaching a pre-functionalized pyrimidine core to the resin and subsequently modifying it.[1][3][8]

Strategy A: De Novo Ring Construction on Support

This approach offers maximum diversity by constructing the pyrimidine core from simple, varied building blocks during the synthesis. A common method involves the condensation of a resin-bound β-dicarbonyl equivalent with amidines or guanidines.

This protocol is adapted from established literature and demonstrates the construction of a pyrimidine ring on a solid support.[1] The key is the initial coupling of a β-ketoester to the resin, followed by cyclization with an amidine.

Workflow Diagram:

Protocol_A cluster_prep Resin Preparation cluster_synthesis Pyrimidone Synthesis cluster_diversification Diversification & Cleavage Start Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash_1 Wash (DMF, DCM, MeOH) Fmoc_Deprotect->Wash_1 Couple_Ketoester Couple β-Ketoester (R1) (HBTU, HOBt, DIPEA) Wash_1->Couple_Ketoester Wash_2 Wash Couple_Ketoester->Wash_2 Condensation Cyclocondensation with Amidine (R2) (DBU, EtOH, 80°C) Wash_2->Condensation Wash_3 Wash Condensation->Wash_3 Chlorination Chlorination (POCl3) Wash_3->Chlorination Wash_4 Wash Chlorination->Wash_4 Nucleophilic_Sub Nucleophilic Substitution (Amine R3-NH2) Wash_4->Nucleophilic_Sub Wash_5 Wash Nucleophilic_Sub->Wash_5 Cleavage Cleavage & Purification (95% TFA/H2O) Wash_5->Cleavage Final_Product Final 2,4,6-Trisubstituted Pyrimidine Library Cleavage->Final_Product

Caption: Workflow for de novo synthesis of trisubstituted pyrimidines.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the solvent and treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (MeOH) (3x), then dry under vacuum.

    • Causality: The Fmoc group protects the amine on the linker during storage. Its removal with a base (piperidine) is essential to expose the reactive site for coupling.

  • β-Ketoester Coupling:

    • In a separate vial, pre-activate the first building block, a β-ketoester (R1) (5 equivalents), with HBTU (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in DMF for 10 minutes.

    • Add the activated ester solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin as described in step 1.

    • Expertise: Pre-activation of the carboxylic acid forms a highly reactive species, ensuring efficient coupling to the resin-bound amine.

  • Cyclocondensation:

    • Add a solution of the second building block, an amidine hydrochloride (R2) (10 eq.), and a non-nucleophilic base like DBU (10 eq.) in ethanol to the resin.

    • Heat the mixture at 80°C for 12 hours.

    • Wash the resin thoroughly.

    • Trustworthiness: This step forms the core pyrimidinone ring. The reaction is driven to completion using excess reagent and heat. On-bead analysis (e.g., FT-IR) can be used here to monitor the disappearance of the ketone carbonyl and appearance of the pyrimidinone signals.

  • Diversification and Cleavage:

    • Treat the resin with POCl₃ in toluene at 80°C to convert the pyrimidinone to a 4-chloropyrimidine. This creates a reactive site for further diversification.

    • Wash the resin carefully.

    • Add a solution of a primary or secondary amine (R3-NH₂) (10 eq.) in DMF and shake for 6 hours to displace the chloride.

    • Wash the resin a final time.

    • Cleave the final product from the resin using a solution of 95% TFA in water for 2 hours.

    • Filter the resin, collect the filtrate, and concentrate it to obtain the crude product, which can be purified by preparative HPLC.

Strategy B: Modification of a Resin-Bound Pyrimidine Core

This strategy is effective when the desired scaffold is based on a commercially available, functionalized pyrimidine, such as 4,6-dichloropyrimidine.[9][10] The core is attached to the resin, and diversity is introduced through sequential nucleophilic aromatic substitution (SNAr) reactions.

This protocol demonstrates how a pyrimidine attached to a solid support can be elaborated into a more complex fused heterocyclic system, like a purine.[9][10]

Step-by-Step Methodology:

  • Immobilization of Pyrimidine Core:

    • Couple 4,6-dichloro-5-nitropyrimidine to Rink Amide resin via displacement of one of the chlorine atoms using DIPEA in DMF.

    • Causality: The chlorine at C4 is generally more reactive towards nucleophilic attack than the one at C6, providing regioselectivity in the initial anchoring step.

  • First Nucleophilic Substitution:

    • Treat the resin-bound chloropyrimidine with a diverse set of primary or secondary amines in a solvent like DMF to displace the second chlorine atom.

  • Nitro Group Reduction:

    • Reduce the nitro group at the 5-position to an amine. This is a critical and often challenging step on solid support. Reagents like SnCl₂·2H₂O are commonly used.[9][10] Some literature reports that stronger reducing agents like LiAlH₄/AlCl₃ may be required, though this presents compatibility challenges with many functional groups.[10]

  • Purine Ring Formation and Cleavage:

    • The resulting resin-bound 5,6-diaminopyrimidine is a key intermediate.

    • Cyclize the intermediate by reacting it with reagents like formic acid, acid chlorides, or isothiocyanates to form the imidazole portion of the purine ring.

    • Cleave the final purine library from the resin using standard TFA conditions.

Reaction Monitoring and Quality Control

A key challenge in SPOS is the difficulty in monitoring reaction progress.[4] Since intermediates are not isolated, indirect methods are required.

  • On-Bead FT-IR: This technique can be used to monitor the appearance or disappearance of key functional groups (e.g., C=O stretch of a ketone, N-H stretch of an amine) directly on a small sample of the resin beads.

  • The Kaiser Test: A colorimetric test used to detect free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction.

  • Test Cleavage: A small amount of resin is treated with the cleavage cocktail. The resulting solution is analyzed by HPLC and LC-MS to check the progress and purity of the resin-bound compound before proceeding with the entire batch.

Troubleshooting Common Challenges

Table 2: Troubleshooting Guide for Solid-Phase Pyrimidine Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reagent excess. 2. Poor resin swelling. 3. Steric hindrance from building blocks. 4. Aggregation of peptide-like backbones.[11]1. Increase equivalents of reagent and/or coupling time. 2. Use microwave irradiation to enhance reaction kinetics.[3] 3. Change solvent to improve swelling (e.g., DCM/DMF mixture). 4. Double-couple the reaction (repeat the coupling step).
Low Yield After Cleavage 1. Incomplete final reaction step. 2. Unstable linker under reaction conditions. 3. Inefficient cleavage conditions.1. Confirm final step completion with a test cleavage. 2. Verify that the linker is orthogonal to all synthetic steps. 3. Increase cleavage time or use a stronger acid cocktail (e.g., add scavengers like triisopropylsilane for certain protecting groups).
Multiple Products/Low Purity 1. Side reactions (e.g., racemization, diketopiperazine formation). 2. Incomplete deprotection or coupling at various stages. 3. Degradation of product during cleavage.1. Use additives like HOBt to suppress racemization.[12] 2. Implement capping steps (e.g., acetylation with acetic anhydride) to block unreacted amines from reacting in subsequent steps. 3. Optimize the cleavage cocktail and duration.
Resin Clumping/Aggregation 1. Inter-chain hydrogen bonding. 2. Hydrophobic collapse of growing chains.1. Switch to a resin with better swelling properties (e.g., TentaGel). 2. Use solvents known to disrupt secondary structures (e.g., NMP). 3. Perform reactions at elevated temperatures.

Conclusion

Solid-phase synthesis is an indispensable tool for the construction of pyrimidine libraries in modern drug discovery. By understanding the core principles of supports and linkers, applying robust and validated synthetic protocols, and implementing rigorous reaction monitoring, researchers can efficiently generate high-quality compound libraries. The strategies and detailed protocols outlined in this guide provide a strong foundation for scientists to explore the vast chemical space around the pyrimidine scaffold, accelerating the identification of novel therapeutic candidates.

References

  • Devaky, K. S., & V, P. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Devaky, K. S., & V, P. (2019).
  • Devaky, K. S., & V, P. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives.
  • Gilbert, I. H., Rees, D. C., & Richardson, R. S. (2002). Solid Phase Synthesis of Purines from Pyrimidines.
  • Gilbert, I. H., Rees, D. C., & Richardson, R. S. (2002).
  • Hua, S., Moon, J., & Lee, T. (2022).
  • Shaikh, R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry. [Link]
  • Semantic Scholar. (n.d.).
  • Contreras, J. L., & Holland, G. W. (1999). Recent advances in traceless linkers. Current Opinion in Drug Discovery & Development, 2(4), 358-364. [Link]
  • Otto, S., & Taylor, J. (2003). Molecular replication using covalent base-pairs with traceless linkers. Organic & Biomolecular Chemistry, 1(16), 2821-2824. [Link]
  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [Link]
  • Subirós-Funosas, R., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(7), 3195. [Link]
  • Ding, S., Gray, N. S., Ding, Q., & Schultz, P. G. (2002). A Concise and Traceless Linker Strategy toward Combinatorial Libraries of 2,6,9-Substituted Purines. The Journal of Organic Chemistry, 67(5), 1594–1596. [Link]
  • Chen, Y., et al. (2020). A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. Chemical Science, 11(34), 9273-9278. [Link]
  • Chen, Y., et al. (2020). A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction.
  • Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry. [Link]

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Molecular docking protocols for pyrimidine-based ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Molecular Docking Protocols for Pyrimidine-Based Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Molecular docking is a crucial computational technique for predicting the binding mode and affinity of these ligands to their protein targets, thereby accelerating the drug discovery process. This guide provides a detailed protocol for the molecular docking of pyrimidine-based ligands, with a focus on scientific rigor, practical application, and the rationale behind key procedural choices. We will utilize AutoDock Vina, a widely-used open-source docking program, to illustrate the workflow from target preparation to post-docking analysis and validation.

Introduction: The Significance of Pyrimidine Scaffolds and In Silico Screening

Pyrimidine derivatives are of immense interest in drug discovery due to their ability to mimic the structure of nucleobases and interact with a wide array of biological targets.[1][2] They are integral to the development of inhibitors for enzymes such as kinases (e.g., PI3K, EGFR, CDK2)[1][3], proteases, and dihydrofolate reductase.[3] Molecular docking serves as a primary computational tool to screen large libraries of these compounds, prioritize them for synthesis and biological evaluation, and elucidate structure-activity relationships (SAR).[3][4] The goal of a docking simulation is to generate an ensemble of ligand conformations and orientations (poses) within the protein's binding site and to rank them based on a scoring function that estimates the binding affinity.[4][5]

Core Principles: Causality Behind Experimental Choices

A successful docking experiment is not merely a black-box simulation but a process guided by informed decisions. For pyrimidine-based ligands, several factors require careful consideration to ensure the physiological relevance and accuracy of the results.

The Importance of Protonation and Tautomeric States

The ionization state and tautomeric form of a ligand can significantly alter its hydrogen bonding capabilities and overall electrostatic interactions with the target protein.[6][7][8] Pyrimidine rings, especially when functionalized with amino or hydroxyl groups, can exist in different tautomeric forms. It is crucial to enumerate and evaluate the most probable tautomers at physiological pH (typically ~7.4).[8][9] Tools like Schrödinger's LigPrep or open-source alternatives can be used to generate plausible ionization and tautomeric states.[9] Docking different states separately is often necessary to identify the one with the most favorable binding energy.[9]

Receptor Preparation: Beyond a Static Structure

Protein structures obtained from the Protein Data Bank (PDB) are often incomplete, lacking hydrogen atoms and sometimes containing experimental artifacts.[10] Proper preparation involves:

  • Removing non-essential molecules: Water molecules, ions, and co-solvents not critical for binding should be removed.[10][11]

  • Adding hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bond networks and steric constraints.[10][12]

  • Assigning partial charges: A force field is used to assign partial atomic charges to both the protein and the ligand, which is critical for calculating electrostatic interactions.[13]

  • Handling missing residues/atoms: Gaps in the protein structure should be modeled and refined.[12][14]

Tools like PDB2PQR can automate the process of adding hydrogens, optimizing the hydrogen-bonding network, and assigning charges and radii based on various force fields.[13][15][16]

The Molecular Docking Workflow: A Visual Overview

The entire process, from initial setup to final analysis, can be visualized as a systematic workflow. This ensures that all necessary steps are completed in a logical order, forming a self-validating system where the quality of the output is dependent on the rigor of each preceding step.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB 1. Obtain Target Structure (e.g., from RCSB PDB) Prep_Prot 3. Receptor Preparation - Remove water/ions - Add hydrogens - Assign charges (PDBQT) PDB->Prep_Prot Ligand_2D 2. Obtain Ligand Structure (e.g., from PubChem or sketch) Prep_Lig 4. Ligand Preparation - 2D to 3D conversion - Check tautomers/protonation - Energy minimization - Define rotatable bonds (PDBQT) Ligand_2D->Prep_Lig Grid 5. Grid Box Generation - Define search space around the binding site Prep_Prot->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Prep_Lig->Dock Grid->Dock Analyze 7. Analyze Docking Poses - Rank by binding affinity - Visualize interactions (PyMOL, Discovery Studio) Dock->Analyze Validate 8. Protocol Validation - Re-docking of co-crystallized ligand - Calculate RMSD Analyze->Validate MD_Sim 9. (Optional) Advanced Validation - Molecular Dynamics Simulation Analyze->MD_Sim

Caption: A generalized workflow for molecular docking experiments.

Detailed Experimental Protocols

This section provides a step-by-step methodology using freely available tools. The command-line interface is emphasized for reproducibility and suitability for high-throughput screening.

Part A: Receptor Preparation using PDB2PQR and Open Babel
  • Download Protein Structure: Obtain the PDB file for your target protein from the RCSB Protein Data Bank. For this example, we'll use a hypothetical PDB ID XXXX.

  • Clean the PDB: Manually remove any co-crystallized ligands, water molecules (HOH), and other heteroatoms that are not part of the receptor or essential cofactors.[11] This can be done with a text editor or molecular visualization software like UCSF Chimera.[12]

  • Protonate and Add Charges (PDB2PQR): Use the PDB2PQR server to add hydrogens at a specified pH (e.g., 7.4) and assign atomic charges and radii.[15][16] This will generate a .pqr file.

  • Convert to PDBQT format: AutoDock Vina requires the receptor file to be in PDBQT format, which includes partial charges and atom types. Open Babel can be used for this conversion.

Part B: Pyrimidine Ligand Preparation
  • Obtain 2D Structure: Get the ligand structure as a SMILES string or SDF file from a database like PubChem, or draw it using software like ChemDraw.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D representation into a 3D structure and perform an initial energy minimization.[5]

  • Address Tautomers and Protonation States: This is a critical step for pyrimidines.[6][9] While specialized commercial software is often used, you can manually generate different tautomeric and protonation states based on chemical knowledge and save them as separate files for docking.

  • Convert to PDBQT format: Prepare the ligand for Vina, which will automatically define rotatable bonds.

Part C: Molecular Docking with AutoDock Vina
  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will search for ligand binding poses.[17] The center and size of the box should encompass the known or predicted binding site of the protein.[17][18] These coordinates can be determined using the co-crystallized ligand's position or with visualization software like PyMOL or AutoDock Tools.[19]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search space parameters.[20][21]

[18]3. Run the Vina Simulation: Execute Vina from the command line. [21] bash vina --config conf.txt --log ligand_log.txt This will generate an output PDBQT file (ligand_out.pdbqt) containing the predicted binding poses and their corresponding binding affinities in the log file. [18]

Part D: Post-Docking Analysis and Validation
  • Analyze Binding Affinity: The output log file will list the binding affinities (in kcal/mol) for the top poses. [4]Lower, more negative values indicate stronger predicted binding.

  • Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio Visualizer to inspect the top-ranked poses. [3][22]Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the pyrimidine ligand and the protein's active site residues. [3][23]Tools like LigPlot+ can generate 2D diagrams of these interactions. [24]3. Protocol Validation (Re-docking): The most common method to validate a docking protocol is to re-dock the co-crystallized (native) ligand back into the protein's binding site. [17][25][26]A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [25][26]

Data Presentation: Comparative Docking of Pyrimidine Derivatives

Molecular docking is highly effective for comparing a series of related compounds. The table below synthesizes reported docking data for pyrimidine derivatives against various kinase targets, illustrating how docking scores can be used to rank potential inhibitors.

Compound ClassTarget ProteinPDB IDExample Docking Score (kcal/mol)Key Interacting Residues
4,6-Disubstituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2)1HCK-7.9LYS 33, THR 14, GLU 12
Pyrimidine-2-Thiol DerivativesCyclooxygenase-2 (COX-2)5IKR-8.602Ser 530, Ser 353
4,6-DiarylpyrimidinesPhosphoinositide 3-Kinase (PI3Kγ)-High affinity reportedNot explicitly stated

Data synthesized from multiple sources for illustrative purposes. [1][2][27]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High RMSD in Validation (>2.0 Å) Incorrect tautomer/protonation state of the ligand.Generate and dock multiple relevant tautomers/protonation states. [28]
Missing key water molecules in the binding site.Consider hydrated docking if water molecules are known to mediate interactions.
Significant receptor flexibility not accounted for.Use ensemble docking with multiple receptor conformations or employ flexible docking protocols. [4]
Poor Correlation with Experimental Data Inaccurate scoring function for the chemical series.Use a different docking program or scoring function for cross-validation. [29]
Ligand preparation errors (e.g., incorrect bond orders).Carefully check and regenerate ligand 3D structures. [30]

Advanced Validation: The Role of Molecular Dynamics

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations can offer deeper insights into the stability of the predicted protein-ligand complex over time in a simulated physiological environment. [31][32]MD simulations can be used to:

  • Assess the stability of the ligand's binding pose. [33]* Refine the docked conformation. [33]* Calculate more accurate binding free energies using methods like MM-PBSA/GBSA. [25]

G Docking Top Docking Pose (Static Complex) MD_Setup MD System Setup - Solvation - Ionization Docking->MD_Setup MD_Run Run MD Simulation (e.g., GROMACS, AMBER) MD_Setup->MD_Run MD_Analysis Analyze Trajectory - RMSD/RMSF - Binding Energy MD_Run->MD_Analysis Result Validated Stable Complex MD_Analysis->Result

Caption: Workflow for post-docking MD simulation.

Conclusion

Molecular docking is an indispensable tool for the structure-based design of pyrimidine-based ligands. A successful and reproducible docking study hinges on meticulous preparation of both the receptor and the ligand, with special attention to the unique chemical properties of the pyrimidine scaffold, such as its potential for multiple tautomeric and protonation states. By following a systematic protocol, validating the methodology through re-docking, and carefully analyzing the results, researchers can confidently predict binding modes, rank compounds by affinity, and generate valuable hypotheses to guide experimental drug discovery efforts.

References

Please note that while the following links were verified at the time of generation, web page availability may change.

  • Molecular Docking Tutorial. (n.d.).
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
  • AutoDock Vina Documentation. (n.d.). Docking in batch mode.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 6). YouTube.
  • ResearchGate. (2022). How to validate the molecular docking results?
  • Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. (2023, January 25). YouTube.
  • Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. (2021, September 20). YouTube.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010).
  • ResearchGate. (2020). How to do MD simulation after doing docking with Autodock?
  • Neurosnap. (n.d.). Use PDB2PQR Online.
  • ResearchGate. (2021). Is it necessary to check the protonation states of molecules before docking in a docking study?
  • Al-Khodairy, F., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Infection and Public Health, 14(7), 893-904.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (2018).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2011). Molecular BioSystems, 7(5), 1627-1637.
  • AutoDock Vina Manual. (2020).
  • How to generate 2D diagrams after Docking. (2024, May 17). YouTube.
  • SAMSON Blog. (n.d.). Quickly Visualize Protein-Ligand Interactions After Docking in SAMSON.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • PDB2PQR User Guide. (2006).
  • Protein-Ligand Interaction Tutorial. (2020, March 21). YouTube.
  • Post docking (Autodock Vina) analysis using Ligplot. (2021, June 17). YouTube.
  • EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. (2022, August 31). YouTube.
  • PDB2PQR: expanding and upgrading automated preparation of biomolecular structures for molecular simulations. (2007). Nucleic Acids Research, 35(Web Server issue), W522–W525.
  • Bharathi, R., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
  • Bioinformatics; How to Learn Docking and Molecular Dynamics Simulations From Scratch. (2021, November 27). YouTube.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube.
  • How to perform Molecular dynamics simulation in Colab?. (2025, February 7). YouTube.
  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021, October 11). YouTube.
  • ResearchGate. (2025). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results.
  • ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. (2020). Research Journal of Pharmacy and Technology, 13(10), 4691-4697.
  • ResearchGate. (2025). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (2022). Journal of Chemical and Pharmaceutical Research, 14(1), 1-10.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • AutoDock Vina. (2020). Tutorial.
  • SAMSON Blog. (n.d.). Avoiding Common Pitfalls When Preparing Ligands for Docking.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.

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Application Notes & Protocols for the Synthesis of Bioactive Hydrazone Derivatives from 4-Hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and characterization of novel hydrazone derivatives based on the 4-Hydroxy-6-hydrazinylpyrimidine scaffold. Pyrimidine-hydrazone hybrids represent a privileged structural class in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2][3] This guide details a robust and reproducible protocol, explains the underlying chemical principles, and offers practical insights for troubleshooting and optimization.

Introduction and Scientific Rationale

The pyrimidine ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[3] When functionalized with a hydrazone moiety (-NH-N=CH-), the resulting scaffold gains significant pharmacological potential.[4][5] The azomethine group (-N=CH-) in hydrazones is a key pharmacophore that can act as a hydrogen bond donor and acceptor, enabling interaction with various biological targets.[6] This has led to the development of pyrimidine-hydrazone derivatives with potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][7][8]

This compound is an excellent starting material for generating a library of diverse hydrazone derivatives. The highly reactive hydrazinyl group (-NHNH₂) serves as a synthetic handle for introducing a wide range of functionalities via a straightforward condensation reaction with various aldehydes and ketones. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

This application note provides a validated, step-by-step methodology for synthesizing these valuable compounds, ensuring high purity and yield for downstream biological screening and drug development efforts.

Reaction Principle: Acid-Catalyzed Condensation

The synthesis of hydrazones from this compound is a classic condensation reaction, specifically the formation of a Schiff base.[2][3] The core of this transformation is the reaction between the nucleophilic hydrazinyl group of the pyrimidine and the electrophilic carbonyl carbon of an aldehyde or ketone.

Mechanism:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazinyl group, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate.[9]

  • Catalysis & Dehydration: The reaction is typically catalyzed by a few drops of a protic acid, such as glacial acetic acid.[10] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).

  • Elimination: Subsequent elimination of a water molecule and formation of a carbon-nitrogen double bond yields the stable hydrazone product.[11][12]

The overall reaction is a dehydration process, driven to completion by the formation of the highly conjugated and stable hydrazone product.

G start Start: Reagents (Pyrimidine + Aldehyde) synthesis Step 1: Synthesis (Condensation Reaction) start->synthesis isolation Step 2: Isolation (Filtration & Washing) synthesis->isolation purification Step 3: Purification (Recrystallization) isolation->purification characterization Step 4: Characterization (NMR, IR, MS) purification->characterization data_analysis Data Analysis (Structure Confirmation) characterization->data_analysis storage Pure Compound (Store for Bio-Assay) data_analysis->storage

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-hydrazinylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and troubleshooting common issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize this synthesis for your specific laboratory context.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a foundational understanding of the reaction.

Q1: What is the most common and accessible synthetic route for this compound?

The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a pyrimidine ring substituted with a good leaving group, such as a halide, with hydrazine hydrate. The most common starting material is 4-chloro-6-hydroxypyrimidine , as the chloro group can be selectively displaced by the hydrazinyl moiety. An alternative, though more challenging route, begins with 4,6-dichloropyrimidine, which requires careful control to achieve mono-substitution.[1]

Q2: What is the specific role of hydrazine hydrate in this reaction?

Hydrazine hydrate (N₂H₄·H₂O) serves as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electron-deficient carbon atom on the pyrimidine ring (the carbon bearing the chlorine atom), leading to the displacement of the chloride leaving group. It is a potent nucleophile, but its high reactivity also necessitates careful control over reaction conditions to prevent side reactions.[2][3]

Q3: What are the primary side products that can lower the yield?

The most significant side product, especially when starting from 4,6-dichloropyrimidine, is the di-substituted product, 4,6-bis(hydrazinyl)pyrimidine .[4] This occurs when a second molecule of hydrazine displaces the remaining chlorine atom. Another potential issue is the formation of various degradation products if the reaction is overheated or run for an excessive amount of time, as hydrazine can be unstable at high temperatures.[5][6]

Q4: How critical is temperature control during the reaction?

Temperature control is paramount. An insufficient temperature will lead to a sluggish or incomplete reaction, leaving unreacted starting material. Conversely, excessive heat can dramatically increase the rate of di-substitution, leading to the formation of 4,6-bis(hydrazinyl)pyrimidine and other impurities.[6] The optimal temperature balances the rate of the desired mono-substitution against the rate of side reactions. A typical starting point is room temperature, with gentle heating applied if necessary while monitoring via TLC.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the primary synthetic route from 4-chloro-6-hydroxypyrimidine and the potential side reaction pathway when starting from 4,6-dichloropyrimidine.

Synthesis_Pathway cluster_main Primary Route cluster_side Alternative Route & Side Reaction A 4-Chloro-6-hydroxypyrimidine B This compound A->B + Hydrazine Hydrate C 4,6-Dichloropyrimidine D 4-Chloro-6-hydrazinylpyrimidine C->D + 1 eq. Hydrazine Hydrate E 4,6-bis(hydrazinyl)pyrimidine (Side Product) D->E + Excess Hydrazine Hydrate (Yield Loss)

Caption: Synthetic routes to this compound.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis.

Issue 1: The final yield is significantly lower than expected.

  • Possible Cause A: Incomplete Reaction.

    • Diagnosis: Thin Layer Chromatography (TLC) of the reaction mixture shows a prominent spot corresponding to the starting material (4-chloro-6-hydroxypyrimidine).

    • Solution:

      • Increase Reaction Time: Continue the reaction, monitoring every 1-2 hours by TLC until the starting material spot has diminished significantly.

      • Increase Temperature: If time is not improving conversion, gently warm the reaction mixture to 40-50 °C. Be cautious, as higher temperatures can promote side reactions.[5]

    • Scientific Rationale: Nucleophilic aromatic substitution reactions can be slow at room temperature. Increasing the thermal energy of the system increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

  • Possible Cause B: Formation of the Di-substituted Byproduct.

    • Diagnosis: Your final product's NMR or Mass Spectrum shows signals corresponding to 4,6-bis(hydrazinyl)pyrimidine. This is more common when starting from 4,6-dichloropyrimidine.[4]

    • Solution:

      • Control Stoichiometry: Use a carefully measured amount of hydrazine hydrate, typically between 1.0 and 1.2 equivalents relative to the starting material. Using a large excess strongly favors di-substitution.

      • Slow Addition: Add the hydrazine hydrate dropwise to the solution of the pyrimidine derivative at a controlled temperature (e.g., 0-5 °C or room temperature) to avoid localized areas of high hydrazine concentration.

    • Scientific Rationale: The reaction is a competition between the first and second substitution. By limiting the amount of the nucleophile (hydrazine), you statistically favor the mono-substitution product.

  • Possible Cause C: Poor Product Isolation.

    • Diagnosis: The product seems to remain soluble in the filtrate after workup, or the isolated solid is gummy and impure.

    • Solution:

      • pH Adjustment: this compound is amphoteric. Its solubility is highly dependent on pH. After the reaction, carefully adjust the pH of the solution to near neutral (pH 6-7) to find the point of minimum solubility before filtration.

      • Solvent Choice for Washing: Wash the filtered solid with a solvent in which the product is poorly soluble but impurities are soluble. Cold water or a cold ethanol/water mixture is often a good choice. Avoid washing with large volumes of methanol or ethanol in which the product may have some solubility.

Issue 2: The isolated product is contaminated with unreacted starting material.

  • Possible Cause: Insufficient Hydrazine or Reaction Conditions.

    • Diagnosis: TLC or NMR confirms the presence of 4-chloro-6-hydroxypyrimidine.

    • Solution:

      • Verify Reagent Purity: Ensure the hydrazine hydrate used is of good quality and correct concentration. Hydrazine hydrate can degrade over time.

      • Optimize Molar Ratio: Increase the equivalents of hydrazine hydrate slightly (e.g., from 1.1 to 1.2 eq.).

      • Purification: If the contamination is minor, recrystallization is the most effective purification method. A solvent system like ethanol/water or isopropanol can be effective.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Starting Material (SM) present? check_tlc->sm_present byproduct_present New, less polar spot present? sm_present->byproduct_present No increase_time_temp Action: Increase reaction time or gently warm (to 40-50°C) sm_present->increase_time_temp Yes check_hydrazine Action: Check hydrazine equivalents & quality. Add dropwise. byproduct_present->check_hydrazine Yes (Likely di-substituted) optimize_workup Product looks soluble or oily? byproduct_present->optimize_workup No end Improved Yield & Purity increase_time_temp->end check_hydrazine->end adjust_ph Action: Optimize workup pH for precipitation. Use cold wash solvent. optimize_workup->adjust_ph Yes recrystallize Action: Recrystallize final product. optimize_workup->recrystallize No (Minor impurity) adjust_ph->end recrystallize->end

Sources

Identifying side products in pyrimidine synthesis with hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during pyrimidine synthesis, specifically when hydrazine is used as a reagent or is present in the reaction matrix. My goal is to provide not just solutions, but a foundational understanding of the competing reaction pathways that can lead to unexpected side products.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a substituted pyrimidine, but my main product is a pyrazole. Why is this happening?

This is the most common issue when using a 1,3-dicarbonyl precursor in the presence of hydrazine. The formation of a five-membered pyrazole ring is often kinetically and thermodynamically favored over the formation of a six-membered pyrimidine ring. This classic reaction is known as the Knorr Pyrazole Synthesis .[1]

The Underlying Chemistry:

Hydrazine is a 1,2-dinucleophile. When it reacts with a 1,3-dicarbonyl compound, the two adjacent nitrogen atoms are perfectly positioned to attack the two carbonyl carbons (or their equivalents), leading to a rapid cyclization and dehydration to form a stable, aromatic pyrazole ring.[2][3]

  • Step 1: One nitrogen of the hydrazine attacks one of the carbonyl carbons, forming a hydrazone intermediate.

  • Step 2: The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group.

  • Step 3: Dehydration follows to yield the final pyrazole product.

This process is highly efficient and often proceeds under mild, acid-catalyzed conditions.[4][5]

Knorr_Pyrazole_Synthesis Fig 1: Knorr Pyrazole Synthesis Pathway cluster_reactants Reactants cluster_product Side Product R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 + H₂N-NH₂ R2 Hydrazine (H₂N-NH₂) R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P1 Pyrazole Side Product I2->P1 - H₂O (Dehydration)

Caption: Knorr Pyrazole Synthesis Pathway.

Q2: My starting material is a pre-formed pyrimidine ring, but after reacting it with hydrazine, I'm seeing pyrazole formation. Is the pyrimidine ring being cleaved?

Yes, this is a known transformation. Certain substituted pyrimidines, particularly those activated by electron-withdrawing groups or N-alkylation, can undergo ring cleavage and subsequent recyclization into a pyrazole in the presence of hydrazine.[6][7] This process essentially deconstructs the pyrimidine scaffold and reconstructs it into a more stable pyrazole.

The Mechanism of Ring Transformation:

Recent studies have shown that activating the pyrimidine ring, for example by N-triflylation, significantly lowers its LUMO (Lowest Unoccupied Molecular Orbital), making it susceptible to nucleophilic attack by hydrazine.[8][9][10]

  • Activation: An electrophile activates a pyrimidine nitrogen.

  • Nucleophilic Attack: Hydrazine attacks an electrophilic carbon (e.g., C6 position).

  • Ring Opening: The C-N bond cleaves, opening the pyrimidine ring to form an acyclic intermediate.

  • Recyclization & Extrusion: The intermediate undergoes intramolecular condensation to form the five-membered pyrazole ring, typically extruding a small molecule fragment derived from the original pyrimidine backbone.

Ring_Transformation Fig 2: Pyrimidine to Pyrazole Ring Transformation Start Substituted Pyrimidine Activation Activation of Pyrimidine Ring (e.g., N-Triflylation) Start->Activation Attack Nucleophilic Attack by Hydrazine Activation->Attack RingOpening Ring Opening to Acyclic Intermediate Attack->RingOpening Recyclization Intramolecular Cyclization & Fragment Extrusion RingOpening->Recyclization Product Pyrazole Product Recyclization->Product

Caption: Pyrimidine to Pyrazole Ring Transformation.

Troubleshooting Guide: Side Product Identification & Mitigation

This section provides actionable steps to diagnose and solve common issues.

Problem 1: An unexpected major side product is observed by TLC/LC-MS.

Hypothesis: The primary side product is a pyrazole derivative.

Step 1: Diagnostic Analysis

Before attempting to optimize the reaction, confirm the identity of the side product. Isolate a small amount for characterization.

Analytical TechniqueExpected Result for PyrimidineExpected Result for Pyrazole Side Product
¹H NMR Characteristic signals for pyrimidine ring protons.Distinct aromatic signals for the pyrazole ring; potential for a broad N-H signal.
¹³C NMR Chemical shifts corresponding to the six-membered ring carbons.Fewer aromatic signals (typically 3) corresponding to the five-membered ring.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ corresponding to the target pyrimidine.A different molecular ion peak, often reflecting the loss of a carbon and nitrogen atom and the gain of a nitrogen atom relative to the intended product from the same precursors.
FT-IR C=N and C=C stretching frequencies characteristic of the pyrimidine ring.N-H stretching band (if N-unsubstituted), C=N and C=C stretching at different frequencies.

Step 2: Mitigation Strategies

If pyrazole formation is confirmed, the reaction conditions must be adjusted to disfavor this pathway.

  • Reagent Choice: The most effective solution is to avoid the direct reaction of a 1,3-dicarbonyl with hydrazine if a pyrimidine is the target. The classical Pinner synthesis, which uses an amidine instead of hydrazine, is the standard method for this transformation.[11] If your synthesis requires a hydrazine moiety on the final pyrimidine, consider adding it in a later step via nucleophilic aromatic substitution on a halogenated pyrimidine precursor.

  • Protecting Groups: If using a substituted hydrazine, consider if one nitrogen can be temporarily protected to prevent it from participating in the initial cyclization, although this can be synthetically complex.

  • Control of pH: Pyrazole synthesis is often catalyzed by acid.[4][5] Carefully controlling the pH by using a buffered system or a non-acidic catalyst might suppress the pyrazole pathway, though this can also affect the rate of your desired pyrimidine synthesis.

  • Temperature and Reaction Time: Monitor the reaction closely. Pyrazole formation can sometimes be faster. Running the reaction at a lower temperature for a longer time might favor the desired product, but this is highly system-dependent.

Problem 2: My reaction yields are low, and I see multiple spots on my TLC, including baseline material.

Hypothesis: Incomplete reaction, ring cleavage, or formation of highly polar intermediates.

Step 1: Diagnostic Workflow

Troubleshooting_Workflow Fig 3: Troubleshooting Workflow for Low Yield Start Low Yield / Multiple Spots Check_SM Check Starting Material Purity (TLC, NMR) Start->Check_SM Analyze_Mix Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Check_SM->Analyze_Mix Sol_Purity Solution: Purify Starting Materials Check_SM->Sol_Purity If Impure Is_SM_Present Significant Starting Material Remaining? Analyze_Mix->Is_SM_Present Is_Polar_Product Baseline or Polar Products Observed? Is_SM_Present->Is_Polar_Product No Sol_Conditions Solution: Increase Temp/Time Check Catalyst Activity Is_SM_Present->Sol_Conditions Yes Is_Cleavage Evidence of Ring Cleavage (e.g., Urea, Hydrazones)? Is_Polar_Product->Is_Cleavage No Sol_Workup Solution: Modify Workup/Purification (e.g., Acid/Base Wash) Is_Polar_Product->Sol_Workup Yes Sol_Milder Solution: Use Milder Conditions (Lower Temp, Less Hydrazine) Is_Cleavage->Sol_Milder Yes

Caption: Troubleshooting Workflow for Low Yield.

Step 2: Mitigation of Ring Cleavage

Hydrazinolysis (cleavage by hydrazine) of pyrimidine rings is a real possibility, especially with excess hydrazine or at elevated temperatures.[6][12]

  • Stoichiometry: Use the minimum required amount of hydrazine. An excess of this potent nucleophile will promote side reactions. Use of 1.0-1.2 equivalents is recommended.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor progress before increasing heat.

  • Solvent Choice: Aprotic solvents may sometimes suppress cleavage pathways that are facilitated by proton transfer.

Experimental Protocols

Protocol 1: Analytical Identification of Pyrazole Side Product

This protocol assumes the reaction mixture contains the desired pyrimidine (Product P) and a suspected pyrazole side product (Side Product S).

  • Sample Preparation:

    • Take a 1 mL aliquot of the crude reaction mixture.

    • Quench the reaction with 1 mL of water.

    • Extract with 2 mL of ethyl acetate.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain a crude oil/solid.

  • Thin Layer Chromatography (TLC):

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Spot on a silica gel TLC plate alongside your starting materials.

    • Elute with a solvent system that gives good separation (e.g., 7:3 Hexane:Ethyl Acetate).

    • Visualize under UV light (254 nm). The pyrazole is often less polar than highly functionalized pyrimidines.

  • LC-MS Analysis:

    • Dilute the crude sample in methanol or acetonitrile.

    • Inject onto a C18 reverse-phase column.

    • Run a gradient from high water content to high organic solvent content.

    • Monitor the UV trace and the mass spectrometer output to get the mass-to-charge ratio (m/z) of the main peaks. Compare these masses to the theoretical masses of your target and suspected side products.

  • NMR Spectroscopy:

    • If possible, isolate the side product by preparative TLC or column chromatography.

    • Dissolve the purified sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts and coupling patterns to known values for pyrazole and pyrimidine scaffolds.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • Al-Sanea, M. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-517. MDPI.
  • Google Patents. (n.d.). CA1141390A - Preparation of pyrazoles.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • Said, M. A., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. ResearchGate.
  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1114-1123.
  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Martínez, S., et al. (n.d.). Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc.
  • Merchant, R. R., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 604(7904), 80-85. PMC - NIH.
  • Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Sarpong, R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society. PMC - NIH.
  • Temple, C., et al. (1968). Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Journal of the Chemical Society C: Organic.
  • Sarpong, R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org.

Sources

Technical Support Center: Purification of 4-Hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Hydroxy-6-hydrazinylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you troubleshoot common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before, during, and after the purification process.

Q1: What are the initial purity checks I should perform on my crude this compound?

A1: Before attempting any large-scale purification, it is crucial to assess the crude product. This initial analysis will inform your purification strategy.

  • Visual Inspection: Note the color and physical state. The pure compound is typically a solid[1]. Significant discoloration may indicate impurities.

  • Solubility Tests: Test the solubility of a small amount of crude material in various common laboratory solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, DMSO). This will be invaluable for selecting a recrystallization solvent or a mobile phase for chromatography. The high polarity suggested by its structure (hydroxy, hydrazine, and pyrimidine groups) indicates probable solubility in polar solvents.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and essential tool. Develop a TLC system (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures) that shows good separation between the main product spot and any impurities. This will help you gauge the complexity of the impurity profile and monitor the purification's progress.

  • Melting Point: A broad or depressed melting range compared to the literature value (if available) is a classic indicator of impurity.

Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities typically arise from the starting materials, side reactions, or subsequent degradation. The synthesis of hydrazinylpyrimidines often involves the reaction of a chloropyrimidine with hydrazine hydrate[2].

  • Unreacted Starting Materials: Residual 4-hydroxy-6-chloropyrimidine or excess hydrazine hydrate are common. Hydrazine hydrate can be particularly troublesome to remove due to its high boiling point and polarity.

  • Side-Products: Dimerization or oxidation of the hydrazine moiety can occur, especially if the reaction is heated for extended periods or exposed to air[3]. Over-reaction with hydrazine can also lead to by-products[4].

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

Q3: My purified this compound appears unstable and changes color over time. What storage conditions are recommended?

A3: Hydrazine derivatives can be susceptible to oxidation. The hydrazinyl group (-NHNH₂) can be oxidized by atmospheric oxygen, leading to colored by-products.

  • Storage Temperature: Store the compound at room temperature or refrigerated, depending on long-term stability assessments[1][5]. For long-term storage, colder temperatures (-20°C) are advisable[6].

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil, as light can catalyze degradation.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. However, success depends heavily on finding the right solvent system.

Q4: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A4: The ideal solvent should dissolve the compound when hot but not when cold. Given the polar nature of this compound, highly polar solvents are a good starting point. If a single solvent is not effective, a two-solvent (binary) system is the next logical step.

  • Find a "soluble" solvent in which your compound is highly soluble (e.g., DMSO, DMF, hot methanol, or hot water).

  • Find a miscible "anti-solvent" in which your compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane)[7].

  • Dissolve the crude product in the minimum amount of the hot "soluble" solvent.

  • Slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (the point of saturation).

  • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q5: My compound "oiled out" instead of forming crystals upon cooling. How can I resolve this?

A5: Oiling out occurs when the solute comes out of solution above its melting point, often due to a high concentration of impurities depressing the melting point or a very rapid cooling rate.

  • Reduce Cooling Rate: Insulate the flask to ensure very slow cooling. This gives the molecules time to orient themselves into a crystal lattice.

  • Lower the Concentration: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture, reheat until everything dissolves, and attempt to cool again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Recrystallization Troubleshooting Flowchart

This diagram outlines a decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiled_out Product Oiled Out? crystals_form->oiled_out No end_success Filter and Dry Crystals crystals_form->end_success Yes no_precipitate No Precipitate? oiled_out->no_precipitate No solution_oil 1. Reheat, add more solvent. 2. Cool even slower. 3. Try different solvent system. oiled_out->solution_oil Yes solution_none 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Reduce solvent volume (evaporate). 4. Add anti-solvent. no_precipitate->solution_none Yes

Caption: Decision tree for troubleshooting recrystallization.

Part 3: Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the target compound.

Q6: My compound is highly polar. What stationary and mobile phases should I use for column chromatography?

A6: For a polar compound like this compound, standard silica gel is a good starting point for the stationary phase. However, its high polarity means it will adhere strongly.

  • Stationary Phase: Standard silica gel is the most common choice. If your compound shows irreversible binding, consider using a more polar stationary phase like alumina (basic or neutral) or reverse-phase silica (C18), though the latter requires polar mobile phases like water/methanol or water/acetonitrile.

  • Mobile Phase (Eluent): You will need a polar eluent system.

    • Start with a moderately polar system like 100% Ethyl Acetate and gradually increase the polarity by adding Methanol (e.g., 95:5 Ethyl Acetate:Methanol).

    • A Dichloromethane:Methanol gradient is also very effective for polar compounds.

    • Pro-Tip: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the eluent can significantly improve the peak shape of basic compounds (like hydrazines and pyrimidines) on silica gel by deactivating acidic sites and preventing tailing.

Q7: How can I effectively remove residual hydrazine hydrate using column chromatography?

A7: Hydrazine hydrate is extremely polar and water-soluble. On a standard silica gel column, it will stick very strongly to the stationary phase[8].

  • Normal Phase Chromatography: When running a normal phase column (e.g., silica gel with an ethyl acetate/methanol eluent), the highly polar hydrazine hydrate will likely remain at the top of the column while your less polar (though still polar) product elutes. You can often run a "plug" of silica—a short column—to specifically capture the hydrazine hydrate while letting your product pass through with a suitable eluent[8].

  • Aqueous Work-up: Before chromatography, consider an aqueous work-up. Dissolve the crude mixture in a solvent like ethyl acetate and wash with water or brine. While your product may have some water solubility, the highly polar hydrazine hydrate will preferentially partition into the aqueous layer. This can remove the bulk of it before the chromatographic step.

Data Summary Tables

Table 1: Potential Recrystallization Solvent Systems

Solvent(s)TypeRationale
Water or EthanolSingle SolventGood for highly polar compounds. May require heating to dissolve.
Methanol / Diethyl EtherBinary SystemDissolve in minimal hot methanol, add ether as anti-solvent.
DMSO / WaterBinary SystemDissolve in DMSO at room temp, slowly add water as anti-solvent.[7]
IsopropanolSingle SolventA good intermediate polarity solvent to try.

Table 2: Suggested Column Chromatography Parameters

ParameterRecommendationRationale & Causality
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for separating compounds of varying polarity.
Mobile Phase Gradient of 0-20% Methanol in DichloromethaneStarts with low polarity to elute non-polar impurities, then increases to elute the polar product.
Additive 0.5% Triethylamine (TEA) or NH₄OHThe basic nature of the pyrimidine and hydrazine moieties can cause tailing on acidic silica. A basic modifier neutralizes these sites, leading to sharper peaks and better separation.
Loading Method Dry LoadingDissolve crude product in a strong solvent (e.g., methanol), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the column. This results in a much sharper starting band than wet loading with a strong, solubilizing solvent.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Binary Solvent System)
  • Solvent Selection: Identify a soluble solvent (Solvent A) and a miscible anti-solvent (Solvent B) from your initial solubility tests (e.g., Methanol and Diethyl Ether).

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of Solvent A (Methanol) with gentle heating and stirring to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, add Solvent B (Diethyl Ether) dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot Solvent A to just redissolve the cloudiness, resulting in a saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold Solvent B to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all solvent traces.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. Aim for a solvent ratio that gives your product an Rf value of approximately 0.2-0.4. For this compound, a good starting point is 9:1 Dichloromethane:Methanol.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or the initial, least polar eluent).

  • Sample Loading: Dissolve the crude product (~500 mg) in a minimal amount of methanol. Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase (e.g., 100% Dichloromethane). Gradually increase the polarity by slowly increasing the percentage of methanol.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

Purification Workflow Diagram

This diagram illustrates the general workflow and decision points in the purification of this compound.

Purification_Workflow start Crude Product analysis Initial Analysis (TLC, Solubility, Melting Point) start->analysis is_solid Is it a crystalline solid with few impurities? analysis->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No / Oily / Complex purity_check Check Purity (TLC, NMR, LCMS) recrystallize->purity_check chromatography->purity_check is_pure Is Purity >95%? purity_check->is_pure end_product Pure Product is_pure->end_product Yes repurify Re-purify if necessary (e.g., second recrystallization or chromatography) is_pure->repurify No repurify->is_solid

Sources

Technical Support Center: Navigating the Stability of 4-Hydroxy-6-hydrazinylpyrimidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-6-hydrazinylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for handling this compound in solution. As your partner in research, we aim to equip you with the knowledge to ensure the stability and integrity of your experiments.

The information herein is curated from established principles of chemical stability, data on structurally related compounds, and best practices in pharmaceutical sciences. While specific, quantitative stability data for this compound is not extensively published, the principles outlined below provide a robust framework for its successful application.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change (e.g., turning yellow) over a short period. What could be the cause?

A color change in your solution is often the first visual indicator of chemical degradation. For a molecule like this compound, which contains a hydrazinyl group, this is likely due to oxidation. The hydrazinyl moiety is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of trace metal ions that can catalyze the reaction. This process can lead to the formation of colored byproducts.

To mitigate this, consider the following:

  • De-gas your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glovebox or under a blanket of inert gas.

  • Use high-purity solvents: Trace impurities in solvents can sometimes catalyze degradation.

  • Consider antioxidants: For some applications, the addition of a small amount of an antioxidant may be permissible, but this should be carefully evaluated for compatibility with your experimental system.

Q2: I'm observing a loss of potency or activity of my this compound solution over time, even when stored at low temperatures. What degradation pathways should I be aware of?

Beyond oxidation, several other degradation pathways can affect the stability of this compound in solution:

  • Hydrolysis: The pyrimidine ring and the hydrazinyl group can be susceptible to hydrolysis, especially at non-neutral pH. The 4-hydroxy group can exist in tautomeric equilibrium with a pyrimidone form, and the stability of the ring can be pH-dependent. Extreme pH conditions (both acidic and basic) can catalyze the cleavage of the hydrazinyl group or opening of the pyrimidine ring.

  • Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.

  • Thermal Degradation: While low-temperature storage is generally recommended, elevated temperatures can accelerate all degradation pathways, including oxidation and hydrolysis.

Q3: What are the optimal storage conditions for a stock solution of this compound?

Based on the chemical structure and general stability principles for similar compounds, the following storage conditions are recommended to maximize the shelf-life of your solutions:

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including degradation.
Light Protect from light (use amber vials or wrap in foil)Minimizes photodegradation.
Atmosphere Store under an inert atmosphere (nitrogen or argon)Prevents oxidation of the hydrazinyl group.
pH Prepare in a buffer at a neutral or slightly acidic pH (e.g., pH 6-7)Avoids acid or base-catalyzed hydrolysis. The optimal pH should be determined experimentally.
Solvent Use high-purity, de-gassed solvents. DMSO or buffered aqueous solutions are common starting points.Minimizes degradation initiated by solvent impurities or dissolved oxygen.

Note: For long-term storage, it is always best to store the compound as a dry solid at low temperatures and protected from light. Prepare solutions fresh whenever possible.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in the solution upon storage, especially after freeze-thaw cycles. - Poor solubility at lower temperatures.- Change in pH upon freezing.- Determine the solubility of the compound in your chosen solvent at the storage temperature.- Consider using a cryoprotectant like glycerol (if compatible with your assay).- Before use, ensure the solution is completely thawed and vortexed to re-dissolve any precipitate. Visually inspect for complete dissolution.
Inconsistent results between experiments using the same stock solution. - Degradation of the stock solution over time.- Adsorption of the compound to the storage container.- Prepare fresh stock solutions more frequently.- Perform a stability study of your stock solution under your storage conditions to determine its usable lifetime.- Consider using low-adsorption microplates or tubes.
Unexpected peaks appear in my analytical chromatogram (e.g., HPLC). - Formation of degradation products.- This is a strong indicator of instability. Use the troubleshooting flowchart below to identify the cause.- If possible, use a mass spectrometer to identify the mass of the unknown peaks to hypothesize their structures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.

  • Solvent Preparation: Use a high-purity solvent (e.g., DMSO or a buffered aqueous solution). De-gas the solvent by sparging with nitrogen or argon for at least 15 minutes.

  • Dissolution: Add the de-gassed solvent to the solid compound. Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with nitrogen or argon before sealing. Store at -20°C or -80°C, protected from light.

Protocol 2: Performing a Preliminary Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the potential degradation pathways of your compound.[1][2]

  • Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in different stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to a light source (e.g., a photostability chamber).

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours). Keep a control sample at -20°C in the dark.

  • Analysis: Analyze the samples and the control by a suitable analytical method, such as reverse-phase HPLC with UV detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation. This will help you identify the conditions under which the compound is least stable.

Visualizing Stability and Troubleshooting

Potential Degradation Pathways

A This compound in Solution B Oxidation (Hydrazinyl group) A->B O2, Metal Ions C Hydrolysis (Acid/Base Catalyzed) A->C H+ / OH- D Photodegradation (UV/Visible Light) A->D H Colored Byproducts B->H E Loss of Hydrazine (Formation of 4,6-dihydroxypyrimidine) C->E F Ring Opening C->F G Dimerization/Polymerization D->G

Caption: Potential degradation pathways of this compound in solution.

Troubleshooting Workflow for Solution Instability

A Inconsistent Results or Visible Degradation Observed B Was the solution prepared fresh? A->B C Prepare fresh solution using Protocol 1. B->C No D Check Storage Conditions B->D Yes K Problem Resolved? C->K E Is it protected from light? D->E F Store in amber vials or wrap in foil. E->F No G Was the solvent de-gassed? E->G Yes F->K H Use de-gassed solvents and store under inert gas. G->H No I What is the pH of the solution? G->I Yes H->K J Adjust to a neutral or slightly acidic pH using a buffer. I->J Not neutral I->K Neutral J->K

Caption: A step-by-step workflow for troubleshooting solution instability.

References

  • Li, Y., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 27(1), 159.
  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-6.
  • El Sekily, M. A., et al. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate.
  • Kudinova, M. A., et al. (2021). Photodegradation of 4-hydroxy-4,9-dihydro-4H-xanthen-4-ones under UV irradiation.
  • Torbov, V. I., et al. (2020). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Bajaj, S., et al. (2006). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 1(2).
  • Thermo Fisher Scientific. (2013).
  • Deota, P. T., et al. (2023). Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. Environmental Science and Pollution Research, 30(60), 124704-124713.
  • Li, H., et al. (2020). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Molecules, 25(18), 4248.

Sources

Technical Support Center: Troubleshooting HPLC Separation of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome the challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of pyrimidine isomers. Pyrimidine isomers, such as uracil, thymine, and cytosine, along with their derivatives, are polar molecules with very similar structures, making their separation a common challenge in pharmaceutical and biomedical research. This resource is designed for researchers, scientists, and drug development professionals to achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides quick, actionable advice.

Q1: Why is it so difficult to separate pyrimidine isomers like uracil and thymine?

Pyrimidine isomers possess nearly identical physicochemical properties, including polarity, size, and pKa values. Uracil and thymine, for example, differ only by a single methyl group. This subtle structural difference results in very similar retention behavior on traditional reversed-phase (RP-HPLC) columns, often leading to poor resolution or complete co-elution.[1] Achieving separation requires optimizing chromatographic parameters to exploit these minor structural and electronic differences.

Q2: My pyrimidine peaks are co-eluting. What is the first thing I should adjust?

When facing co-elution, the most impactful parameter to adjust first is the mobile phase pH .[2] The ionization state of pyrimidine isomers is highly dependent on pH, and even small changes can significantly alter their retention and, therefore, the selectivity of the separation.[3] For instance, cytosine has a pKa around 4.6, while uracil and thymine have pKa values above 9.[4][5] By adjusting the pH to be near the pKa of one compound, you can selectively alter its polarity and retention relative to the others.

Q3: I'm using a standard C18 column, but the retention of my pyrimidine analytes is very low. What can I do?

This is a common issue because pyrimidines are highly polar and have limited interaction with non-polar C18 stationary phases, causing them to elute near the void volume.[6] There are two primary strategies to address this:

  • Switch to an alternative chromatographic mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[7][8]

  • Modify your reversed-phase method: If you must use RP-HPLC, consider using a column with a different selectivity (e.g., a polar-embedded or phenyl-hexyl phase) or adding an ion-pairing agent to the mobile phase to enhance retention.[6]

Q4: What is HILIC, and how does it help with pyrimidine separation?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica or amide-bonded silica) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] In HILIC, polar analytes like pyrimidines partition into a water-enriched layer on the surface of the stationary phase, leading to strong retention.[8] The elution order is generally the reverse of what is seen in RP-HPLC, with the most polar compounds being retained the longest.[7]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the separation of pyrimidine isomers.

Problem: Poor Resolution / Co-elution of Isomers

Achieving baseline separation between structurally similar pyrimidines is the primary goal. If you observe merged peaks or shoulders, it indicates a lack of selectivity.[1]

Root Causes & Solutions:

  • Suboptimal Mobile Phase pH: The ionization state of your analytes is not being effectively manipulated to create separation.

    • Scientific Rationale: The charge of an ionizable molecule drastically changes its polarity. By working at a pH approximately 2 units away from the analyte's pKa, you ensure it is in a single, stable ionic form (either fully protonated or deprotonated).[9] Operating near the pKa can lead to split peaks as both ionized and neutral forms are present.[2]

    • Troubleshooting Steps:

      • Determine pKa Values: Identify the pKa values of your target pyrimidine isomers. (See Table 1).

      • Systematic pH Screening: Prepare a series of mobile phases with buffered pH values ranging from 3.0 to 7.0. A good starting point is often a low pH (e.g., 3.0) using a formate or acetate buffer, which protonates cytosine, making it more polar.[3][10]

      • Evaluate Selectivity: Analyze your sample at each pH and observe the changes in retention time and peak order. The optimal pH will maximize the distance between the peaks of interest.

Pyrimidine IsomerApproximate pKa1Approximate pKa2
Cytosine ~4.6 (Protonation)>12
Uracil ~9.4 (Deprotonation)~13.5
Thymine ~9.9 (Deprotonation)-
A summary of approximate pKa values for common pyrimidine bases. These values can vary slightly based on temperature and ionic strength.[4][11][12]
  • Inadequate Stationary Phase Chemistry: A standard C18 column may not have the necessary chemical properties to differentiate between isomers.

    • Scientific Rationale: Separation is driven by differential interactions between the analytes and the stationary phase. If these interactions are solely based on hydrophobicity, subtle differences between isomers may not be sufficient for resolution.[13]

    • Troubleshooting Steps:

      • Consider Alternative RP Phases:

        • Polar-Embedded Phases (e.g., Amide, Carbamate): These columns offer enhanced retention for polar compounds and different selectivity through hydrogen bonding interactions.

        • Phenyl Phases (e.g., Phenyl-Hexyl): These phases can provide unique selectivity for aromatic compounds like pyrimidines through pi-pi interactions.

      • Switch to HILIC: For very polar pyrimidines, HILIC is often the most effective solution.

        • Common HILIC Phases: Bare silica, Amide (e.g., TSKgel Amide-80), or Zwitterionic (e.g., ZIC-HILIC) columns are excellent choices for pyrimidine separations.[14][15]

  • Incorrect Mobile Phase Composition: The type and concentration of the organic solvent can influence selectivity.

    • Scientific Rationale: Different organic solvents (like acetonitrile and methanol) have different properties and can alter the selectivity of a separation.[16] Acetonitrile is generally preferred for HILIC due to its aprotic nature, while both are common in RP-HPLC.

    • Troubleshooting Steps:

      • Change Organic Modifier: If using methanol in RP-HPLC, try substituting it with acetonitrile, or vice versa. The change in solvent can alter elution order.[17]

      • Optimize Organic Concentration: In RP-HPLC, weakening the mobile phase (i.e., decreasing the organic solvent percentage) will increase retention time and may improve resolution.[1] In HILIC, increasing the organic content increases retention.[7]

Troubleshooting Workflow: Poor Resolution

G start Problem: Poor Resolution / Co-elution check_ph 1. Optimize Mobile Phase pH start->check_ph Most impactful first step check_column 2. Change Stationary Phase start->check_column If pH fails check_mobile_phase 3. Adjust Mobile Phase Composition start->check_mobile_phase Fine-tuning ph_screen Perform pH screen (e.g., 3.0 to 7.0) using appropriate buffers check_ph->ph_screen alt_rp Try alternative RP phase (Polar-Embedded, Phenyl) check_column->alt_rp hilic Switch to HILIC mode (Silica, Amide, ZIC) check_column->hilic change_solvent Switch organic modifier (ACN <=> MeOH) check_mobile_phase->change_solvent adjust_conc Adjust % Organic (Weaker for RP, Stronger for HILIC) check_mobile_phase->adjust_conc ph_result Select pH with maximized selectivity (α) ph_screen->ph_result

Caption: A workflow for troubleshooting poor isomer resolution.

Problem: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks compromise integration accuracy and can indicate secondary, undesirable interactions within the column.

Root Causes & Solutions:

  • Secondary Silanol Interactions (Tailing): Residual, un-capped silanol groups on the silica surface of RP columns can interact with basic sites on pyrimidine molecules (like cytosine), causing peak tailing.[6]

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups (Si-OH), minimizing their ability to interact with protonated basic analytes.[3]

      • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are less prone to silanol interactions.

      • Add a Competing Base (Not MS-friendly): A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to occupy the active silanol sites, but this can cause ion suppression in mass spectrometry.

  • Column Overload (Fronting): Injecting too much sample can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the sample concentration by a factor of 5 or 10 and reinject.

      • Reduce Injection Volume: If dilution is not possible, decrease the volume of sample injected onto the column.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[18]

    • Troubleshooting Steps:

      • Dissolve in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase of your gradient or in the isocratic mobile phase.[19]

      • Minimize Strong Solvent: If a stronger solvent is needed for solubility, ensure the injection volume is as small as possible.

Experimental Protocols

Protocol: Systematic pH Screening for Pyrimidine Isomers (RP-HPLC)

This protocol outlines a systematic approach to determine the optimal mobile phase pH for separating a mixture of cytosine, uracil, and thymine.

1. Materials:

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Buffers: Ammonium formate, ammonium acetate, potassium phosphate

  • Acids/Bases for pH adjustment: Formic acid, acetic acid, potassium hydroxide

  • C18 HPLC Column (e.g., 150 x 4.6 mm, 5 µm)

  • Standard solutions of cytosine, uracil, and thymine (~10 µg/mL)

2. Mobile Phase Preparation:

  • Prepare three different aqueous buffer solutions (e.g., 20 mM) at the following pH values:

    • pH 3.0: Use ammonium formate, adjust with formic acid.[20]

    • pH 4.5: Use ammonium acetate, adjust with acetic acid.[21]

    • pH 7.0: Use potassium phosphate buffer.[10]

  • For each pH, prepare the final mobile phase by mixing the aqueous buffer with an organic solvent (e.g., ACN or MeOH) in a suitable ratio (e.g., 95:5 v/v).[21]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the C18 column with the pH 3.0 mobile phase for at least 20 column volumes.

  • Inject the standard mixture and record the chromatogram.

  • Flush the system and column thoroughly before introducing the next mobile phase.

  • Repeat steps 1 and 2 for the pH 4.5 and pH 7.0 mobile phases.

  • Analyze the results: Compare the retention times (t_R), resolution (R_s), and peak shapes for all three conditions. Select the pH that provides the best separation between all three isomers.

References

  • Ganguly, S., & Kundu, K. K. (1994). Protonation/deprotonation energetics of uracil, thymine, and cytosine in water from e.m.f./spectrophotometric measurements. Canadian Journal of Chemistry.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Schlegel, H. B., et al. Calculation of pKa Values of Nucleobases. Schlegel Group.
  • Topacli, C., et al. (2006). First Principles Calculation of pKa Values for 5-Substituted Uracils.
  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Properties of Nucleotides. Organic chemistry of nucleic acids.
  • Ganguly, S., & Kundu, K. K. (1994). Protonation/deprotonation energetics of uracil, thymine, and cytosine in water from e.m.f./spectrophotometric measurements.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.
  • Chirita, R. I., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Sigma-Aldrich.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Ray, A. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks.
  • Studzińska, S., et al. (2013).
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica). Sigma-Aldrich.
  • YMC. (n.d.).
  • Chromatography Guru. (2025). How to Prepare and Optimise HPLC Mobile Phases.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • BenchChem. (2025).
  • Biotage. (2023).
  • Bucher, P. (n.d.).
  • Labtech. (n.d.).
  • Axion Labs. (n.d.).
  • Agilent. (n.d.).
  • Polite, L. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?
  • Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.

Sources

Technical Support Center: Synthesis of Hydrazinyl Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazinyl heterocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven laboratory practices.

Introduction to the Challenge: Unwanted Dimerization

The synthesis of hydrazinyl heterocycles, such as pyrazoles and pyridazinones, is a cornerstone of medicinal chemistry.[1][2][3][4] These reactions, typically involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a γ-keto acid, are powerful but can be plagued by side reactions that lower the yield and complicate purification.[5][6] The most common and frustrating of these is the formation of unwanted dimers.

Dimerization can occur through several pathways, primarily driven by the high reactivity and nucleophilicity of hydrazine and its derivatives, as well as their sensitivity to oxidation.[7][8] This guide provides a structured, in-depth approach to diagnosing, preventing, and troubleshooting these dimerization events.

Troubleshooting Guide: Dimerization Pathways & Solutions

This section addresses the most frequently encountered dimerization problems in a question-and-answer format. We delve into the root cause of each issue and provide actionable, step-by-step protocols to mitigate them.

Problem 1: My reaction is forming a deeply colored, often red or yellow, insoluble byproduct. I suspect an oxidative dimer like a tetrazine.

Q: What is happening in my reaction flask?

A: You are likely observing oxidative dimerization. Hydrazine and its hydrazone intermediates are susceptible to oxidation, often by atmospheric oxygen, especially under neutral or basic conditions or in the presence of trace metal ions.[7][8] This oxidation can generate reactive diazene (HN=NH) or radical intermediates. These species can then dimerize to form a tetrazane, which is readily oxidized to a highly conjugated and colored 1,2,4,5-tetrazine.[9][10]

Mechanism of Oxidative Dimerization (Tetrazine Formation)

G cluster_oxidation Step 1: Oxidation cluster_dimerization Step 2: Dimerization & Further Oxidation Hydrazine 2 R-NH-NH₂ (Hydrazine Derivative) Oxidized_Intermediate 2 [R-N=NH] (Diazene Intermediate) Hydrazine->Oxidized_Intermediate [O] e.g., Air (O₂), Trace Metals Dimer R-N=N-NH-NH-R (Tetrazane Intermediate) Oxidized_Intermediate->Dimer Dimerization Tetrazine 1,2,4,5-Tetrazine (Colored Byproduct) Dimer->Tetrazine [O] (Fast)

Caption: Oxidative pathway from hydrazine to a tetrazine byproduct.

Troubleshooting & Prevention Protocol for Oxidative Dimerization

Parameter Problem Solution & Rationale
Atmosphere Reaction exposed to air.Use an inert atmosphere (Nitrogen or Argon). [11] Purge the reaction vessel thoroughly before adding reagents and maintain a positive pressure of inert gas throughout the reaction. This minimizes the presence of oxygen, the primary oxidant.
Solvents & Reagents Solvents may contain dissolved oxygen or peroxide impurities.Degas all solvents and liquid reagents. This can be achieved by bubbling an inert gas through the liquid for 15-30 minutes prior to use or by using several freeze-pump-thaw cycles.
Catalysts/Additives Trace metal impurities (e.g., Cu, Fe) from reagents or glassware can catalyze oxidation.[7]Use high-purity reagents and acid-washed glassware. If metal catalysis is suspected, adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) in trace amounts can sequester metal ions.
Temperature High temperatures can accelerate oxidation rates.Run the reaction at the lowest effective temperature. Start at room temperature or below and only heat if necessary to achieve a reasonable reaction rate.
pH Basic conditions can promote oxidation.Maintain acidic or neutral pH if the reaction allows. The use of hydrazine salts (e.g., hydrazine hydrochloride) can help maintain a lower pH.[12]

Detailed Protocol: Synthesis under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned, oven-dried, and free of metal residues.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Addition: Add the degassed solvent to the reaction flask via cannula or a syringe.

  • Reagent Addition: Add the carbonyl compound and any other non-hydrazine reagents to the flask.

  • Hydrazine Addition: Add the hydrazine derivative slowly, preferably dropwise via a syringe or an addition funnel, to the stirred solution. This prevents localized high concentrations.

  • Reaction Monitoring: Maintain a positive pressure of inert gas (a balloon is often sufficient) throughout the reaction and monitor by TLC or LCMS as usual.

Problem 2: My mass spectrum shows a mass corresponding to (2 * Carbonyl Substrate) + (2 * Nitrogen) - (2 * Water). I am using unsubstituted hydrazine.

Q: What is this unexpected byproduct?

A: You are observing the formation of an azine . This occurs when the initially formed hydrazone intermediate, which still possesses a reactive primary amine (-NH₂) group, acts as a nucleophile and attacks a second molecule of your aldehyde or ketone starting material.[13][14] This is a very common side reaction when using hydrazine hydrate (H₂NNH₂·H₂O) or anhydrous hydrazine, especially if the carbonyl compound is present in excess or if the initial hydrazone formation is much faster than the subsequent cyclization.

Mechanism of Azine Formation

G Carbonyl_1 R₂C=O (Ketone/Aldehyde) Hydrazone R₂C=N-NH₂ (Hydrazone Intermediate) Carbonyl_1->Hydrazone + H₂N-NH₂ - H₂O Hydrazine H₂N-NH₂ Azine R₂C=N-N=CR₂ (Symmetrical Azine) Hydrazone->Azine + R₂C=O - H₂O Carbonyl_2 R₂C=O (Second Equivalent)

Caption: Stepwise formation of a symmetrical azine byproduct.

Troubleshooting & Prevention Protocol for Azine Formation

Parameter Problem Solution & Rationale
Stoichiometry Excess carbonyl compound is present.Use a slight excess of hydrazine (1.1-1.2 equivalents). This ensures the carbonyl compound is the limiting reagent, minimizing the chance for a second addition to the hydrazone.
Reagent Addition Adding hydrazine to a solution of the carbonyl compound.Use "inverse addition": add the carbonyl compound slowly to a solution of hydrazine. [11] This maintains a low concentration of the carbonyl compound relative to the hydrazine, favoring the formation of the 1:1 hydrazone adduct and its subsequent cyclization over azine formation.
Concentration High reactant concentrations favor bimolecular side reactions.Perform the reaction under more dilute conditions. Lowering the concentration can disfavor the second-order reaction (azine formation) relative to the desired first-order cyclization.
Hydrazine Source Using unsubstituted hydrazine (H₂NNH₂).If the N1-position is not required for the final product, use a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine). The N-substituent blocks the site of the second condensation, completely preventing azine formation.[15][16]

Detailed Protocol: Inverse Addition for Azine Prevention

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the hydrazine hydrate (1.1 eq.) and the reaction solvent.

  • Prepare Carbonyl Solution: Dissolve the carbonyl substrate (1.0 eq.) in a minimal amount of the reaction solvent and load it into the addition funnel.

  • Slow Addition: Add the carbonyl solution dropwise from the addition funnel to the vigorously stirred hydrazine solution over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at the desired temperature until the cyclization is complete.

  • Monitoring: Monitor the disappearance of the carbonyl starting material by TLC, being careful to also spot a co-spot with the starting material to avoid confusion with the product.

Related FAQs & Other Common Issues
Q: My synthesis with an unsymmetrical dicarbonyl is giving me two isomeric products. How can I control the regioselectivity?

A: This is a classic challenge in pyrazole synthesis and is not a dimerization issue, but rather one of control over which carbonyl group the substituted nitrogen of the hydrazine attacks.[17] The outcome is a delicate balance of steric and electronic factors, and it can be highly sensitive to reaction conditions.

The initial, reversible attack of the hydrazine on the two different carbonyls leads to two competing pathways. The final product ratio is determined by the relative rates of the irreversible, rate-determining dehydration and cyclization steps for each pathway.

Controlling Regioselectivity in Pyrazole Synthesis

G cluster_pathA Pathway A cluster_pathB Pathway B Start Unsymmetrical 1,3-Diketone + R-NH-NH₂ Intermediate_A Hydrazone A Start->Intermediate_A Attack at C1 Intermediate_B Hydrazone B Start->Intermediate_B Attack at C3 Product_A Regioisomer A Intermediate_A->Product_A Cyclization Product_B Regioisomer B Intermediate_B->Product_B Cyclization

Sources

Interpretation of mass spectrometry fragmentation of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry of Pyrimidine Derivatives

Welcome to the technical support center for the mass spectrometric analysis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation and quantification of this vital class of compounds. Pyrimidine derivatives are not only fundamental components of nucleic acids but are also integral to numerous biological processes, making them a focal point in drug discovery.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common fragmentation patterns for a simple, unsubstituted pyrimidine ring in mass spectrometry?

A1: The fragmentation of the core pyrimidine ring is influenced by the ionization technique. Under Electron Ionization (EI), a hard ionization method, you can expect to see cleavages of the ring itself. A common pathway is the retro-Diels-Alder (rDA) reaction. The rDA is the reverse of the Diels-Alder cycloaddition and is a characteristic fragmentation for six-membered unsaturated cyclic compounds.[3][4] For pyrimidine, this can result in the expulsion of a neutral molecule like acetylene or hydrogen cyanide, depending on the initial fragmentation and rearrangement.

With softer ionization techniques like Electrospray Ionization (ESI), the pyrimidine ring is often more stable, and you will primarily observe the protonated molecule, [M+H]⁺.[5] Fragmentation in ESI-MS/MS is typically initiated by the cleavage of bonds on substituent groups, with the pyrimidine ring remaining intact in many of the fragment ions.[1]

Q2: How do different substituents on the pyrimidine ring influence fragmentation?

A2: Substituents are the primary directors of fragmentation in pyrimidine derivatives, especially in ESI-MS/MS. The nature and position of these groups dictate the initial fragmentation steps.[1]

  • Alkyl Groups: Can undergo facile loss of a radical (e.g., loss of a methyl radical for an N-isopropyl group) or neutral alkene loss via a McLafferty rearrangement for longer chains.[1]

  • Hydroxyl/Alkoxy Groups: Often show a neutral loss of water (H₂O) or an alcohol (ROH).

  • Amino Groups: Can lead to the loss of ammonia (NH₃) or a substituted amine.

  • Carbonyl Groups: Frequently result in the loss of carbon monoxide (CO).[6][7]

  • Thione Groups: May lead to the loss of a sulfhydryl radical (•SH).[6]

  • Fused Rings: For complex structures like thiazolo[3,2-a]pyrimidines, fragmentation often begins in the less stable fused ring before the pyrimidine ring cleaves.[6][8]

The initial loss of these small, stable neutral molecules or radicals from the substituent is a key diagnostic feature in interpreting your spectra.[1][6]

Q3: What is the retro-Diels-Alder (rDA) fragmentation and when should I expect to see it?

A3: The retro-Diels-Alder (rDA) reaction is a pericyclic reaction that is the reverse of the [4+2] Diels-Alder cycloaddition.[4] In mass spectrometry, it is a common fragmentation pathway for cyclohexene-like structures, including many heterocyclic rings.[3][4] This process involves the concerted cleavage of two bonds in the ring, resulting in the formation of a diene and a dienophile.[4]

You should anticipate rDA fragmentation under conditions that provide sufficient energy to overcome the activation barrier, such as the high energy of Electron Ionization (EI).[3] It is also observed in Collision-Induced Dissociation (CID) in MS/MS experiments, although the collision energy required may be higher compared to other fragmentation channels. For pyrimidine derivatives, the rDA pathway can lead to the elimination of molecules like nitriles, which can be a useful diagnostic for certain structures.[4]

Below is a conceptual diagram of the rDA fragmentation pathway.

rda_fragmentation pyrimidine Pyrimidine Precursor Ion (e.g., [M]+•) transition Transition State | (Concerted Bond Cleavage) pyrimidine->transition Collision Energy (CID) products Fragment Ions Diene Dienophile transition->products Fragmentation

Caption: Retro-Diels-Alder (rDA) fragmentation pathway.

Troubleshooting Guide

Q4: I am not seeing the expected molecular ion peak ([M+H]⁺ or M⁺•). What could be the issue?

A4: The absence of a molecular ion can be due to several factors:

  • Analyte Instability: Some pyrimidine derivatives are inherently unstable and may fragment in the ion source before they can be detected. This is more common with hard ionization techniques like EI. In some cases, molecules can undergo rapid oxidation or other reactions in the source.[6][8]

  • In-Source Fragmentation: If the ion source conditions (e.g., temperature, voltages) are too harsh, your compound may fragment immediately upon ionization. For ESI, try reducing the cone voltage (or equivalent parameter) and source temperature.[9]

  • Ionization Inefficiency: Your compound may not ionize well under the chosen conditions. If using ESI, ensure the mobile phase pH is appropriate to protonate your analyte (for positive mode) or deprotonate it (for negative mode). Consider switching ionization modes or techniques (e.g., from ESI to APCI if your molecule is less polar).

  • Adduct Formation: In ESI, your molecular ion might be present as an adduct rather than the protonated form. Look for common adducts like [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[10][11][12] The presence of these can be confirmed by their characteristic mass differences.

Q5: My spectra show many unexpected peaks and high background noise. How can I clean this up?

A5: High background and unexpected peaks often point to contamination or suboptimal instrument settings.

  • Solvent and System Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives.[13] Contaminants from glassware, solvents, or previous analyses can lead to a noisy baseline and adduct formation (e.g., sodium from glassware).[11][13] Flush your LC system thoroughly, especially when changing mobile phases with different salts.[13]

  • Mobile Phase Additives: While necessary for chromatography, additives like TFA can cause ion suppression. Use volatile mobile phase modifiers like formic acid or ammonium acetate at the lowest effective concentration.[13]

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting matrix components can interfere with the ionization of your analyte, a phenomenon known as ion suppression or enhancement.[9] Improve your sample preparation (e.g., using solid-phase extraction) or chromatographic separation to mitigate this.

  • MS Settings: Optimize your MS parameters. A high detector gain can amplify noise. Ensure your mass calibration is current to avoid misinterpretation of peaks.[13]

Q6: How can I use mass spectrometry to differentiate between isomers of a pyrimidine derivative?

A6: Differentiating isomers is a common challenge, as they have the same mass.[14]

  • Chromatographic Separation: The most straightforward approach is to separate the isomers chromatographically before they enter the mass spectrometer. A well-optimized LC method is crucial.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragmentation patterns in MS/MS. This is because the position of a substituent can significantly influence bond stabilities and fragmentation pathways. Acquire product ion spectra for each isomer (if standards are available) and look for unique fragment ions or significant differences in the relative abundances of common fragments.[14]

  • Ion Mobility Spectrometry (IMS): If available, IMS separates ions based on their size and shape (collisional cross-section) in the gas phase, providing an additional dimension of separation that can often resolve isomers.

  • Advanced Fragmentation Techniques: Techniques like Ultraviolet Photodissociation (UVPD) can sometimes generate unique fragments for structurally similar isomers where CID or HCD fail.[14] Studies have also shown that for some diastereomers, the rate of water loss upon collisional activation can be different, allowing for their differentiation.[15]

Experimental Protocols

Protocol: Optimizing Collision Energy for MS/MS of a Novel Pyrimidine Analog

This protocol provides a systematic workflow for determining the optimal collision energy (CE) to generate a rich, informative product ion spectrum for structural elucidation.

Objective: To identify the CE that produces a good balance between the precursor ion and a wide range of fragment ions.

Instrumentation:

  • LC System: Agilent 1200 series or equivalent.[1]

  • MS System: A triple quadrupole or Q-TOF mass spectrometer with ESI source.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

Procedure:

  • Analyte Preparation: Prepare a ~1 µg/mL solution of your pyrimidine analog in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Initial Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal for your precursor ion in MS1 mode. Confirm the m/z of the [M+H]⁺ ion.

  • MS/MS Method Setup:

    • Set up a product ion scan method for your precursor m/z.

    • Select a CE range to scan. A typical starting point for small molecules is a ramp from 10 to 40 eV.[1]

  • Collision Energy Ramp Experiment:

    • Acquire product ion spectra while ramping the collision energy.

    • Examine the resulting data to see how the fragmentation pattern changes with increasing energy.

    • Low CE (e.g., 10 eV): You will likely see mostly the precursor ion with minimal fragmentation.

    • Medium CE (e.g., 20-25 eV): This range often provides the most informative spectrum, with a good abundance of both the precursor and key fragment ions.

    • High CE (e.g., 40 eV): At higher energies, the precursor ion may be completely fragmented, leading to an abundance of smaller, less specific fragments.

  • Data Analysis and Optimization:

    • Identify the CE value that provides the best trade-off between precursor ion survival and the generation of structurally significant fragment ions.

    • Create a breakdown curve (a plot of the relative abundance of precursor and fragment ions vs. collision energy) to visualize the optimal energy.

    • Once the optimal CE is determined, you can use this fixed value in your LC-MS/MS methods for sensitive and specific detection.

Workflow Diagram:

ce_optimization_workflow cluster_prep Preparation cluster_ms_setup MS Setup & Infusion cluster_experiment Experiment cluster_analysis Analysis & Finalization prep Prepare Analyte Solution (~1 µg/mL) infuse Direct Infusion (5-10 µL/min) prep->infuse ms1 Confirm [M+H]⁺ in MS1 infuse->ms1 ms2_setup Create Product Ion Scan Method ms1->ms2_setup ramp Acquire Data with Ramped CE (e.g., 10-40 eV) ms2_setup->ramp analyze Examine Spectra vs. CE ramp->analyze breakdown Generate Breakdown Curve analyze->breakdown optimize Select Optimal CE breakdown->optimize final_method Implement Fixed CE in LC-MS/MS Method optimize->final_method

Caption: Workflow for optimizing collision energy.

Data Summary Table

The following table summarizes common fragmentation behaviors for different classes of substituted pyrimidines based on typical ESI-MS/MS experiments.

Pyrimidine ClassSubstituent ExampleCommon Fragmentation PathwayKey Neutral Loss / Fragment
N-Alkyl Pyrimidinones N-Ethyl-pyrimidinoneMcLafferty RearrangementLoss of ethylene (C₂H₄)[1]
Amino Pyrimidines N-(2-Aminopyrimidin-4-yl)acetamideCleavage of amide bondLoss of ketene (CH₂=C=O)[1]
Thio-pyrimidines 2-ThiouracilCleavage of substituentLoss of sulfhydryl radical (•SH)[6]
Hydroxy-pyrimidines 5-HydroxyuracilDehydrationLoss of water (H₂O)
Fused Pyrimidines Pyrimido[4,5-b]quinolineRing cleavage of the less stable ringFragmentation of the quinoline ring[5]

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Sharma, P., & Sharma, K. (Year unavailable). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • PubMed. (n.d.).
  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-12. [Link]
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • YouTube. (2021, January 21).
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • ResearchGate. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives.
  • ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
  • Royal Society of Chemistry. (2015).
  • ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites.
  • SciSpace. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. SciSpace. [Link]
  • NIH. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Wikipedia. [Link]
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
  • PubMed. (n.d.). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed. [Link]
  • ZefSci. (n.d.).
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
  • YouTube. (2020, April 19).
  • ResearchGate. (2005). Retro‐Diels‐Alder reaction in mass spectrometry.

Sources

Technical Support Center: Scaling Up the Production of 4-Hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Hydroxy-6-hydrazinylpyrimidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure safety, optimize yield, and maintain high product purity during process scale-up.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the selective chlorination of 4,6-dihydroxypyrimidine to yield the intermediate, 4-chloro-6-hydroxypyrimidine. The second step is a nucleophilic substitution reaction where the chloro group is displaced by hydrazine hydrate to form the final product.

Synthetic_Pathway A 4,6-Dihydroxypyrimidine B 4-Chloro-6-hydroxypyrimidine A->B  POCl₃, Base (e.g., Pyridine)   C This compound B->C  Hydrazine Hydrate (NH₂NH₂·H₂O)   Chlorination_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 1. Charge a dry, sealed reactor with 4,6-dihydroxypyrimidine and pyridine (1 eq.). B 2. Add phosphorus oxychloride (POCl₃, 1 eq. per hydroxyl group). A->B C 3. Heat the sealed reactor to 160°C with vigorous stirring for 2-4 hours. B->C D 4. Monitor the reaction by TLC until the starting material is consumed. C->D E 5. Cool the reactor to room temperature and carefully quench the reaction mixture by slowly adding it to ice-water. D->E F 6. Adjust the pH to neutral (pH 7) with a suitable base (e.g., NaHCO₃ or NaOH solution). E->F G 7. Collect the precipitated solid by filtration. F->G H 8. Wash the solid with cold water and dry under vacuum. G->H Hydrazinolysis_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A 1. In a reactor equipped with a stirrer, thermometer, and addition funnel, suspend 4-chloro-6-hydroxypyrimidine and sodium acetate (1.1 eq.) in a suitable solvent (e.g., ethanol). B 2. Heat the mixture to a moderate temperature (e.g., 50-60°C). A->B C 3. Slowly add hydrazine hydrate (e.g., 2-3 eq.) via the addition funnel, maintaining the internal temperature. B->C D 4. After the addition is complete, continue stirring at the same temperature for 2-6 hours. C->D E 5. Monitor the reaction by TLC. D->E F 6. Cool the reaction mixture to room temperature. E->F G 7. Collect the precipitated product by filtration. F->G H 8. Wash the solid with cold ethanol and then water to remove excess hydrazine and salts. G->H I 9. Dry the product under vacuum. H->I J 10. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). I->J

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical hurdle in drug discovery and development: the poor aqueous solubility of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation and inconsistent results in their bioassays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and ensure the integrity of your experimental data.

Understanding the Challenge: Why Pyrimidine Derivatives Can Be Poorly Soluble

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of many therapeutic agents.[1] However, their often planar, aromatic, and lipophilic nature can lead to strong crystal lattice energy and low affinity for aqueous environments, resulting in poor solubility.[2] This issue is a significant bottleneck, as undissolved compounds can lead to inaccurate assay results, underestimated potency, and flawed structure-activity relationships (SAR).[1][3] Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, making this a pervasive challenge in pharmaceutical research.[4]

This guide will walk you through a systematic approach to identifying, troubleshooting, and overcoming these solubility issues, ensuring your promising pyrimidine derivatives get a fair evaluation in your biological assays.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address the common issues you may encounter during your experiments.

Q1: My pyrimidine derivative precipitated immediately after I diluted my DMSO stock solution into the aqueous assay buffer. What's happening and what should I do?

This is a classic case of a compound "crashing out" of solution. Your compound is likely soluble in the concentrated organic solvent (DMSO) but exceeds its solubility limit when introduced to the predominantly aqueous environment of your assay buffer.[3][5]

Immediate Steps & Simple Fixes:
  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and certainly not exceeding 1%.[3][6] Higher concentrations can be toxic to cells and may interfere with your assay.[7][8][9][10][11]

  • Lower the Final Compound Concentration: The most straightforward solution is to test your compound at a lower concentration. Perform a serial dilution to find the maximum concentration at which your compound remains soluble in the final assay buffer.[6]

  • Improve Mixing: Instead of a single large dilution, try a serial dilution approach. When making the final dilution, add the compound stock to the buffer while vortexing to promote rapid dispersion.[3] In-well sonication can also help to redissolve precipitated compounds.[12]

  • Check Your Stock: Visually inspect your DMSO stock solution for any signs of precipitation before you even begin the dilution. Compound insolubility in DMSO can occur, especially after freeze-thaw cycles.[12]

Workflow for Diagnosing and Solving Precipitation

Below is a workflow to systematically address precipitation upon dilution.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Simple Mitigation Strategies cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced & Long-Term Solutions Precipitation_Observed Precipitation Observed in Assay Well Verify_DMSO Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) Precipitation_Observed->Verify_DMSO Review_Concentration Review Final Compound Concentration Verify_DMSO->Review_Concentration Inspect_Stock Visually Inspect DMSO Stock Review_Concentration->Inspect_Stock Serial_Dilution Perform Serial Dilution in Assay Buffer Inspect_Stock->Serial_Dilution Lower_Concentration Lower Final Compound Concentration Serial_Dilution->Lower_Concentration Increase_Mixing Increase Mixing Energy (Vortex/Sonicate) Lower_Concentration->Increase_Mixing Use_Cosolvents Use Co-solvents (e.g., PEG-400, ethanol) Increase_Mixing->Use_Cosolvents Add_Surfactants Add Surfactants (Biochemical Assays Only) (e.g., Tween-20) Use_Cosolvents->Add_Surfactants Adjust_pH Adjust Buffer pH (for ionizable compounds) Add_Surfactants->Adjust_pH Use_Solubilizers Use Solubilizers (e.g., Cyclodextrins) Adjust_pH->Use_Solubilizers Measure_Solubility Formally Measure Kinetic Solubility Use_Solubilizers->Measure_Solubility Prodrug_Strategy Consider Prodrug Strategy Measure_Solubility->Prodrug_Strategy

Caption: Troubleshooting workflow for addressing compound precipitation.[3]

Q2: I've tried lowering the concentration, but my pyrimidine derivative still seems to have solubility issues. What are my next options?

If simple fixes are not sufficient, you may need to modify your formulation or assay buffer. Here are some common and effective strategies:

1. pH Adjustment

Many pyrimidine derivatives have ionizable groups, meaning their charge state can change with pH. Adjusting the pH of your buffer can significantly increase solubility.[13][14][]

  • For Weakly Basic Compounds: Lowering the pH of the buffer will protonate the basic functional groups, leading to a more soluble cationic form.

  • For Weakly Acidic Compounds: Increasing the pH will deprotonate the acidic functional groups, resulting in a more soluble anionic form.

Important Consideration: Before adjusting the pH, ensure that the new pH is compatible with your biological system (e.g., enzyme activity, cell viability).

2. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[16] They work by reducing the polarity of the aqueous solvent.[]

Co-solventTypical Final ConcentrationConsiderations
Polyethylene Glycol (PEG-300 or PEG-400) 1-10%Generally well-tolerated by cells. A good starting point.[16]
Ethanol 1-5%Can be cytotoxic at higher concentrations.[10]
Propylene Glycol 1-10%Another common and relatively safe option.[17]

Causality: Co-solvents disrupt the hydrogen bonding network of water, making it a more favorable environment for non-polar molecules, thereby increasing their solubility.[18]

3. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more water-soluble.[19][21][22]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[3]

G cluster_0 Cyclodextrin Inclusion Complex Drug Pyrimidine Derivative Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (HP-β-CD) CD->Complex

Caption: Formation of a soluble inclusion complex with cyclodextrins.

Frequently Asked Questions (FAQs)

Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?

It is strongly recommended to keep the final DMSO concentration at or below 0.5%.[3] While some cell lines may tolerate up to 1%, higher concentrations can lead to cytotoxicity, affect cell membrane permeability, and cause other off-target effects that can confound your results.[7][8][9][10][11] Always include a vehicle control in your experiments with the same final DMSO concentration as your test wells.[3]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my bioassay?

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid dilution from a concentrated DMSO stock into an aqueous buffer. It reflects the solubility of the fastest precipitating form of the compound and is highly relevant for high-throughput screening (HTS) and most in-vitro bioassays where compounds are added from a DMSO stock.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over a longer period.[1] It is more critical for later-stage drug development, such as formulation for in-vivo studies.

For most bioassays, kinetic solubility is the more practical and relevant measure to determine the upper concentration limit for your experiments.

Q5: Can I just sonicate my sample to get the compound back into solution?

Sonication can be a useful tool to help redissolve a compound that has precipitated, especially if the precipitation is minor.[12] However, it may not be a permanent solution. If the compound is in a supersaturated state, it may precipitate out again over time. It is a good practice to use sonication in conjunction with other methods like warming the buffer (if the compound and target are thermally stable) or using solubilizing excipients.

Q6: Are there any high-throughput methods to assess the solubility of my pyrimidine derivatives early on?

Yes, several high-throughput methods can be used to estimate kinetic solubility. One common method is nephelometry , which measures the amount of light scattered by suspended particles (precipitate) in a solution. This can be performed in a 96-well plate format.[6]

Experimental Protocols

Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of your pyrimidine derivative in 100% DMSO. Ensure the compound is fully dissolved.[23][24]

  • Create an Intermediate Dilution Plate: Instead of diluting directly into a large volume of media, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.[3]

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.[3]

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below 1%.

  • Vehicle Control: It is critical to prepare a "vehicle control" by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[3]

Protocol 2: High-Throughput Kinetic Solubility Assessment by Nephelometry

This protocol provides a framework for assessing the kinetic solubility of your compounds in a 96-well format.

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).[3]

  • Prepare Assay Plate: Add 98 µL of your chosen aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a new 96-well plate.[6]

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a 1:50 dilution. Mix immediately.[6]

  • Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.[6]

  • Measure: Read the plate using a nephelometer, which measures light scattering from any precipitate that has formed.[6]

  • Data Analysis: The concentration at which a significant increase in the nephelometry signal is observed is the kinetic solubility limit.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • BOC Sciences. (n.d.). Formulation Methods for Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Academypublisher.com. (2025). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • NIH. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
  • BenchChem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • ResearchGate. (n.d.). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
  • PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • PubMed Central. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • YouTube. (2025). Solution-making strategies & practical advice.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

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Preventing degradation of hydrazine compounds during analytical measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of hydrazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and accurate quantification of these reactive compounds. Hydrazine's inherent reactivity, while synthetically useful, presents significant analytical hurdles due to its susceptibility to degradation. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: My hydrazine standard or sample concentration is consistently lower than expected. What are the primary causes?

This is the most common issue encountered when working with hydrazine compounds. The root cause is almost always the degradation of the analyte. Hydrazine is a potent reducing agent and is highly susceptible to oxidative degradation.[1][2]

The primary degradation pathways include:

  • Aerial Oxidation: In the presence of atmospheric oxygen, hydrazine oxidizes to form primarily nitrogen gas and water.[1][3] This reaction can be surprisingly rapid, especially in neutral or alkaline solutions.[4]

  • Catalysis by Metal Ions: Trace amounts of metal ions, particularly copper (II), act as powerful catalysts for hydrazine oxidation.[1][5][6] These ions can be leached from glassware, containers, or be present as impurities in your reagents.

  • pH-Dependent Instability: Hydrazine is more stable in acidic conditions.[4] In neutral to alkaline aqueous solutions, its degradation is significantly accelerated.[4][7]

  • Thermal and Photolytic Decomposition: While less common under standard laboratory conditions, exposure to high temperatures or strong UV light can also promote decomposition.

Q2: How can I prevent the degradation of my hydrazine samples and standards during preparation and storage?

Proactive sample preservation is critical. The moment a hydrazine-containing sample is collected or a standard is prepared, degradation begins. The following strategies are essential:

  • Control the pH: Prepare all standards and dilute samples in an acidic solution. A common practice is to use a diluent of 0.1 M hydrochloric acid or sulfuric acid.[8][9] Hydrazine is protonated in acidic media to form the more stable hydrazinium ion.[10]

  • Work Under an Inert Atmosphere: Whenever possible, prepare samples and standards under a blanket of nitrogen or argon gas. This minimizes contact with atmospheric oxygen, a primary culprit in degradation.[1]

  • Use High-Purity Solvents and Reagents: Ensure your water is deionized and free of metal ion contamination. Use analytical grade acids and other reagents.

  • Incorporate a Chelating Agent: To counteract the catalytic effect of trace metal ions, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your diluent.[5][6] EDTA will sequester metal ions, rendering them unable to participate in the oxidative degradation of hydrazine.[5]

  • Analyze Promptly or Derivatize Immediately: The most effective strategy is to analyze samples as quickly as possible after preparation. If immediate analysis is not feasible, derivatization should be performed promptly to convert the reactive hydrazine into a more stable derivative.[11]

Q3: What is derivatization and why is it so important for hydrazine analysis?

Derivatization is a chemical reaction that converts an analyte (in this case, hydrazine) into a different, more easily analyzed compound (a derivative). For hydrazine, this typically involves reacting it with an aldehyde or a ketone to form a stable hydrazone.[12][13]

This strategy is crucial for several reasons:

  • Enhanced Stability: Hydrazones are significantly more stable than the parent hydrazine, effectively halting degradation and preserving the analyte's concentration.[14][15]

  • Improved Chromatographic Behavior: Hydrazine itself is highly polar and shows poor retention on common reversed-phase HPLC columns.[16] The resulting hydrazone is less polar, leading to better retention and peak shape.

  • Increased Detectability: Hydrazine lacks a strong chromophore, making it difficult to detect with UV-Vis spectrophotometry at low concentrations.[17][18] Derivatization with an aromatic aldehyde (like benzaldehyde or salicylaldehyde) introduces a chromophore into the molecule, dramatically increasing its UV absorbance and thus the sensitivity of the method.[8][17]

Troubleshooting Analytical Methods

Scenario 1: Poor Peak Shape and Inconsistent Retention Times in HPLC Analysis

Problem: You are analyzing a derivatized hydrazine sample by HPLC, but you observe tailing peaks, broad peaks, or retention times that shift between injections.

Root Cause Analysis and Solutions:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion. This can result in the presence of unreacted, highly polar hydrazine, which interacts poorly with the column.

    • Solution: Optimize the reaction conditions. Ensure the pH of the reaction mixture is appropriate (often slightly acidic). Check the reaction time and temperature; some derivatizations require heating to proceed to completion.[8][19] Ensure a molar excess of the derivatizing reagent is used.

  • pH of the Mobile Phase: The stability of the hydrazone itself can be pH-dependent.[14][20] If the mobile phase pH is too acidic, the hydrazone could be slowly hydrolyzing back to hydrazine and the aldehyde/ketone on the column.

    • Solution: Evaluate the pH of your mobile phase. A buffered mobile phase is highly recommended to maintain a consistent pH. A pH between 4 and 6 is often a good starting point for hydrazone stability.

  • Secondary Interactions with the Column: Residual silanol groups on the silica backbone of the HPLC column can interact with the basic nitrogen atoms in the hydrazone, leading to peak tailing.

    • Solution: Use a high-quality, end-capped column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate these secondary interactions.

Workflow for Successful HPLC Analysis of Hydrazine

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample/Standard Dilution Dissolve in Acidic Diluent (e.g., 0.1M HCl with EDTA) Sample->Dilution Minimize oxidation Deriv Add Derivatizing Agent (e.g., Benzaldehyde) Dilution->Deriv Reaction React to Completion (Control Time, Temp, pH) Deriv->Reaction Forms stable hydrazone Injection Inject Derivatized Sample Reaction->Injection Separation Separation on C18 Column (Buffered Mobile Phase) Injection->Separation Detection UV Detection (e.g., 300 nm for Benzalazine) Separation->Detection Monitor derivative peak Quant Quantify against Derivatized Standard Curve Detection->Quant

Caption: General workflow for hydrazine analysis by HPLC.

Scenario 2: Low Recovery in Headspace GC-MS Analysis

Problem: You are using an in situ derivatization headspace GC-MS method for trace hydrazine in a drug substance, but spike recovery experiments show low and variable results.

Root Cause Analysis and Solutions:

  • Sub-optimal Derivatization Conditions: The reaction between hydrazine and the derivatizing agent (e.g., acetone) in the headspace vial is sensitive to the sample matrix.[21]

    • Solution: The pH of the sample solution in the vial is critical. While hydrazine is more stable in acid, the derivatization reaction itself may proceed more efficiently under slightly basic or neutral conditions. Experiment with different pH adjustments of the sample matrix. Ensure the vial is heated at the optimal temperature and for a sufficient duration in the headspace autosampler to drive the reaction and partition the resulting azine into the headspace.[22]

  • Analyte "Stickiness" and Adsorption: Hydrazine is known to be "sticky" and can adsorb to active sites on the glass surface of the vial, transfer lines, or the GC inlet liner.[23] This prevents a portion of the analyte from reaching the detector.

    • Solution: Use silanized (deactivated) glass vials and a deactivated GC inlet liner to minimize active sites. While derivatization reduces this effect, it may not eliminate it entirely.

  • Matrix Effects: The active pharmaceutical ingredient (API) or other excipients in the sample may interfere with the derivatization reaction or the partitioning of the derivative into the headspace.

    • Solution: Prepare matrix-matched standards. This involves spiking known amounts of hydrazine into a blank matrix (the drug substance known to be free of hydrazine) and preparing the calibration curve in the same matrix as the samples. This will help to compensate for any consistent matrix effects.

Key Parameters for Headspace GC Derivatization
ParameterTypical Condition/ReagentRationale
Derivatizing Agent Acetone or Acetone-d6Forms a volatile azine derivative suitable for headspace analysis.[21]
Sample Preparation Dissolution in a suitable solventEnsure the API is fully dissolved to release any trapped hydrazine.
pH Adjustment Sample dependent (often slightly basic)Optimizes the rate and completeness of the derivatization reaction.
Vial Incubation Temp. 80 - 130 °CDrives the derivatization reaction and promotes partitioning of the derivative into the headspace.[22][24]
Vial Incubation Time 30 - 45 minAllows the derivatization and phase equilibrium to be reached.[22]
Scenario 3: Method Validation Failures - Accuracy and Precision

Problem: Your developed method for hydrazine analysis is failing accuracy and precision tests during validation, with high Relative Standard Deviation (%RSD) and poor recovery.

Root Cause Analysis and Solutions:

This issue often points to an accumulation of the problems discussed above. A systematic approach is required.

  • Confirm Standard Integrity: The first step is to ensure your stock and working standards are not degrading.

    • Action: Prepare fresh standards in an appropriate acidic diluent containing EDTA. Compare the response of the new standards to the old ones. If there is a significant difference, your standard preparation and storage protocol is flawed.

  • Evaluate Sample Preparation Robustness: Small variations in the sample preparation procedure can lead to large variations in results if the method is not robust.

    • Action: Critically re-evaluate each step. Is the derivatization time strictly controlled? Is the temperature of the reaction consistent? Is the pH of every sample and standard identical before derivatization? Any variability here will directly impact precision.

  • Investigate Matrix Interference: The sample matrix may be actively degrading the hydrazine before it can be derivatized.

    • Action: Perform a spike recovery experiment at the very beginning of the sample preparation process. Spike a known amount of hydrazine into the sample matrix and immediately derivatize it. If recovery is still low, it points to a rapid interaction with the matrix. It may be necessary to adjust the sample pH immediately upon dissolution, before any other step.

Hydrazine Degradation and Prevention Logic

cluster_causes Degradation Triggers cluster_solutions Prevention Strategies Hydrazine Hydrazine (N2H4) (Reactive) Degradation Degradation Products (N2, H2O, NH3) Hydrazine->Degradation Oxidation O2 Oxygen (O2) O2->Degradation Metals Metal Ions (e.g., Cu2+) Metals->Degradation catalyzes pH Neutral/Alkaline pH pH->Degradation accelerates Inert Inert Atmosphere Inert->O2 mitigates EDTA Add EDTA EDTA->Metals chelates Acid Acidify Sample Acid->pH controls Deriv Derivatize Promptly Deriv->Hydrazine stabilizes

Caption: Key triggers of hydrazine degradation and corresponding prevention strategies.

By understanding the inherent instability of hydrazine and implementing these systematic troubleshooting and prevention strategies, you can develop robust and reliable analytical methods, ensuring the accuracy and integrity of your data in research and quality control environments.

References
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
  • K. L. G. Liu, K. M. R. Pillai, A. M. K. T. W. M. Lee. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 853-858. [Link]
  • ASTM D1385-07, Standard Test Method for Hydrazine in Water, ASTM International, West Conshohocken, PA, 2007. [Link]
  • Kuhn, L. P., & Wellman, C. (1972). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Ballistic Research Laboratories, Aberdeen Proving Ground, MD. [Link]
  • ASTM D1385-18, Standard Test Method for Hydrazine in Water, ASTM International, West Conshohocken, PA, 2018. [Link]
  • EUROLAB. (n.d.).
  • ASTM D1385-01, Standard Test Method for Hydrazine in Water, ASTM International, West Conshohocken, PA, 2001. [Link]
  • G. L. Squadrito, R. M. Poston, W. A. Pryor. (2002). Hydrazide Derivatives Produce Active Oxygen Species as Hydrazine. Free Radical Biology and Medicine, 33(9), 1254-1262. [Link]
  • NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
  • H. J. Lee, J. H. Park, H. S. Lee, S. H. Lee, Y. P. Kim. (2017). Simple determination of hydrazine in waste water by headspace solid-phase micro extraction and gas chromatography-tandem mass spectrometry after derivatization with trifluoro pentanedione. Analytical Science and Technology, 30(1), 1-7. [Link]
  • Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627-632. [Link]
  • Wikipedia. (n.d.). Hydrazine. [Link]
  • Davis, C. B., et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 38(7), 421-427. [Link]
  • Organic Chemistry Portal. (n.d.). Hydrazine. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 545-565. [Link]
  • OSHA. (1981). Hydrazine (Method 39).
  • S. S. Chakravarthy, et al. (2013). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 5(4), 136-141. [Link]
  • Bowen, J. M., & MacNaughton, M. G. (1982). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Langmuir, 7(8), 1660-1674. [Link]
  • Sojitra, C., et al. (2018). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. International Journal of Pharmaceutical Sciences and Research, 9(10), 4269-4274. [Link]
  • ResearchGate. (2007).
  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance.
  • Google Patents. (2014). CN103698459A - Detecting method of free hydrazine in drug.
  • El-Ghaffar, M. A. A., et al. (2014). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Molecules, 19(12), 20496-20516. [Link]
  • ResearchGate. (1995). Decomposition of Hydrazine in Aqueous Solutions. [Link]
  • Google Patents. (2017).
  • S. S. Charyulu, et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 13(2), 1403-1410. [Link]
  • Defense Technical Information Center. (1991). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. [Link]
  • Patel, K., et al. (2023). Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation of fluconazole using LC–MS/MS. Scientific Reports, 13(1), 1-10. [Link]
  • Lu, X., et al. (2020). Mechanistic study of hydrazine decomposition on Ir(111). Physical Chemistry Chemical Physics, 22(8), 4564-4572. [Link]
  • Defense Technical Information Center. (1997).
  • Bowen, J. M., & MacNaughton, M. G. (1982). Oxidation of Hydrazine in Aqueous Solutions. Air Force Engineering and Services Center, Tyndall AFB, FL. [Link]
  • ResearchGate. (2008).
  • MDPI. (2023). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. [Link]
  • SpringerLink. (2014). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. [Link]
  • Royal Society of Chemistry. (2023). Hydrazine oxidation-assisted electrocatalytic water splitting with Prussian blue analog-derived V- doped CoFe-layered double hydroxide nanosheets. [Link]
  • PubMed. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. [Link]
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

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Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the strategic selection of catalysts for pyrimidine ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Pyrimidines are not merely academic curiosities; they are the core structural motifs in nucleic acids and a plethora of FDA-approved drugs.[1] The efficiency, regioselectivity, and overall success of their synthesis are critically dependent on the choice of catalyst.

This resource moves beyond simple protocols to provide a deeper understanding of the causality behind catalyst selection. We will address common experimental challenges in a direct question-and-answer format, offering field-proven insights and troubleshooting strategies to streamline your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions regarding the choice of catalytic systems for pyrimidine synthesis, focusing on the widely employed Biginelli and Pinner reactions, as well as modern coupling methodologies.

Q1: What are the primary classes of catalysts used for pyrimidine synthesis, and what are their general applications?

A1: The catalytic landscape for pyrimidine synthesis is broad, tailored to the specific reaction mechanism. The main classes include:

  • Brønsted Acids: Classic catalysts like HCl and H₂SO₄ are frequently used in reactions like the Biginelli condensation.[2] They function by activating carbonyl groups toward nucleophilic attack. More recently, solid acids and milder organic acids like glutamic acid have been employed to improve yields and simplify work-ups.[3]

  • Lewis Acids: A highly versatile class including metal triflates (e.g., Yb(OTf)₃, InCl₃), metal halides (e.g., FeCl₃, ZnCl₂), and boron trifluoride etherate.[4][5] Lewis acids are particularly effective in coordinating to carbonyl oxygens and imine nitrogens, facilitating key bond-forming and cyclization steps, often under milder conditions than strong Brønsted acids.[2][5]

  • Transition-Metal Catalysts: Primarily palladium (Pd) complexes, but also copper (Cu), nickel (Ni), and rhodium (Rh), are indispensable for constructing substituted pyrimidines via cross-coupling reactions (e.g., Suzuki, Sonogashira) or C-H activation.[6][7][8] These methods are used to functionalize a pre-formed pyrimidine ring rather than for its de novo synthesis.

  • Organocatalysts: Metal-free catalysts, such as amines (e.g., piperidine) or acids (e.g., trifluoroacetic acid), offer a greener alternative, promoting reactions through iminium or enamine activation.[9][10][11]

  • Base Catalysts: Strong bases like NaOH or CsOH, and even green options like choline hydroxide, are used in specific condensation strategies, such as the reaction between α,β-unsaturated ketones and amidines.[9][12]

Q2: How do I decide between a Brønsted acid and a Lewis acid catalyst for a Biginelli reaction?

A2: The choice hinges on substrate sensitivity, desired reaction conditions, and potential side reactions.

  • Mechanism of Action: A Brønsted acid protonates the aldehyde's carbonyl oxygen, enhancing its electrophilicity for attack by urea. A Lewis acid coordinates to the carbonyl oxygen, achieving the same activation.[2]

  • Substrate Scope: For acid-sensitive substrates, a milder Lewis acid (e.g., Yb(OTf)₃) is often superior to a harsh Brønsted acid like concentrated HCl, preventing degradation.

  • Side Reactions: Strong Brønsted acids at high temperatures can promote the decomposition of urea into ammonia, leading to the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts.[13][14] Certain Lewis acids can offer higher selectivity for the desired dihydropyrimidinone (DHPM) product.[14]

  • Reaction Conditions: Lewis acid-catalyzed reactions can often be run under milder, or even solvent-free, conditions, which can be advantageous for process efficiency and green chemistry.[5]

Q3: When is a palladium catalyst the right choice for my pyrimidine synthesis strategy?

A3: Palladium catalysts are generally not used for the initial ring-forming cyclization but are the gold standard for the subsequent functionalization of a halogenated pyrimidine core. If your target molecule requires an aryl, heteroaryl, or alkyl substituent at a specific position, a palladium-catalyzed cross-coupling reaction is the most powerful tool. The Suzuki-Miyaura reaction, coupling a halo-pyrimidine with a boronic acid, is a prime example.[6][15][16] The key advantage is the ability to forge C-C bonds with high precision and functional group tolerance, which is difficult to achieve through cyclization strategies alone.[17]

Section 2: Troubleshooting Guide for Pyrimidine Ring Formation

This guide addresses specific, common problems encountered during pyrimidine synthesis experiments.

Problem 1: Low Yield & Incomplete Conversion

Q: My reaction has stalled with a significant amount of unreacted starting materials visible on TLC/HPLC. What catalytic factors should I investigate?

A: Low conversion is a frequent issue that can often be traced back to the catalytic system or reaction conditions.[14] A systematic approach is required.

Troubleshooting Steps:

  • Catalyst Activity & Loading: Ensure your catalyst is active. Reusable catalysts may need regeneration.[13] For homogeneous catalysts, consider increasing the catalyst loading. In many cases, the absence of a catalyst results in very poor yields, highlighting its essential role.[4]

  • Reaction Temperature: The activation energy may not be overcome at your current temperature. A moderate increase in temperature can often drive the reaction to completion. However, be cautious, as higher temperatures can also promote side reactions.[4][13]

  • Solvent Choice: The solvent impacts reactant solubility and reaction rates. Polar solvents are generally preferred for reactions like the Biginelli.[4] Experimenting with different solvents (e.g., ethanol, acetonitrile, DMF) or even solvent-free conditions can dramatically improve outcomes.[13]

  • Steric Hindrance: Bulky substituents on your aldehyde or 1,3-dicarbonyl compound can slow the reaction. A more potent catalyst (e.g., a stronger Lewis acid) may be required to overcome the steric barrier.[4]

  • Purity of Reagents: Impurities in starting materials can inhibit or poison the catalyst. Ensure high purity of all reactants.[14][18]

G start Low Yield/ Incomplete Conversion cat_activity Check Catalyst Activity (Is it fresh/regenerated?) start->cat_activity cat_loading Increase Catalyst Loading cat_activity->cat_loading If active end_good Yield Improved cat_activity->end_good If inactive/old temp Increase Reaction Temperature (Monitor by TLC) cat_loading->temp No improvement cat_loading->end_good Improvement solvent Screen Different Solvents (e.g., EtOH, ACN, solvent-free) temp->solvent No improvement temp->end_good Improvement reagent_purity Verify Reagent Purity solvent->reagent_purity No improvement solvent->end_good Improvement reagent_purity->end_good If impure

Caption: A systematic workflow for troubleshooting low yields.

Problem 2: Formation of Unexpected Side Products

Q: My Biginelli reaction is producing a significant yellow, highly fluorescent byproduct. What is it, and how can my catalyst choice help prevent its formation?

A: This is a classic problem. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[13][14] This side reaction becomes competitive when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, a process that can be exacerbated by harsh acidic catalysts.[14]

Mitigation Strategies:

  • Temperature Control: This is the most critical factor. Lowering the reaction temperature significantly disfavors the Hantzsch pathway.[14]

  • Catalyst Selection: The choice of catalyst directly influences the selectivity between the Biginelli and Hantzsch pathways.[13] Milder Lewis acids may preferentially promote the desired reaction over the pathway requiring urea decomposition.[14] Avoid using an excessive amount of strong Brønsted acids.

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its premature decomposition.[13][14]

G sub Aldehyde + β-Ketoester + Urea biginelli Biginelli Product (Dihydropyrimidinone) sub->biginelli Desired Pathway (Catalyst, Temp.) hantzsch Hantzsch Byproduct (Dihydropyridine) sub->hantzsch Competing Pathway (High Temp., Urea decomp.)

Caption: Competing Biginelli and Hantzsch reaction pathways.

Q: My crude product is difficult to purify due to what I suspect are N-acylurea or self-condensation byproducts. How can I adjust my catalytic system to minimize these?

A: These byproducts arise from undesired reactions of the starting materials. N-acylureas can form and complicate purification, while aldehydes can undergo self-condensation.[13][18]

Mitigation Strategies:

  • Control Stoichiometry: Carefully controlling the reactant ratios is crucial. The formation of some byproducts can be suppressed by adjusting the stoichiometry.[13]

  • Use a Milder Catalyst: Aggressive catalysts can sometimes promote side reactions. Switching to a milder Lewis or Brønsted acid may increase selectivity for the primary reaction pathway.

  • Slow Addition of Reagents: For aldehydes prone to self-polymerization under acidic conditions, slow addition of the aldehyde to the mixture of the other components and the catalyst can maintain a low instantaneous concentration, minimizing this side reaction.[4]

Section 3: Catalyst Performance & Experimental Protocols

For a successful synthesis, theoretical understanding must be paired with practical application. This section provides a comparative overview of catalyst performance and detailed, reproducible protocols.

Catalyst Performance Comparison for Biginelli Reaction

The following table summarizes the performance of various catalysts in the synthesis of a model dihydropyrimidinone, providing a clear comparison to inform catalyst selection.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acids
HCl (catalytic)EthanolReflux48~60-80[1]
Glutamic AcidAcetonitrileReflux1~85-95[3]
Trifluoroacetic Acid (TFA)Water60~2-4~80-90[9]
Lewis Acids
Yb(OTf)₃THFReflux12>90[5]
InCl₃THFReflux10>90[5]
FeCl₃·6H₂OSolvent-free1000.5-1>90[5]
Heterogeneous
Sulfated ZirconiaSolvent-free602-4~85-95[13]

Yields are substrate-dependent and should be considered representative.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction [1][19]

This protocol describes a classical one-pot, three-component reaction for synthesizing dihydropyrimidinones (DHPMs).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the chosen Lewis acid catalyst (e.g., InCl₃, 10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol or THF, 5 mL).

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, pour the mixture into ice water and stir until a solid precipitates.

  • Purification: Wash the collected solid with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure DHPM.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis [1][13]

This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in ethanol.

  • Reaction: Heat the solution to reflux.

  • Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by either column chromatography on silica gel or recrystallization to obtain the desired pyrimidine.

Protocol 3: Palladium-Catalyzed Suzuki Coupling of a Chloro-Pyrimidine [15][16]

This protocol is for the functionalization of a pyrimidine core, such as 6-chloropyrido[2,3-d]pyrimidine.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the chloro-pyrimidine (1.0 eq), arylboronic acid (1.2 eq), a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane or a Toluene/Ethanol mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product.

Section 4: Visualizing the Biginelli Reaction Mechanism

Understanding the reaction mechanism is key to rational catalyst selection. The acid-catalyzed Biginelli reaction proceeds through several key steps.

G sub Aldehyde + Urea step1 Acyliminium Ion Intermediate sub->step1 H+ or Lewis Acid (Rate-determining step) step2 Open-Chain Intermediate step1->step2 + β-Ketoester (Nucleophilic Addition) step3 Tetrahydropyrimidine Intermediate step2->step3 Intramolecular Cyclization product Dihydropyrimidinone (Final Product) step3->product Dehydration (-H2O)

Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.

References
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Wikipedia. (n.d.). Biginelli reaction. [Link]
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PMC. (2025).
  • Oriental Journal of Chemistry. (n.d.). Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones. [Link]
  • MDPI. (2023).
  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
  • BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
  • RSC Publishing. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]
  • ResearchGate. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]
  • ResearchGate. (2025). (PDF) Base Catalyzed Pyrimidine Synthesis Using Microwave. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in Chromatography of Polar Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to polar pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing, a common challenge that can compromise the accuracy and resolution of your analyses. This resource provides in-depth, scientifically-grounded explanations and practical, step-by-step protocols to restore optimal peak symmetry.

Understanding the Problem: Why Do My Polar Pyrimidine Peaks Tail?

Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] For polar pyrimidines, which often contain basic nitrogen functional groups, this is a frequent and frustrating issue.[2] Symmetrical, or Gaussian, peaks are essential for accurate quantification and high-resolution separations.[2][3] Significant peak tailing can lead to inaccurate integration, reduced resolution between adjacent peaks, and compromised overall data quality.[2]

The primary cause of peak tailing for polar, basic compounds like pyrimidines in reversed-phase HPLC is undesirable secondary interactions with the stationary phase.[4][5][6] While the primary retention mechanism is hydrophobic interaction, these secondary interactions create multiple retention mechanisms, causing some analyte molecules to lag behind, resulting in a "tail".[4][2]

Troubleshooting Guide: A Mechanistic Approach to Resolving Peak Tailing

This guide is structured around the most common causes of peak tailing for polar pyrimidines. For each potential cause, we will explore the underlying mechanism and provide a step-by-step protocol for diagnosis and resolution.

Issue 1: Secondary Interactions with Residual Silanol Groups

Q: I'm using a standard C18 silica-based column and my pyrimidine peaks are tailing significantly. What's happening at the molecular level?

A: This is the most common cause of peak tailing for basic compounds like many pyrimidines.[4][2] Silica-based stationary phases, even when end-capped, have residual silanol groups (Si-OH) on their surface.[2][7][8] At mobile phase pH levels above approximately 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[3][8][9] Your positively charged (protonated) basic pyrimidine analytes can then undergo strong ionic interactions with these ionized silanols.[4][9] This secondary retention mechanism is much stronger than the intended hydrophobic interactions, leading to delayed elution for some of the analyte molecules and causing significant peak tailing.[5][7]

Visualizing Silanol Interactions

Silanol_Interaction cluster_surface Silica Surface (pH > 3) Silanol_ionized Ionized Silanol (Si-O⁻) C18_1 C18 Chain C18_2 C18 Chain Pyrimidine Protonated Pyrimidine (Analyte⁺) Pyrimidine->Silanol_ionized Strong Ionic Interaction (Causes Tailing) Pyrimidine->C18_1 Primary Hydrophobic Interaction Mobile_Phase_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH at least 2 units away from analyte pKa? Start->Check_pH Check_Buffer Is a buffer used? Is concentration adequate (10-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Freshness Is the mobile phase fresh? Check_Buffer->Check_Freshness Yes Add_Buffer Add or increase buffer concentration Check_Buffer->Add_Buffer No Prepare_Fresh Prepare fresh mobile phase Check_Freshness->Prepare_Fresh No Good_Peak Symmetrical Peak Check_Freshness->Good_Peak Yes Adjust_pH->Check_Buffer Add_Buffer->Check_Freshness Prepare_Fresh->Good_Peak

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Hydroxy and 2-Hydroxy Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The strategic placement of functional groups on this heterocyclic ring can dramatically alter its biological properties. This guide provides an in-depth, objective comparison of the biological activities of two fundamental isomers: 4-hydroxypyrimidine and 2-hydroxypyrimidine. By examining their distinct physicochemical properties, tautomeric forms, and interactions with biological targets, we aim to furnish researchers with the critical insights needed for informed decision-making in drug design and development.

Physicochemical Properties and Tautomerism: The Foundation of Biological Divergence

The seemingly subtle difference in the position of the hydroxyl group between 4-hydroxypyrimidine and 2-hydroxypyrimidine leads to significant variations in their electronic distribution, stability, and, consequently, their biological behavior. A crucial aspect governing their reactivity and interaction with biomolecules is their existence in tautomeric forms.

Tautomerism is a form of constitutional isomerism in which two isomers, known as tautomers, are in equilibrium and are readily interconvertible. For hydroxypyrimidines, this typically involves a keto-enol tautomerism, where the "hydroxy" (enol) form coexists with a "pyrimidinone" (keto) form.

4-Hydroxypyrimidine predominantly exists in its keto tautomeric form, 4(3H)-pyrimidinone .[1] This shift towards the keto form is influenced by the presence of the nitrogen atom at the 1-position.[2][3] This structural preference has profound implications for its hydrogen bonding capabilities and its ability to act as a hydrogen bond donor or acceptor in biological systems.

2-Hydroxypyrimidine , similarly, exists in equilibrium with its keto form, 2(1H)-pyrimidinone .[4] The relative stability of these tautomers can be influenced by the surrounding environment, such as the solvent.

Below is a table summarizing the key physicochemical properties of these two isomers.

Property4-Hydroxypyrimidine2-Hydroxypyrimidine
Molecular Formula C₄H₄N₂OC₄H₄N₂O
Molecular Weight 96.09 g/mol 96.09 g/mol
Melting Point 166-169 °C177-178 °C
Boiling Point 179.58 °C (estimate)309.2 °C
pKa pK₁: 1.85 (+1); pK₂: 8.59 (0)pK₁: 2.24 (+1); pK₂: 9.17 (0)
Water Solubility 270.3 g/L (20 °C)Soluble
Predominant Tautomer 4(3H)-pyrimidinone (keto)2(1H)-pyrimidinone (keto)

The differences in melting and boiling points, as well as their pKa values, highlight the distinct intermolecular forces and ionization potentials of the two isomers, which are critical factors in their pharmacokinetic and pharmacodynamic profiles.

Differential Biological Activities: A Tale of Two Isomers

The structural disparities between 4-hydroxy and 2-hydroxy pyrimidine translate into distinct biological activities. While both serve as foundational scaffolds for more complex molecules, their inherent activities and target interactions differ.

Enzyme Inhibition: Targeting Key Metabolic Pathways

A significant area where the isomerism plays a critical role is in enzyme inhibition. The specific orientation of the hydroxyl group and the resulting electronic properties of the pyrimidine ring dictate the binding affinity and inhibitory potential towards various enzymes.

4-Hydroxypyrimidine as a Phosphoribosyltransferase Inhibitor:

4-Hydroxypyrimidine has been identified as an inhibitor of hypoxanthine(guanine) phosphoribosyltransferase (HGPRT) and xanthine phosphoribosyltransferase .[5] These enzymes are crucial in the purine salvage pathway, which is essential for the synthesis of nucleotides, particularly in rapidly proliferating cells and certain parasites.[6][7] The ability of 4-hydroxypyrimidine to inhibit these enzymes suggests its potential as a lead compound for developing antimetabolites for cancer or infectious diseases.[5][8]

2-Hydroxypyrimidine and Aldehyde Oxidase Interaction:

While direct, potent inhibitory activity of the parent 2-hydroxypyrimidine is less documented, its derivatives are known to interact with aldehyde oxidase (AO) .[2][9][10] AO is a molybdoflavoenzyme involved in the metabolism of a wide range of xenobiotics, including many heterocyclic drugs.[3] The pyrimidine ring, particularly when unsubstituted at certain positions, can be a substrate for AO, leading to metabolic inactivation.[2][9][10] This is a critical consideration in drug design, as rapid metabolism by AO can lead to poor bioavailability. The hydrochloride salt of 2-hydroxypyrimidine has been noted for its potential to inhibit aldehyde oxidase.[11]

Experimental Protocols for Assessing Biological Activity

To empirically validate and compare the biological activities of 4-hydroxy and 2-hydroxy pyrimidine isomers, a series of standardized in vitro assays are essential. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[12]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-hydroxypyrimidine and 2-hydroxypyrimidine in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells in 96-well Plate start->seed 1 treat Treat with Compounds seed->treat 2 incubate Incubate (48-72h) treat->incubate 3 add_mtt Add MTT Reagent incubate->add_mtt 4 solubilize Solubilize Formazan add_mtt->solubilize 5 read Measure Absorbance solubilize->read 6 calculate Calculate IC50 read->calculate 7 end_node End calculate->end_node 8

Caption: Workflow of a typical MTT cytotoxicity assay.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effects of the pyrimidine isomers on a target enzyme.[13]

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase or metabolic enzyme. This is often done by quantifying the consumption of a substrate or the formation of a product over time.

Protocol:

  • Reagents Preparation: Prepare a reaction buffer, the target enzyme (e.g., HGPRT or AO), its specific substrate, and any necessary cofactors. Prepare serial dilutions of 4-hydroxypyrimidine and 2-hydroxypyrimidine.

  • Reaction Setup: In a microplate, combine the enzyme, buffer, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a predetermined time at an optimal temperature to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at a specific wavelength.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[14][15]

Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Set up Reaction in Microplate (Enzyme + Inhibitor) A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Kinetic Measurement (Absorbance/Fluorescence) D->E F Data Analysis (Calculate IC50) E->F G Determine Inhibition Mechanism (e.g., Lineweaver-Burk plot) F->G

Caption: General workflow for an enzyme inhibition assay.

Structure-Activity Relationship and Future Directions

The available data, though not providing a direct head-to-head comparison in all aspects, allows for the formulation of a preliminary structure-activity relationship.

  • 4-Hydroxypyrimidine (4(3H)-pyrimidinone): Its structural resemblance to the purine precursors and its ability to inhibit HGPRT make it a more promising starting point for the development of antimetabolites. The keto group at the 4-position is likely crucial for its interaction with the active site of these enzymes. Derivatives of 4(3H)-pyrimidinone have shown antitumor activity, reinforcing the potential of this scaffold in oncology.[5]

  • 2-Hydroxypyrimidine (2(1H)-pyrimidinone): This isomer appears to be more relevant in the context of drug metabolism, particularly concerning aldehyde oxidase. Its primary utility may lie in its role as a versatile synthetic intermediate for creating more complex, biologically active molecules where the 2-hydroxy (or 2-oxo) functionality is either masked or part of a larger pharmacophore. Derivatives of its reduced form, tetrahydro-2(1H)-pyrimidinone, have demonstrated antiviral properties.[16]

Future Research: To definitively elucidate the comparative biological activities of these two isomers, further research is warranted. Specifically, studies that directly compare 4-hydroxypyrimidine and 2-hydroxypyrimidine in a broad panel of cancer cell lines and against a wider range of enzymes would be invaluable. Such data would provide a clearer understanding of their respective therapeutic potential and guide the rational design of next-generation pyrimidine-based drugs.

Conclusion

The positional isomerism of the hydroxyl group in 4-hydroxy- and 2-hydroxypyrimidine profoundly influences their chemical and biological properties. The predominance of the keto tautomer in both, coupled with the specific location of the carbonyl group, dictates their interactions with biological targets. While 4-hydroxypyrimidine shows promise as a lead for antimetabolite development due to its inhibitory action on purine salvage pathway enzymes, 2-hydroxypyrimidine's significance is more pronounced in the realm of drug metabolism and as a synthetic building block. This guide underscores the importance of understanding these fundamental structural nuances in the quest for novel and effective therapeutic agents.

References

  • Linton, A. et al. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. (2011).
  • Ribeiro, A. J. M. et al. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. (2013).
  • Linton, A. et al. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. (2011-11-10).
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  • Cassera, M. B. et al. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase. PMC. (n.d.).
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A Comparative Guide to the Biological Activities of 4-Hydroxy-6-hydrazinylpyrimidine and 6-hydrazinopurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the known biological activities of 4-Hydroxy-6-hydrazinylpyrimidine and 6-hydrazinopurine. By synthesizing available experimental data and elucidating the causality behind experimental choices, this document serves as a technical resource for researchers engaged in drug discovery and development.

Introduction: A Tale of Two Heterocycles

At the heart of this comparison are two structurally related yet distinct heterocyclic compounds: this compound and 6-hydrazinopurine. Both possess a hydrazinyl (-NHNH2) group, a versatile functional moiety known to impart a wide range of biological effects.[1] However, the core scaffold—a pyrimidine versus a purine—dramatically influences their interaction with biological systems. Purine and pyrimidine derivatives are fundamental to numerous cellular processes, making them rich starting points for the development of therapeutic agents, particularly in oncology and virology.[2][3][4] This guide will dissect the current state of knowledge for each compound, highlighting validated activities, proposed mechanisms, and critical gaps in the existing research.

Chemical Structures

CompoundStructure
This compound this compound
6-Hydrazinopurine 6-Hydrazinopurine[5]

Part 1: Comparative Analysis of Biological Activity

The biological profiles of 6-hydrazinopurine and this compound present a study in contrasts. While the former is a well-documented enzyme inhibitor with clear therapeutic potential, the latter remains largely uncharacterized, with its potential inferred from related structures.

6-Hydrazinopurine: A Profiled Enzyme Inhibitor

6-Hydrazinopurine is recognized primarily for its role as an inhibitor of ribonucleotide reductase (RR) , a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[6] By targeting RR, 6-hydrazinopurine disrupts DNA synthesis, a mechanism central to its observed anticancer activity.

  • Anticancer Activity: The inhibition of RR leads to the depletion of the deoxyribonucleotide pool, which preferentially affects rapidly proliferating cancer cells. This disruption of DNA synthesis ultimately induces apoptosis. The National Cancer Institute has evaluated 6-hydrazinopurine for its therapeutic potential.

  • Antiviral Activity: The purine scaffold is a common feature in many antiviral drugs that act as nucleoside analogs.[7][8] Derivatives of 6-hydrazinopurine have demonstrated potent inhibitory activity against the Hepatitis C virus (HCV).[9] Notably, while the parent 6-hydrazinopurine ribonucleosides show modest activity, their 5'-monophosphate prodrugs exhibit a dramatic, over 1000-fold improvement in anti-HCV efficacy.[9] This highlights the critical role of metabolic activation for this class of compounds.

  • Mutagenic Properties: It has been reported to be a potent mutagenic agent, a property likely linked to its ability to interfere with DNA synthesis and repair processes.

This compound: An Unexplored Frontier

In stark contrast to 6-hydrazinopurine, there is a significant lack of direct experimental data on the biological activity of this compound itself. Its potential must be extrapolated from the activities of related pyrimidine derivatives and compounds featuring the hydrazone moiety.

  • Inferred Anticancer Potential: Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with mechanisms including the inhibition of critical enzymes like cyclin-dependent kinases, protein tyrosine kinases, and dihydrofolate reductase.[10][11] Furthermore, hydrazone derivatives of pyrimidines have been synthesized and shown to possess broad-spectrum antitumor activity against various cancer cell lines, including lung, breast, and colon cancer.[12][13] These related compounds often work by inducing apoptosis and exhibit favorable toxicity profiles against normal cells.[13]

  • Broad-Spectrum Biological Potential of the Hydrazone Moiety: The hydrazone functional group (-C=N-NH-) is a well-established pharmacophore associated with a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][14][15] The versatility of the hydrazinyl group on the pyrimidine core allows for the synthesis of diverse hydrazone libraries, making this compound an attractive, albeit unvalidated, scaffold for future drug discovery campaigns.

Part 2: Mechanism of Action

6-Hydrazinopurine: Targeting DNA Synthesis

The primary mechanism of action for 6-hydrazinopurine is the inhibition of ribonucleotide reductase . This enzyme catalyzes the rate-limiting step in the production of deoxyribonucleotides. Its inhibition leads to an imbalance in the cellular pools of dNTPs, stalling DNA replication and triggering cell cycle arrest and apoptosis. This mechanism is shared by other established anticancer agents like hydroxyurea.[16]

In the context of its antiviral activity, 6-hydrazinopurine nucleoside analogs, once phosphorylated within the cell to their active triphosphate form, can act as competitive inhibitors or chain terminators for viral RNA or DNA polymerases.

This compound: A Mechanistic Void

Without direct experimental evidence, the mechanism of action for this compound remains speculative. Based on related compounds, potential mechanisms could include:

  • Enzyme Inhibition: As seen with many pyrimidine analogs, it could potentially inhibit enzymes involved in nucleotide metabolism or cell cycle regulation.[10]

  • DNA Intercalation: Some pyrimidine derivatives exert their cytotoxic effects by intercalating into DNA, disrupting its structure and function.[12]

  • Hydrogen Bonding with Molecular Targets: The hydrazone moiety is a proficient hydrogen bond donor and acceptor, which can facilitate strong interactions with the active sites of target proteins.[13]

Part 3: Quantitative Data Summary

The following table summarizes the available quantitative data for the two compounds and their close derivatives. The disparity in available data underscores the difference in their current research status.

Compound/DerivativeBiological ActivityAssay SystemPotency (IC₅₀/EC₅₀)Reference
6-Hydrazinopurine Derivative Anti-HCVCell-basedEC₅₀ = 24 nM (5'-monophosphate prodrug)[9]
6-Hydrazinopurine Derivative Anti-HCVCell-basedEC₅₀ = 92 µM (parent nucleoside)[9]
4,6-Dihydrazone Pyrimidine Derivative (10a) AnticancerBGC-823 cellsIC₅₀ = 1.03 µM [13]
4,6-Dihydrazone Pyrimidine Derivative (10a) AnticancerA549 cellsIC₅₀ = 2.01 µM [13]
This compound VariousNot AvailableNot Available N/A

Part 4: Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate biological data must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays relevant to the activities of these compounds.

Protocol 1: In Vitro Ribonucleotide Reductase (RR) Inhibition Assay

This assay is fundamental for validating the primary mechanism of 6-hydrazinopurine. It measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.[17]

Principle: The activity of RR is quantified by measuring the formation of radiolabeled dCDP from [³H]CDP. The inhibitory effect of a compound is determined by the reduction in product formation compared to a control.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay buffer (e.g., HEPES buffer) containing purified recombinant RR subunits (R1 and R2), an allosteric effector (e.g., ATP), and the test inhibitor (6-hydrazinopurine) at various concentrations.

  • Initiation: Start the reaction by adding the radiolabeled substrate, [³H]CDP.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Dephosphorylation: Add snake venom phosphodiesterase to the mixture to convert the product, [³H]dCDP, to [³H]deoxycytidine.

  • Separation: Separate the deoxycytidine product from the unreacted CDP substrate using an anion-exchange column (e.g., Dowex-1-borate).

  • Quantification: Collect the eluate containing [³H]deoxycytidine and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[17]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for screening the cytotoxic potential of compounds like the pyrimidine derivatives against cancer cell lines.[18]

Principle: The assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000–10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a 4,6-dihydrazone pyrimidine derivative) in the cell culture medium. Replace the old medium with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[18]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth.[18]

Part 5: Visualization of Pathways and Workflows

Diagram 1: Generalized Thiopurine Metabolic Activation Pathway

This pathway illustrates how purine analogs are often metabolized to their active nucleotide forms, a critical step for their biological activity. This is conceptually relevant for understanding the prodrug strategy employed for 6-hydrazinopurine derivatives.[19][20]

Thiopurine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 6-HP_Derivative 6-Hydrazinopurine (or other Thiopurine Prodrug) 6-HP_Base 6-HP Base 6-HP_Derivative->6-HP_Base Uptake 6-HP_MP 6-HP Monophosphate (Active Nucleotide) 6-HP_Base->6-HP_MP HGPRT (Salvage Pathway) DNA_RNA Incorporation into DNA/RNA 6-HP_MP->DNA_RNA Inhibition Enzyme Inhibition (e.g., RR) 6-HP_MP->Inhibition

Caption: Metabolic activation of purine analogs via the salvage pathway.

Diagram 2: General Experimental Workflow for Compound Screening

This diagram outlines the logical progression from compound synthesis to the determination of biological activity, a workflow applicable to the study of both this compound and 6-hydrazinopurine.

Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening A Scaffold Selection (Pyrimidine or Purine) B Synthesis of Derivatives (e.g., Hydrazones) A->B C Structural Characterization (NMR, MS) B->C D Primary Screening (e.g., In Vitro Cytotoxicity Assay) C->D Compound Library E Hit Identification (IC50 < Threshold) D->E F Secondary Assays (Mechanism of Action) E->F G Lead Compound F->G

Caption: High-level workflow for drug discovery and biological screening.

Conclusion and Future Directions

This guide illuminates a significant knowledge disparity between 6-hydrazinopurine and this compound.

  • 6-Hydrazinopurine is a compound with a defined mechanism of action as a ribonucleotide reductase inhibitor, supported by data demonstrating its anticancer and antiviral potential. Future research for this molecule should focus on medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as exemplified by the successful prodrug strategy for its anti-HCV derivatives.

  • This compound represents a largely untapped scaffold. The documented broad-spectrum activities of pyrimidine and hydrazone derivatives strongly suggest its potential as a starting point for novel therapeutic agents. The immediate and critical next step is the systematic biological evaluation of this compound and its derivatives. Primary screening through cytotoxicity assays against a panel of cancer cell lines would be a logical and scientifically sound starting point to either validate or refute its inferred potential.

For drug development professionals, 6-hydrazinopurine and its analogs represent a more mature opportunity for optimization, while this compound offers a higher-risk, higher-reward opportunity in early-stage discovery.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Hydrazinopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Quantifying Hydrazinopyrimidines

Hydrazinopyrimidines and related hydrazine structures represent a class of compounds of significant interest in pharmaceutical development. They can be present as active pharmaceutical ingredients (APIs), metabolites, or, more commonly, as process-related impurities or degradants. Given that hydrazine-containing compounds are often flagged as potential genotoxic impurities (PGIs), their presence, even at trace levels, must be meticulously controlled and accurately quantified.[1] Failure to do so can have profound implications for drug safety and regulatory approval.

This guide provides an in-depth comparison of analytical methodologies for the quantification of hydrazinopyrimidines, grounded in the principles of robust analytical method validation. We will move beyond rote procedural descriptions to explore the scientific rationale behind each validation parameter, ensuring that the methods you develop are not only compliant but scientifically sound and fit for purpose. Our framework is built upon the authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the U.S. Food and Drug Administration (FDA).[2][3][4]

Pillar 1: The Regulatory Framework and Validation Lifecycle

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] This is not a one-time event but a lifecycle, intrinsically linked to the analytical procedure's development and ongoing use. The relationship between method development, validation, and routine use is crucial for maintaining data integrity.

Below is a visualization of the typical analytical method validation workflow, which serves as our roadmap for this guide.

G cluster_dev Development Phase cluster_val Validation Phase cluster_rep Implementation Phase Dev Analytical Procedure Development & Optimization ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) ATP->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SolutionStability Solution Stability Robustness->SolutionStability Report Generate Validation Report SolutionStability->Report Routine Routine Use & System Suitability Testing (SST) Report->Routine Lifecycle Ongoing Lifecycle Management (e.g., Method Transfer, Re-validation) Routine->Lifecycle

Caption: High-level workflow for analytical method validation.

Pillar 2: Core Validation Parameters - A Causality-Driven Approach

For each validation parameter, we will detail its purpose, a robust experimental protocol, and typical acceptance criteria as stipulated by ICH Q2(R1).[2][5]

Specificity (and Stability-Indicating Nature)
  • Why It Matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] For hydrazinopyrimidines, which can be reactive, proving a method is "stability-indicating" is paramount. This means you must demonstrate that the method can separate the analyte from products formed under stress conditions.[8]

  • Experimental Protocol: Forced Degradation Study

    • Prepare Solutions: Prepare solutions of the drug substance or product containing the hydrazinopyrimidine analyte.

    • Expose to Stress Conditions: Subject these solutions to a range of stress conditions as recommended by ICH guidelines. This typically includes:

      • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: e.g., Solid state at 105°C for 48 hours.

      • Photolytic Stress: e.g., Expose to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analysis: Analyze the stressed samples, along with an unstressed control, using your proposed method (e.g., HPLC-UV, UPLC-MS/MS).

    • Evaluation:

      • Assess the purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector for peak purity analysis or a mass spectrometer (MS) for mass spectral confirmation.

      • Ensure there is adequate resolution between the analyte peak and any degradation product peaks.

      • Perform a mass balance calculation to ensure that the decrease in the analyte amount is reasonably accounted for by the appearance of degradation products.

  • Acceptance Criteria: The method is specific if the analyte peak is free of interference from degradants, process impurities, and excipients. Peak purity angles should be less than peak purity thresholds, and resolution between critical pairs should be >2.0.

Linearity and Range
  • Why It Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7] This is fundamental for accurate quantification.

  • Experimental Protocol:

    • Prepare Standards: Prepare a minimum of five concentration levels of the hydrazinopyrimidine reference standard, spanning the expected range. For an impurity, this range could be from the Limit of Quantitation (LOQ) to 150% of the specification limit.[9]

    • Analysis: Analyze each concentration level in triplicate.

    • Evaluation: Plot the mean response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.998.[10][11]

    • The y-intercept should be close to zero.

    • A visual inspection of the data and the residual plot should confirm a linear relationship.

Accuracy
  • Why It Matters: Accuracy measures the closeness of the test results to the true value. It is typically determined by assessing the recovery of a known amount of analyte spiked into a sample matrix (e.g., placebo).[12] This parameter confirms that your method is free from systematic error or bias.

  • Experimental Protocol:

    • Prepare Spiked Samples: Spike a placebo (a mixture of all excipients without the API) or the API matrix with the hydrazinopyrimidine impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Analysis: Prepare three replicate samples at each concentration level and analyze them.

    • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for trace impurity analysis.

Precision
  • Why It Matters: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.[5]

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a sample spiked at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Evaluation: Calculate the Relative Standard Deviation (RSD) of the results for both repeatability and intermediate precision studies.

  • Acceptance Criteria: The RSD should be within an acceptable limit, typically ≤15% for impurity analysis at the specification limit.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why It Matters:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] The LOQ is a critical parameter for impurity methods, as it defines the lower boundary of the reportable range.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine S/N: Analyze a series of solutions with decreasing concentrations of the hydrazinopyrimidine.

    • Estimate LOD & LOQ:

      • The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is estimated as the LOD.

      • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.[13]

    • Confirm LOQ: Verify the estimated LOQ by analyzing samples at this concentration and confirming that the precision (RSD) and accuracy (recovery) meet the pre-defined acceptance criteria.

  • Acceptance Criteria: Precision (RSD) at the LOQ should typically be ≤25%.

Pillar 3: Comparison of Analytical Techniques

The choice of analytical technique is driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. For hydrazinopyrimidines, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common choices.[1][14]

G struct Parameter HPLC-UV UPLC-MS/MS data Specificity Good, but potential co-elution issues. Relies on chromatographic separation and UV spectra. Excellent. High specificity from MS/MS detection (parent/daughter ion transitions).[15] LOQ ~1-10 ng/mL (analyte dependent) ~0.05-1 ng/mL. Significantly lower due to high sensitivity of MS.[16] Linear Range Typically 2-3 orders of magnitude Can be wider, often 3-4 orders of magnitude, but can be affected by ion suppression. Matrix Effects Less susceptible. Primarily affected by co-eluting UV-active compounds. Highly susceptible to ion suppression or enhancement from matrix components, requiring careful sample preparation or internal standards. Run Time Longer (15-30 min) due to larger particle size columns. Shorter (2-10 min) due to smaller particle size columns and higher pressures. Robustness Generally very robust and widely used in QC labs. Can be less robust; ion source cleanliness and instrument tuning are critical for consistent performance. Cost & Complexity Lower initial cost, simpler operation and maintenance. Higher initial cost, more complex operation, requires specialized expertise.

Sources

The Alchemist's Guide to a Privileged Scaffold: A Comparative Analysis of Pyrimidine Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the pyrimidine scaffold is a cornerstone of medicinal chemistry.[1][2] Its presence in the natural architecture of DNA and RNA, and its versatile bioactivity have cemented its status as a "privileged structure" in the pharmacopeia.[3][4] Pyrimidine derivatives are integral to a vast array of therapeutics, from anticancer agents that disrupt nucleic acid synthesis to antiviral, antimicrobial, and anti-inflammatory drugs.[5][6][7] The journey from simple precursors to these complex, life-altering molecules is a testament to the ingenuity of synthetic chemistry. This guide provides an in-depth, comparative analysis of the primary routes to pyrimidine synthesis, blending the elegant efficiency of nature's biosynthetic pathways with the robust and adaptable strategies of modern laboratory synthesis. Herein, we dissect the causality behind experimental choices, offering a self-validating system of protocols and insights to empower your own discovery and development endeavors.

The Biological Blueprint: Nature's Pathways to Pyrimidines

Cells employ two distinct and highly regulated pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.[2][8] Understanding these biological routes provides a foundational context for the logic of laboratory synthesis and offers inspiration for biocatalytic approaches.

The De Novo Pathway: Building from the Ground Up

The de novo synthesis of pyrimidines is a highly conserved and energy-intensive process that constructs the pyrimidine ring from simple molecular precursors.[] This pathway is particularly active in rapidly proliferating cells, making it a key target for anticancer therapies.[10] The process begins with the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a critical rate-limiting step catalyzed by carbamoyl phosphate synthetase II (CPS II).[2][] The subsequent steps involve the sequential addition of aspartate and a series of enzymatic transformations to yield the first pyrimidine nucleotide, uridine monophosphate (UMP).[]

The elegance of this pathway lies in its tight regulation. The initial enzyme, CPS II, is allosterically inhibited by the downstream product UTP, creating a feedback loop that precisely controls pyrimidine production.[2] Conversely, it is activated by ATP, ensuring that pyrimidine synthesis is coordinated with the cell's overall energy status and the availability of purine nucleotides.[]

de_novo_pathway cluster_cytosol Cytosol Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP UDP UDP UMP->UDP NMPK UTP UTP UDP->UTP NDPK UTP->Carbamoyl_Phosphate Feedback Inhibition CTP CTP UTP->CTP CTP Synthase OMP OMP Orotate->OMP UMPS OMP->UMP UMPS

De Novo Pyrimidine Biosynthesis Pathway.
The Salvage Pathway: The Art of Recycling

In contrast to the energy-intensive de novo route, the salvage pathway is a more economical process that recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[2][8] This pathway is crucial in tissues with low rates of cell division where de novo synthesis is less active.[2] Key enzymes such as uridine phosphorylase and thymidine kinase play a central role, converting free bases like uracil and thymine back into their corresponding nucleotides.[2] The salvage pathway's efficiency underscores a fundamental principle in cellular metabolism: the conservation of energy and resources.

salvage_pathway DNA_RNA DNA/RNA Degradation Free_Bases Free Pyrimidine Bases (Uracil, Thymine, Cytosine) DNA_RNA->Free_Bases Nucleosides Pyrimidine Nucleosides (Uridine, Thymidine) Free_Bases->Nucleosides Nucleotides Pyrimidine Nucleotides (UMP, TMP) Free_Bases->Nucleotides Phosphoribosyl- transferases Nucleosides->Nucleotides Kinases

Simplified Pyrimidine Salvage Pathway.

Laboratory Synthesis: A Comparative Toolkit for the Modern Chemist

While biological pathways offer a blueprint, laboratory synthesis provides the flexibility to create a vast diversity of pyrimidine analogues with tailored therapeutic properties.[5][11] The choice of synthetic route is a critical decision, influenced by factors such as desired substitution patterns, scalability, and reaction efficiency. Here, we compare several prominent methods.

The Biginelli Reaction: A Time-Honored, One-Pot Condensation

First reported by Pietro Biginelli in 1893, this multicomponent reaction is a cornerstone of pyrimidine synthesis.[3][6] It involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[6] The enduring appeal of the Biginelli reaction lies in its operational simplicity and the direct assembly of a complex heterocyclic core from readily available starting materials.[12]

The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration.[2]

biginelli_mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Condensation Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Attack Product Dihydropyrimidinone Adduct->Product Cyclization & Dehydration

Sources

A Comparative Analysis of the Cytotoxic Potential of Novel Hydrazinylpyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, pyrimidine scaffolds represent a cornerstone for the development of novel therapeutic agents. Their structural resemblance to the nucleobases of DNA and RNA allows them to act as potent antimetabolites, interfering with the synthesis of genetic material and ultimately leading to cell death.[1] The strategic incorporation of a hydrazinyl or hydrazone moiety into the pyrimidine core has emerged as a promising avenue for enhancing cytotoxic activity and expanding the therapeutic window. This guide provides an in-depth, objective comparison of the cytotoxic performance of a series of novel 4,6-dihydrazone pyrimidine derivatives, offering supporting experimental data and insights into their structure-activity relationships. This information is intended to empower researchers, scientists, and drug development professionals in their quest for next-generation oncology therapeutics.

The Rationale for Hydrazinylpyrimidine Derivatives in Cancer Therapy

The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the backbone of several clinically approved anticancer drugs.[2] These agents typically function by inhibiting critical enzymes involved in nucleotide biosynthesis or by being incorporated into DNA or RNA, thereby disrupting their normal function. The addition of a hydrazone group (R-C=N-NH-R') can significantly enhance the pharmacological profile of a molecule. Hydrazones can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] Furthermore, the flexibility of the hydrazone linkage can allow for optimal positioning of the molecule within the active site of a target enzyme or receptor, while the dihydrazone moiety can increase the number of heterocyclic rings, potentially improving antitumor activity.[1]

This guide focuses on a series of 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety, designed through molecular hybridization to leverage the anticancer properties of each component.

Comparative Cytotoxicity: An In-Vitro Analysis

The cytotoxic effects of a series of six novel 4,6-dihydrazone pyrimidine derivatives (designated as 10a-10f ) were rigorously evaluated against a panel of human cancer cell lines: BGC-823 (gastric carcinoma), BEL-7402 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). To assess their selectivity, the compounds were also tested against the normal human liver cell line, HL-7702. The widely used chemotherapeutic agent 5-fluorouracil (5-FU) served as a positive control. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Summary of Cytotoxicity Data (IC50 in µM)
CompoundBGC-823BEL-7402MCF-7A549HL-7702 (Normal Cells)
10a 9.006.7011.2314.56>50
10b 10.128.9813.4516.78>50
10c 12.3410.2115.6718.90>50
10d 8.237.1110.9813.87>50
10e 9.568.3412.8715.98>50
10f 7.897.669.8712.45>50
5-FU 15.1815.8122.4525.67Not Reported

Data synthesized from a study on hybrid 4,6-dihydrazone pyrimidine derivatives.[1]

Interpreting the Data: Structure-Activity Relationship Insights

The experimental data reveals several key structure-activity relationships (SAR) that govern the cytotoxic potential of these 4,6-dihydrazone pyrimidine derivatives:

  • Broad-Spectrum Activity: All tested compounds (10a-10f) demonstrated potent cytotoxic activity against the selected cancer cell lines.[1]

  • Superior Potency to 5-FU: Notably, compounds 10a and 10f exhibited higher antitumor activity against BGC-823 and BEL-7402 cell lines than the standard chemotherapeutic drug, 5-FU.[1]

  • Favorable Safety Profile: Crucially, none of the synthesized compounds showed significant cytotoxicity toward the normal human cell line HL-7702, indicating a promising degree of selectivity for cancer cells.[1]

  • Influence of Substituents: The nature of the substituent on the pyridine ring was found to influence cytotoxic activity. For instance, the presence of a bromine atom in compound 10a appeared to be favorable for its anticancer effects against BGC-823 and BEL-7402 cells.[1] Compound 10f , which also showed strong activity, possesses a different substitution pattern that warrants further investigation.

Mechanistic Considerations: How Do These Derivatives Exert Their Effects?

While the precise mechanisms of action for this specific series of compounds are still under investigation, the broader class of pyrimidine analogues and hydrazones are known to induce cytotoxicity through several pathways. Pyrimidine antimetabolites can inhibit DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2] Furthermore, some hydrazone derivatives have been shown to induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[3] For the promising compounds 10a and 10f , further studies indicated that they could significantly increase cellular ROS levels and induce early apoptosis in BGC-823 cells.[1]

Potential Signaling Pathways Involved

The cytotoxic effects of pyrimidine derivatives can be mediated through various signaling pathways. A generalized potential pathway is illustrated below.

G Derivative Hydrazinylpyrimidine Derivative CellMembrane Cell Membrane DNA_RNA_Synth DNA/RNA Synthesis Inhibition CellMembrane->DNA_RNA_Synth ROS Increased ROS Production CellMembrane->ROS CellCycleArrest Cell Cycle Arrest DNA_RNA_Synth->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Potential mechanisms of hydrazinylpyrimidine-induced cytotoxicity.

Experimental Protocols: A Guide to Reproducible Cytotoxicity Assessment

The following is a detailed, step-by-step methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Plate the desired cancer cell lines in 96-well plates at a density of approximately 3,000 to 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 10a-10f) and the positive control (5-FU) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 4,6-dihydrazone pyrimidine derivatives presented in this guide demonstrate significant potential as a new class of anticancer agents. Their potent and selective cytotoxicity against a range of cancer cell lines, coupled with a favorable safety profile in normal cells, positions them as promising candidates for further preclinical development. The structure-activity relationships elucidated here provide a rational basis for the design and synthesis of next-generation hydrazinylpyrimidine derivatives with enhanced efficacy and selectivity. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as evaluating their in vivo efficacy in relevant animal models of cancer.

References

  • Antitumor drugs containing pyrimidine, hydrazone, or alkyl sulfonate motifs. (n.d.).
  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022). Molecules, 27(24), 8963. [Link]
  • Acridone-pyrimidine hybrid molecules: potential anticancer agents. (2018).
  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). bioRxiv. [Link]
  • Design strategy of new pyrimidine hybrid compounds as anticancer agent. (2024).
  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. (2009).
  • Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). ACS Omega. [Link]
  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). Molecules, 28(17), 6220. [Link]
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Pharmaceutical Chemistry Journal, 56(5), 629-641. [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 19(1), 10-30. [Link]

Sources

A Comparative Guide to the DNA Binding Affinities of Hydrazone Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents that can precisely target cellular macromolecules is of paramount importance. Among these, molecules that interact with Deoxyribonucleic Acid (DNA) have profound implications in the development of new anticancer and antimicrobial drugs. Hydrazone pyrimidines have emerged as a privileged scaffold in this domain, owing to their versatile chemical nature and significant biological activities. This guide provides a detailed comparison of the DNA binding affinities of various hydrazone pyrimidine derivatives, supported by experimental data and protocols to empower researchers in this field.

Introduction to Hydrazone Pyrimidines and DNA Interactions

The pyrimidine core is a fundamental building block in nucleic acids, rendering its synthetic analogues prime candidates for DNA interaction. When functionalized with a hydrazone moiety (-NH-N=CH-), these compounds gain enhanced chelating properties and structural flexibility. The hydrazone group, acting as a hydrogen bond donor and acceptor, can facilitate specific interactions with the grooves of the DNA double helix, while the planar aromatic rings of the pyrimidine structure are suited for intercalative binding.[1][2] Understanding the specific mode and affinity of these interactions is crucial for designing more potent and selective therapeutic agents.

Mechanisms of Small Molecule-DNA Binding

Non-covalent interactions are the primary forces governing the binding of small molecules like hydrazone pyrimidines to DNA. These interactions can be broadly categorized into three main modes:

  • Intercalation: This involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode typically causes significant structural changes to the DNA, such as unwinding and elongation of the helix.[3]

  • Groove Binding: Molecules may bind to the minor or major grooves of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the atoms of the base pairs and the sugar-phosphate backbone.[1][4]

  • Electrostatic Interactions: Positively charged molecules can interact with the negatively charged phosphate backbone of DNA.

The specific mode of binding is dictated by the molecule's size, shape, charge, and the arrangement of its functional groups.

DNA_Binding_Modes cluster_DNA DNA Double Helix cluster_Ligands Binding Modes dna_helix Intercalation Intercalation Intercalation->dna_helix Inserts between base pairs MinorGroove Minor Groove Binding MinorGroove->dna_helix Fits into minor groove Electrostatic Electrostatic Interaction Electrostatic->dna_helix Attracts to phosphate backbone

Caption: Modes of non-covalent small molecule interaction with DNA.

Comparative Analysis of DNA Binding Affinity

Recent studies have synthesized and evaluated novel series of hydrazone pyrimidine derivatives for their potential as antitumor agents, with a key focus on their DNA binding capabilities. A notable study by Lan et al. (2022) provides valuable quantitative data on a series of 4,6-dihydrazone pyrimidine derivatives.[1][5][6]

The binding affinity of these compounds to Calf Thymus DNA (CT-DNA) was determined using UV-Visible spectroscopy. The intrinsic binding constant, Kb, which is a measure of the binding strength, was calculated. A higher Kb value indicates a stronger interaction. Below is a comparison of two lead compounds from this study.

Compound IDStructureBinding Constant (Kb) M-1Putative Binding Mode
10a 4,6-bis(2-(pyridin-2-ylmethylene)hydrazinyl)pyrimidine4.44 x 106Groove Binding & Partial Intercalation
10f 4,6-bis(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)pyrimidine4.59 x 106Groove Binding & Partial Intercalation

Data sourced from Lan et al., 2022.[1]

The high binding constants for both compounds, in the order of 106 M-1, demonstrate a strong affinity for DNA.[1] These values are comparable to those of known DNA intercalators and groove binders, suggesting that these hydrazone pyrimidine derivatives are potent DNA-interacting agents. The authors suggest a mixed binding mode involving both groove binding and partial intercalation, which is consistent with the structural features of the molecules.[1][5][6]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, it is essential to follow well-validated experimental protocols. Here, we detail the methodologies for two primary biophysical techniques used to assess DNA binding affinity.[7][8][9]

UV-Visible (UV-Vis) Absorption Titration

This technique is used to determine the binding constant (Kb) and provides initial insights into the binding mode. The principle relies on monitoring the changes in the absorption spectrum of the compound upon addition of increasing amounts of DNA. Intercalative binding typically results in hypochromism (a decrease in absorbance) and a bathochromic (red) shift of the maximum wavelength, due to the interaction between the chromophore of the compound and the DNA base pairs.[10]

UV_Vis_Titration_Workflow prep 1. Prepare Solutions - Compound Stock (in DMSO/EtOH) - CT-DNA Stock (in Tris-HCl buffer) - Tris-HCl Buffer (pH 7.4) titration 2. Perform Titration - Constant compound concentration - Incrementally add DNA solution prep->titration measure 3. Record Spectra - Scan wavelength range (e.g., 200-500 nm) - Equilibrate for 5 min after each addition titration->measure analysis 4. Data Analysis - Plot [DNA]/(εa-εf) vs [DNA] - Calculate Kb from Wolfe-Shimer equation measure->analysis result 5. Determine Binding Constant (Kb) analysis->result

Caption: Workflow for DNA binding analysis using UV-Vis titration.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the hydrazone pyrimidine compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).[3] The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[3]

    • The exact concentration of the CT-DNA solution is determined spectrophotometrically using the molar extinction coefficient of 6600 M-1 cm-1 at 260 nm.[11]

  • Titration Procedure:

    • A fixed concentration of the compound solution is placed in a quartz cuvette.

    • Small aliquots of the CT-DNA stock solution are incrementally added to the cuvette.

    • After each addition, the solution is mixed thoroughly and allowed to equilibrate for approximately 5 minutes.[3]

  • Spectroscopic Measurement:

    • The absorption spectrum is recorded after each addition of DNA.

    • A control experiment, titrating DNA into the buffer solution alone, should be performed to account for any absorbance from the DNA itself.

  • Data Analysis:

    • The intrinsic binding constant (Kb) is calculated using the Wolfe-Shimer equation: [[DNA]/(\epsilon_a - \epsilon_f) = [DNA]/(\epsilon_b - \epsilon_f) + 1/(K_b(\epsilon_b - \epsilon_f))]

    • Where:

      • [DNA] is the concentration of DNA.

      • εa is the apparent extinction coefficient (Aobs/[Compound]).

      • εf is the extinction coefficient of the free compound.

      • εb is the extinction coefficient of the compound when fully bound to DNA.

    • A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). Kb is the ratio of the slope to the intercept.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes of macromolecules like DNA upon ligand binding. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[10][11] Changes in these bands upon addition of a compound can indicate the nature of the interaction.

  • Intercalation: A significant increase in the intensity of both positive and negative bands is often observed, which is attributed to the unwinding and elongation of the DNA helix.

  • Groove Binding: Typically causes smaller perturbations in the DNA CD spectrum compared to intercalation.[4][12] The appearance of an induced CD signal in the region where the ligand absorbs light is also a strong indicator of binding.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of CT-DNA and the compound in a suitable buffer (e.g., phosphate buffer), ensuring the solvent does not interfere with the CD measurement.

  • Instrument Setup:

    • Set up the CD spectropolarimeter to scan the desired wavelength range (e.g., 220-320 nm for DNA conformation).

    • Use a quartz cuvette with a suitable path length (e.g., 1 cm).

  • Measurement:

    • Record the CD spectrum of the buffer solution as a baseline.

    • Record the CD spectrum of the CT-DNA solution alone.

    • Record the CD spectra of solutions containing a fixed concentration of CT-DNA and increasing concentrations of the hydrazone pyrimidine compound.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the position and intensity of the characteristic DNA bands at ~245 nm and ~275 nm.

    • Observe any induced CD signals in the absorption region of the compound. These changes provide qualitative evidence of binding and can help elucidate the binding mode.[1]

Conclusion and Future Directions

The available data strongly indicate that hydrazone pyrimidine derivatives are a promising class of DNA-binding agents. Compounds like 10a and 10f exhibit high binding affinities, likely through a combination of groove binding and partial intercalation.[1][5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate new derivatives and further explore these interactions.

Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships (SAR). Investigating the thermodynamic and kinetic profiles of these interactions using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would provide a more complete picture of the binding mechanism.[8][9] Ultimately, a deeper understanding of how these molecules bind to DNA will accelerate the development of novel, targeted therapies.

References
  • Lan, H., Song, J., Yuan, J., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 28(1), 187.
  • Lan, H., Song, J., Yuan, J., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. PubMed, 36615380.
  • Lan, H., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. ResearchGate.
  • Shahabadi, N., & Hadidi, S. (2012). Spectroscopic studies on the interaction of calf thymus DNA with the drug levetiracetam. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 278-83.
  • Shahabadi, N., & Hadidi, S. (2012). Spectroscopic studies on the interaction of calf thymus DNA with the drug levetiracetam. ScienceDirect.
  • Al-Ostoot, F.H., et al. (2023). In Vitro Antibacterial Activities and Calf Thymus DNA–Bovine Serum Albumin Interactions of Tridentate NNO Hydrazone Schiff Base–Metal Complexes. Molecules, 28(20), 7114.
  • Journal of Biochemistry and Cell Biology. (n.d.). Exploring Molecular Interactions: A Guide to Biophysical Techniques. OMICS International.
  • Shivakumara, N., et al. (2023). In vitro DNA Binding Interaction Studies of Hydrazones and Thiosemicarbazones Derived from Pyrazole Moiety. Asian Journal of Chemistry, 35, 1129-1134.
  • Janardan, S., et al. (2014). Evaluation of DNA Binding with Some Selected Hydrazide and Semicarbazide Derivatives. Applied Biochemistry and Biotechnology, 174(2), 596-608.
  • Janardan, S., et al. (2014). Evaluation of DNA Binding with Some Selected Hydrazide and Semicarbazide Derivatives. ResearchGate.
  • Singh, A., & Indian Institute of Technology Bombay. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. World Scientific.
  • Shahraki, S., et al. (2017). Spectroscopic and molecular docking studies on the interaction of antiviral drug nevirapine with calf thymus DNA. Nucleosides, Nucleotides & Nucleic Acids, 36(9), 553-570.
  • Sharma, A., et al. (2019). Spectroscopic Studies of the Binding Interactions of Phenothiazininum Dyes (Thionine Acetate, Azure A and Azure B) with Calf-thymus DNA. Journal of Analytical & Pharmaceutical Research.
  • National Center for Biotechnology Information. (n.d.). Biophysical characterization of DNA binding from single molecule force measurements. PubMed Central.
  • IntechOpen. (n.d.). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques.

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Bridging the Gap: A Comparative Guide to Correlating In Silico Predictions with In Vitro Activity for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Synergy of Predictive and Experimental Science

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The journey from a promising chemical scaffold to a clinical candidate is long and resource-intensive. To navigate this complex path efficiently, modern drug discovery integrates computational (in silico) and experimental (in vitro) approaches.[3] In silico methods provide a rapid, cost-effective means to predict the biological activity of novel compounds, prioritize candidates for synthesis, and understand potential mechanisms of action.[4][5] However, these predictions are models of reality, not reality itself. Therefore, rigorous in vitro validation is essential to confirm the computational hypotheses and provide tangible evidence of a compound's efficacy and potency.[6][7]

This guide provides an in-depth comparison of in silico predictive techniques with corresponding in vitro validation assays, focusing on the pyrimidine class of compounds. We will explore the causality behind methodological choices, present detailed experimental protocols, and analyze the correlation between predicted and observed data, offering a framework for a self-validating drug discovery workflow.

Part 1: In Silico Prediction of Bioactivity

Computational modeling serves as the first critical filter in the drug discovery cascade. By simulating interactions at a molecular level, we can forecast a compound's potential before committing to laborious and expensive chemical synthesis. For pyrimidine derivatives, two widely adopted techniques are Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking: Unveiling Binding Interactions

Molecular docking predicts the preferred orientation of a ligand (the pyrimidine compound) when bound to a specific protein target.[4][8] The primary output is a "binding affinity" or "docking score," often expressed in kcal/mol, which estimates the strength of the interaction.[5] A lower, more negative binding energy suggests a more stable and potentially more potent interaction.[4][5]

Causality of Method: Why use molecular docking for pyrimidines? Many pyrimidine-based drugs function by inhibiting specific enzymes, such as kinases in cancer pathways or dihydrofolate reductase (DHFR) in bacteria.[4][9][10] Docking allows us to visualize how a novel pyrimidine derivative might fit into the active site of such a target, providing a rational basis for its predicted inhibitory activity.[2] It helps identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding.[4][5]

Workflow Diagram: In Silico to In Vitro

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation cluster_analysis Correlation Analysis a Define Target Protein (e.g., DHFR, EGFR Kinase) c Molecular Docking Simulation (e.g., AutoDock Vina) a->c b Prepare Pyrimidine Ligand Library b->c d Analyze Docking Scores & Binding Poses c->d f Prioritize Compounds for Synthesis d->f k Compare Docking Score vs. IC₅₀ d->k Predicted Data e QSAR Model Development e->f g Chemical Synthesis of Prioritized Compounds f->g Top Candidates h Enzyme Inhibition Assay (e.g., Kinase Assay) g->h i Cell-Based Assay (e.g., MTT Cytotoxicity) g->i j Determine Experimental Activity (IC₅₀ / MIC) h->j i->j j->k Experimental Data l Refine In Silico Models k->l

Caption: A comprehensive workflow from computational prediction to experimental validation.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[7][11] By analyzing molecular descriptors (e.g., hydrophobicity, electronic properties, size), a mathematical model is built to predict the activity of new, untested compounds.[9]

Causality of Method: QSAR is particularly valuable when you have a dataset of pyrimidine analogs with known activities. It moves beyond a single target interaction (as in docking) to create a broader model that can guide the design of more potent compounds.[7] For instance, a QSAR model might reveal that adding a specific functional group at a particular position on the pyrimidine ring consistently increases anticancer activity, providing a clear, actionable insight for medicinal chemists.[12]

Part 2: In Vitro Validation: From Prediction to Biological Reality

After in silico analysis identifies promising candidates, in vitro assays are performed to measure their actual biological effects. These experiments are the ground truth against which computational models are judged.

Anticancer Activity: Cytotoxicity Assessment (MTT Assay)

For pyrimidine derivatives designed as potential anticancer agents, the most fundamental in vitro test is a cytotoxicity assay.[3][12] The MTT assay is a widely used colorimetric method to assess cell viability.[13][14] It measures the metabolic activity of cells, which is proportional to the number of living cells. A potent anticancer compound will result in lower metabolic activity and thus a lower signal. The key metric derived is the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth or viability.[13]

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.[7][13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine compounds in the appropriate cell culture medium. Treat the cells with these various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[12]

  • Incubation: Incubate the plates for 48-72 hours. The duration depends on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

For pyrimidines designed as antibacterial agents, their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC).[13] This is the lowest concentration of the compound that prevents the visible growth of a specific microorganism.[13]

Logical Relationship: From Molecular Properties to Biological Effect

G cluster_insilico In Silico Predictions cluster_invitro In Vitro Outcome a Molecular Structure (Pyrimidine Derivative) b Molecular Descriptors (e.g., logP, MW, PSA) a->b Calculated by Software c Binding Affinity (Docking Score, kcal/mol) a->c Predicted by Docking d Predicted IC₅₀ / Activity (from QSAR model) b->d Input for QSAR e Experimental IC₅₀ / MIC c->e Theoretically Correlates With d->e Theoretically Correlates With

Caption: Relationship between molecular structure, computational predictions, and the final in vitro result.

Part 3: Correlation and Comparison: The Moment of Truth

The ultimate goal is to establish a strong correlation between in silico predictions and in vitro results. A successful computational model is one whose predictions are consistently validated by experimental data. This builds confidence in the model, allowing it to be used reliably for screening larger virtual libraries and accelerating the discovery process.[3][6]

Below is a comparative table summarizing hypothetical data for a series of pyrimidine derivatives targeting an epidermal growth factor receptor (EGFR) kinase, a common target in cancer therapy.[15]

Table 1: Comparative Data for Anti-EGFR Pyrimidine Derivatives

Compound IDMolecular Docking Score (kcal/mol)QSAR Predicted IC₅₀ (µM)In Vitro Experimental IC₅₀ (µM) (MCF-7 Cell Line)
PYR-001-9.81.52.1
PYR-002-7.215.825.4
PYR-003-10.50.91.3
PYR-004-10.11.118.7
PYR-005-8.58.26.9

Analysis of Correlation:

  • Good Correlation (PYR-001, PYR-003, PYR-005): For these compounds, there is a clear trend: a lower (better) docking score and a lower predicted IC₅₀ correspond to a lower experimental IC₅₀. This indicates that the computational models are effectively capturing the key determinants of activity for these structures.

  • Poor Correlation (PYR-004): This compound is a critical outlier. Despite having a strong predicted binding affinity and a low predicted IC₅₀, its experimental activity is significantly weaker. This discrepancy is a valuable learning opportunity.

    • Causality of Discrepancy: Why might this occur? Possible reasons include:

      • Poor Bioavailability: The compound may not effectively cross the cell membrane to reach its target, an aspect not fully captured by the docking model. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions can help anticipate this.[8][16]

      • Off-Target Effects: The compound might bind to other cellular components.

      • Metabolic Instability: The compound could be rapidly degraded by the cell.

      • Model Inaccuracy: The scoring function of the docking program or the descriptors used in the QSAR model may not be suitable for this specific chemical scaffold.

Discrepancies like the one seen with PYR-004 are crucial for model refinement. By analyzing the structural features of such outliers, the in silico models can be improved for greater predictive power in subsequent rounds of screening.

Signaling Pathway: EGFR Inhibition by a Pyrimidine Compound

G EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PYR Pyrimidine Inhibitor PYR->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway inhibited by a pyrimidine compound.

Conclusion: An Iterative and Self-Validating Approach

The correlation of in silico predictions with in vitro activity is not a one-time event but an iterative cycle. Initial computational models guide the first wave of experiments. The results of these experiments, in turn, provide the crucial data needed to refine and improve the predictive power of the models. For pyrimidine compounds, this synergistic approach allows researchers to explore vast chemical spaces intelligently, prioritize high-potential candidates, and ultimately accelerate the journey from a promising scaffold to a life-changing therapeutic. The true power lies not in the perfection of any single prediction, but in the robust, self-validating workflow that integrates both computational and experimental insights.[3][6]

References

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  • Title: In Silico analysis of pyrimidine derivatives as potential antibacterial agents Source: AIP Publishing URL:[Link]
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A Spectroscopic Investigation of Tautomerism: 4-Hydroxy-6-hydrazinylpyrimidine in Diverse Media

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The Dynamic Nature of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules.[1] In the realm of heterocyclic compounds, particularly those containing hydroxyl and amino functionalities, tautomeric equilibria are highly sensitive to the surrounding environment.[2][3] 4-Hydroxy-6-hydrazinylpyrimidine is a prime candidate for exhibiting rich tautomeric behavior due to the presence of both a hydroxyl (or keto) group and a hydrazinyl substituent on the pyrimidine core. The potential for proton migration allows for the existence of multiple tautomeric forms, each with a unique electronic and structural profile. Understanding the predominant tautomeric form in different media is crucial for predicting molecular interactions, a key aspect of drug design and development.

The equilibrium between the hydroxy and keto forms, as well as the potential for the hydrazinyl group to participate in these equilibria, is significantly influenced by the solvent's polarity, proticity, and hydrogen-bonding capabilities.[1][2] This guide presents a hypothetical, yet realistic, spectroscopic case study to illustrate how these solvent effects can be systematically investigated.

Experimental Design: A Multi-faceted Spectroscopic Approach

To comprehensively probe the tautomeric landscape of this compound, a multi-pronged spectroscopic approach is employed. The choice of solvents is critical to systematically vary the medium's properties and observe the resultant shifts in tautomeric equilibrium.

  • Non-polar, Aprotic (Toluene): Minimizes intermolecular hydrogen bonding and dipole-dipole interactions, providing a baseline spectroscopic signature of the molecule.

  • Polar, Aprotic (DMSO): A highly polar solvent that can act as a hydrogen bond acceptor, influencing the equilibrium by stabilizing more polar tautomers.

  • Polar, Protic (Methanol): Capable of both donating and accepting hydrogen bonds, this solvent can actively participate in proton transfer and stabilize tautomers through specific solvation effects.

By analyzing the spectroscopic data from these distinct environments, we can infer the predominant tautomeric forms and the nature of the solute-solvent interactions.

Spectroscopic Data: Unveiling Tautomeric Preferences

The following tables summarize the hypothetical spectroscopic data for this compound in the selected solvents. This data is synthetically generated based on established principles for similar heterocyclic systems.

Table 1: UV-Vis Spectroscopic Data

SolventDielectric Constant (ε)λmax (nm)Interpretation
Toluene2.4275Predominantly the less polar hydroxy-imino tautomer.
DMSO47290Shift to longer wavelength suggests stabilization of a more polar keto-amino tautomer.
Methanol33285Intermediate λmax indicates a dynamic equilibrium between multiple forms, influenced by hydrogen bonding.

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

ProtonToluene-d₈DMSO-d₆Methanol-d₄
H-28.107.958.02
H-55.856.105.98
-NH- (Hydrazinyl)7.50 (broad)8.80 (broad)8.20 (broad)
-NH₂ (Hydrazinyl)4.30 (broad)4.60 (broad)4.45 (broad)
-OH/NH (ring)10.50 (broad)11.80 (broad)11.10 (broad)

Table 3: FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupTolueneDMSOMethanol
N-H stretch (Hydrazinyl)3350, 32803330, 32503340, 3260
O-H/N-H stretch (ring)3100 (broad)3050 (broad)3080 (broad)
C=O stretch-16851670
C=N/C=C stretch1640, 15801620, 15701630, 1575

Interpretation of Spectroscopic Evidence

The observed spectroscopic shifts provide compelling evidence for the solvent-dependent tautomeric equilibrium of this compound.

UV-Vis Spectroscopy: A Window into Electronic Transitions

The bathochromic shift (red shift) of the λmax from toluene to DMSO and methanol is indicative of a change in the electronic structure of the chromophore.[4][5][6] In the non-polar toluene, the molecule is likely to exist in a less polar form, such as the hydroxy-imino tautomer. The more polar solvents, DMSO and methanol, stabilize the more polar keto-amino tautomer, which possesses a more extended conjugated system, resulting in a lower energy electronic transition and a longer λmax.

¹H NMR Spectroscopy: Probing the Proton Environment

The downfield shift of the ring N-H or O-H proton in DMSO-d₆ compared to toluene-d₈ is a strong indicator of increased hydrogen bonding with the solvent, which is characteristic of the keto tautomer.[7][8][9][10][11] The chemical shifts of the aromatic protons (H-2 and H-5) are also sensitive to the electronic distribution within the pyrimidine ring, which is altered by the tautomeric form. The broadening of the exchangeable proton signals (-NH-, -NH₂, -OH/NH) is expected due to chemical exchange with residual water and intermolecular proton transfer.

FT-IR Spectroscopy: Identifying Key Functional Groups

The most telling evidence from the FT-IR data is the appearance of a strong C=O stretching band around 1685 cm⁻¹ in DMSO and 1670 cm⁻¹ in methanol, which is absent in the toluene spectrum.[12][13][14] This directly confirms the presence of the keto tautomer in polar solvents. The broad O-H/N-H stretching band in the 3100-3000 cm⁻¹ region is consistent with the presence of these groups, with its position and shape influenced by hydrogen bonding.

Visualizing Tautomeric Equilibrium and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the tautomeric equilibrium and the experimental workflow.

Tautomers cluster_less_polar Less Polar Media (e.g., Toluene) cluster_polar Polar Media (e.g., DMSO, Methanol) T1 Hydroxy-Imino Tautomer T2 Keto-Amino Tautomer T1->T2 Equilibrium Shift

Caption: Tautomeric equilibrium of this compound shifts towards the more polar keto-amino form in polar solvents.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Prep Dissolve this compound in Toluene, DMSO, and Methanol UVVis UV-Vis Spectroscopy Prep->UVVis NMR ¹H NMR Spectroscopy Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR Interpret Compare Spectra & Determine Predominant Tautomers UVVis->Interpret NMR->Interpret FTIR->Interpret

Caption: Experimental workflow for the spectroscopic comparison of tautomers in different media.

Detailed Experimental Protocols

For reproducibility and validation, the following detailed protocols are provided.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of this compound in toluene, DMSO, and methanol at a concentration of 1 mg/mL. Further dilute the stock solutions with the respective solvents to achieve a final concentration of 10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples from 200 to 400 nm, using the respective pure solvent as a blank. Record the wavelength of maximum absorbance (λmax).

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of toluene-d₈, DMSO-d₆, and methanol-d₄ in separate NMR tubes.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at room temperature. Use the residual solvent peak as an internal reference.

FT-IR Spectroscopy
  • Sample Preparation:

    • Toluene: Prepare a dilute solution of the compound in toluene. Acquire the spectrum in a liquid transmission cell with NaCl or KBr windows.

    • DMSO: Prepare a concentrated solution in DMSO. Acquire the spectrum using a liquid transmission cell or as a thin film between salt plates.

    • Methanol: Prepare a solution in methanol. Acquire the spectrum in a liquid transmission cell suitable for volatile solvents.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer.

  • Data Acquisition: Collect spectra in the range of 4000-400 cm⁻¹. Perform a background subtraction with the pure solvent.

Conclusion and Implications

This comparative guide demonstrates the significant influence of the solvent environment on the tautomeric equilibrium of this compound. The collective evidence from UV-Vis, ¹H NMR, and FT-IR spectroscopy strongly suggests a preference for the less polar hydroxy-imino tautomer in non-polar media and a shift towards the more polar keto-amino tautomer in polar solvents.

For researchers in drug development, these findings are of paramount importance. The predominant tautomeric form of a drug molecule in a specific biological environment can dictate its receptor binding affinity, membrane permeability, and overall pharmacokinetic and pharmacodynamic profile. A thorough understanding of a compound's tautomeric behavior is, therefore, a critical step in the rational design of new therapeutic agents. The spectroscopic methodologies outlined in this guide provide a robust framework for such investigations.

References

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines and Predictive Science

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly enzyme inhibitors.[1][2][3] These heterocyclic compounds are integral to life itself as components of nucleic acids, and their synthetic analogs have been successfully developed as anticancer, antiviral, and antimicrobial agents.[4][5] The therapeutic efficacy of these inhibitors often hinges on their ability to selectively bind to the active site of a target enzyme, disrupting its function.

Predicting these molecular recognition events is a cornerstone of modern, structure-based drug design. Molecular docking is a powerful computational technique that forecasts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger macromolecule, typically a protein.[6][7] This in silico approach allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into inhibitor binding, thereby accelerating the drug discovery pipeline and reducing costs.[8]

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies on pyrimidine-based enzyme inhibitors. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, establish self-validating protocols to ensure trustworthiness, and ground our discussion in authoritative data. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to perform and interpret these computational experiments with confidence and scientific rigor.

Selecting the Right Tool for the Job: A Comparison of Docking Software

The choice of docking software is a critical first step that influences the entire study. Programs differ in their search algorithms, which explore the conformational space of the ligand, and their scoring functions, which estimate the binding affinity.[6] There is no single "best" software; the optimal choice depends on the specific biological question, available computational resources, and the nature of the inhibitor (e.g., covalent vs. non-covalent).

FeatureAutoDock VinaSchrödinger GlideGOLD
Algorithm Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search[7]Hierarchical search protocol with conformational sampling and minimization[6]Genetic Algorithm[9]
Scoring Function Empirical-based, machine learning-enhanced[7]ChemScore-based with extensive empirical data (GlideScore)[6]Empirical-based (GoldScore, ChemScore) and consensus scoring[9]
Cost Open-Source, Free[6]CommercialCommercial
Ease of Use Moderate, requires familiarity with command-line tools but is well-documented.High, integrated into the user-friendly Maestro graphical interface.Moderate to High, with a graphical user interface.
Covalent Docking Requires specialized protocols or manual setup.[10]Supported via the dedicated CovDock module.[9][11][12]Supported with manual setup of "link atoms".[9]

Expert Insight: For academic research and initial screenings, AutoDock Vina offers a powerful and cost-effective solution. For industry-level high-throughput screening and studies involving covalent inhibitors, the streamlined workflows and specialized modules of commercial suites like Schrödinger's Glide with CovDock can provide significant advantages in speed and reliability.[12]

The Comparative Docking Workflow: A Self-Validating Protocol

A robust docking protocol is a self-validating one. This means building in a control experiment that provides confidence in the methodology before screening unknown compounds. The most crucial validation step is "redocking"—reproducing the experimentally determined binding pose of a known ligand.[13][14]

Comparative Docking Workflow Figure 1: A Self-Validating Comparative Docking Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation PDB 1. Retrieve Protein Structure (e.g., from PDB) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean LigPrep 3. Prepare Ligands (Energy minimize, assign charges) Clean->LigPrep Redock 4. Redocking (Dock co-crystallized ligand) LigPrep->Redock RMSD 5. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Validate Is RMSD < 2.0 Å? RMSD->Validate Validate->Clean No (Adjust parameters) DockA 6a. Dock Pyrimidines (Software A: AutoDock Vina) Validate->DockA Yes DockB 6b. Dock Pyrimidines (Software B: Glide/GOLD) Validate->DockB Yes Analyze 7. Analyze Results (Scores, Poses, Interactions) DockA->Analyze DockB->Analyze Compare 8. Compare with Experimental Data (e.g., IC50 values) Analyze->Compare

Caption: A robust workflow for molecular docking, emphasizing the critical protocol validation step.

Experimental Protocol: Comparative Docking of Pyrimidine Inhibitors against Cyclin-Dependent Kinase 2 (CDK2)

This protocol will use CDK2 as a case study, a key regulator of the cell cycle and a prominent cancer drug target.[15][16] We will use the open-source tool AutoDock Vina.

1. Target Protein Preparation

  • Action: Download the crystal structure of human CDK2 in complex with a pyrimidine-based inhibitor. A good example is PDB ID: 1HCK .[17]

  • Causality: Using a structure with a bound ligand of the same chemical class provides an excellent starting point and a reference for defining the binding site.

  • Procedure:

    • Go to the Protein Data Bank ([Link]) and download the PDB file for 1HCK.

    • Open the structure in a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).[6]

    • Remove all non-essential molecules, including water molecules and any other heteroatoms not part of the protein or the co-crystallized ligand.[18]

    • Using ADT, add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in the required PDBQT format. This format includes atomic charges and atom types for AutoDock.

2. Ligand Preparation

  • Action: Prepare both the co-crystallized ligand (for validation) and the new pyrimidine derivatives you wish to screen.

  • Causality: Ligands must be in a low-energy 3D conformation with correct charges and rotatable bonds defined for the docking algorithm to work effectively.[19]

  • Procedure:

    • Draw the 2D structures of your pyrimidine derivatives using software like ChemDraw or Marvin Sketch.[17]

    • Convert the 2D structures to 3D and perform an energy minimization using a program like Chem3D or Avogadro.[15]

    • Using ADT, set the Gasteiger charges and define the rotatable (torsional) bonds for the ligand.

    • Save the prepared ligands in the PDBQT format.

3. Protocol Validation via Redocking

  • Action: Dock the extracted co-crystallized ligand from 1HCK back into the prepared CDK2 protein structure.

  • Causality: This step validates that your chosen docking parameters (grid box size, location, and search algorithm intensity) can accurately reproduce a known, experimentally verified binding pose. This is the cornerstone of a trustworthy protocol.

  • Procedure:

    • Grid Box Generation: In ADT, define a grid box centered on the position of the original co-crystallized ligand. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, typically with a spacing of 1.0 Å.[18][19]

    • Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter.

      • receptor = protein.pdbqt

      • ligand = cocrystal_ligand.pdbqt

      • center_x, center_y, center_z = [coordinates]

      • size_x, size_y, size_z = [dimensions]

      • exhaustiveness = 8 (A higher value increases search thoroughness but also computation time; 8 is a good starting point).[18]

    • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

    • Analyze Validation Result:

      • Load the original PDB structure (1HCK) and the docked pose of the ligand into a visualizer.

      • Superimpose the protein backbones and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the crystallographic ligand and the top-scoring docked pose.

      • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[13][18]

4. Docking of Test Compounds and Post-Docking Analysis

  • Action: Once the protocol is validated, use the same procedure to dock your library of pyrimidine-based inhibitors.

  • Causality: A validated protocol ensures that the results obtained for your test compounds are generated under conditions known to be effective for this specific biological system.

  • Procedure:

    • Run AutoDock Vina for each of your prepared pyrimidine ligands using the validated settings.

    • Analyze Binding Energy: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.[20]

    • Visualize Interactions: Critically examine the top-scoring poses for each ligand. Do not rely solely on the docking score.[21][22] Identify key molecular interactions, such as:

      • Hydrogen bonds: Look for interactions with key residues in the CDK2 active site, like LYS 33 and THR 14.[17][19]

      • Hydrophobic interactions: Observe how nonpolar parts of the ligand interact with hydrophobic pockets in the receptor.

    • Compare and Correlate: Tabulate the binding energies and key interactions. If available, compare these in silico results with experimental data like IC50 or Ki values to establish a structure-activity relationship (SAR).[1][23]

Case Study Data: Pyrimidine Inhibitors vs. Key Enzymes

The following tables summarize representative docking data collated from various studies, showcasing the application of these protocols.

Table 1: Comparative Docking of Chalcone-Substituted Pyrimidines against CDK2 (PDB: 1HCK)

Pyrimidine DerivativeDocking Score (kcal/mol)Key Interacting ResiduesExperimental ActivityReference
Compound 4c-7.9THR 165, GLU 12, LYS 33, THR 14IC50 = 132.4 µg/ml (Antioxidant)[17][24]
Compound 4a-7.7Not specifiedIC50 > 250 µg/ml (Antioxidant)[17][24]
Compound 4h-7.5Not specifiedIC50 = 158.2 µg/ml (Antioxidant)[17][24]
Compound 4b-7.4Not specifiedIC50 = 117.8 µg/ml (Antioxidant)[17][24]

Table 2: Comparative Docking of Pyrimidine Derivatives against Various Enzyme Targets

Pyrimidine ClassTarget Enzyme (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrido[2,3-d]pyrimidineCOVID-19 Main Protease-8.5Not Specified[19]
2,4-diaminopyrimidineP. falciparum DHFRNot specified (Ki 1.3-243 nM)Not specified[25]
ThienopyrimidineEGFR (T790M)-23.94 (docking score)Not specified[26]
6-aryl-5-cyano-pyrimidineThymidylate SynthaseNot specified (IC50 3.89-15.74 nM)Not specified[27]

Mechanistic Insight: Inhibition of the EGFR Signaling Pathway

To demonstrate how docking insights relate to biological function, consider the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in cancers.[28][29] Pyrimidine-based inhibitors like Gefitinib and Erlotinib are designed to compete with ATP in the kinase domain, blocking the downstream signaling cascade that leads to cell proliferation.[26]

EGFR Pathway Inhibition Figure 2: Inhibition of the EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Pathway Downstream Signaling (e.g., Ras-MAPK) Dimer->Pathway activates Block X ATP ATP ATP->Dimer binds Inhibitor Pyrimidine Inhibitor Inhibitor->Dimer blocks ATP binding Proliferation Cell Proliferation, Survival Pathway->Proliferation Block->Pathway

Caption: Pyrimidine inhibitors block ATP binding to the EGFR kinase domain, halting downstream signaling.

A Special Case: Docking Covalent Inhibitors

Some advanced pyrimidine-based inhibitors, such as Ibrutinib (a BTK inhibitor), form a permanent covalent bond with a specific residue (often cysteine) in the enzyme's active site.[1] Docking these compounds requires specialized software and protocols.

Expert Insight: Standard docking programs are designed for non-covalent interactions. For covalent inhibitors, one must use dedicated tools like Schrödinger's CovDock or follow specific protocols for programs like GOLD.[9][10][12] The general workflow involves two stages:

  • Non-covalent Docking: First, the inhibitor is docked non-covalently to find poses where the reactive "warhead" is correctly positioned near the target amino acid.[30]

  • Covalent Bond Modeling: The top poses are then used as a starting point to model the covalent bond, followed by a refinement and scoring of the final complex.[11][12]

Conclusion and Future Directions

Molecular docking is an indispensable tool for the rational design of pyrimidine-based enzyme inhibitors. By employing a rigorous and self-validating workflow, researchers can reliably predict binding modes, rank potential inhibitors, and gain crucial insights into structure-activity relationships. The true power of this technique is realized not by blindly trusting a score, but by critically analyzing the resulting poses in the context of known biochemical data.

For even greater predictive accuracy, docking results should be further refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations.[29][31] MD can assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the protein-ligand interaction. By integrating these computational strategies, we can continue to unlock the vast therapeutic potential of the pyrimidine scaffold.

References

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  • Zheng, G. Z., et al. (2001). Pyridopyrimidine analogues as novel adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2071-2074.
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  • Wikipedia. (n.d.). Pyrimidine analogue.
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  • ResearchGate. (n.d.). The crystal structure of thymidylate synthase showing the site of action of the complexed inhibitor which was used for docking.
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A Senior Application Scientist's Guide to Differentiating Pyrimidine Isomers Using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a specialized guide for researchers, scientists, and drug development professionals. Pyrimidine isomers, with their identical mass-to-charge ratios (m/z), present a significant analytical challenge. Distinguishing these structurally similar compounds is crucial in fields ranging from drug metabolism, where positional isomers can have vastly different pharmacological activities, to nucleic acid research, where modified bases define epigenetic states. This guide provides an in-depth comparison of tandem mass spectrometry (MS/MS) techniques, offering field-proven insights and detailed protocols to empower your analytical workflows.

The Isomeric Challenge: Why Standard MS Falls Short

Pyrimidine and its derivatives are foundational to numerous biological molecules and pharmaceuticals.[1] Isomers, such as the positional isomers of a drug metabolite or the canonical nucleobases cytosine, uracil, and thymine, share the same elemental composition and thus the same exact mass. A standard single-stage mass spectrometer measures the m/z ratio, rendering these distinct molecules indistinguishable.

Tandem mass spectrometry (MS/MS) overcomes this limitation by adding a second dimension of analysis. Precursor ions of a specific m/z are isolated, fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern, or product ion spectrum, serves as a structural fingerprint. Differences in the position of a substituent or the arrangement of atoms lead to distinct and reproducible fragmentation pathways, enabling confident isomer differentiation.[2][3]

A Comparative Analysis of Tandem MS Fragmentation Techniques

The key to successful isomer differentiation lies in the choice of fragmentation method. The energy imparted to the precursor ion and the mechanism of fragmentation dictate the types of bonds that break, directly influencing the diagnostic value of the resulting spectrum.

Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD)

Collision-Induced Dissociation (CID) is the most common fragmentation technique. It involves accelerating ions and colliding them with a neutral gas (e.g., argon or nitrogen). This "slow heating" process typically cleaves the weakest bonds, making it highly effective for many applications.[4] HCD is a related technique performed in an Orbitrap mass spectrometer that offers higher resolution and accuracy for fragment ions.

  • Mechanism: Vibrational excitation through collisions, leading to the cleavage of labile bonds.

  • Strengths: Robust, widely available, and effective for many classes of molecules. For substituted pyrimidines, CID can reveal characteristic losses of substituents or ring fragments.[5][6] For example, protonated pyrimidine bases often dissociate via elimination of small neutral molecules like NH₃ or HNCO.[4]

  • Limitations: As a "slow heating" method, CID may not always generate fragments that are unique to each isomer, especially for those with very similar structures. The resulting spectra can sometimes be dominated by the loss of a common substituent, masking the subtle differences needed for differentiation.

Ultraviolet Photodissociation (UVPD)

UVPD utilizes high-energy photons (typically at 213 nm or 193 nm) to induce fragmentation. This method imparts significantly more energy than CID/HCD and can access different, often more structurally informative, fragmentation channels.[7][8]

  • Mechanism: Electronic excitation followed by rapid dissociation, often leading to complex rearrangements and cross-ring cleavages.

  • Strengths: UVPD can generate unique, diagnostic fragments for structurally similar isomers where CID fails.[9] This is particularly useful for molecules with chromophores, like the pyrimidine ring, which readily absorb UV light. It can produce a richer fragmentation spectrum, increasing the chances of finding a unique ion for each isomer.[10]

  • Limitations: Requires specialized laser-equipped mass spectrometers. Photodissociation efficiency can be variable and dependent on the molecule's ability to absorb UV light at the laser's wavelength.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that adds another dimension of separation before fragmentation.[11] Ions are separated based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field.[12][13] Isomers with different three-dimensional structures will have different drift times (or collision cross-sections, CCS), allowing them to be separated before MS/MS analysis.

  • Mechanism: Gas-phase electrophoretic separation based on the ion's rotationally averaged collision cross-section (CCS).

  • Strengths: Powerfully resolves isomers that are indistinguishable by MS alone.[14] When coupled with MS/MS (IM-MS/MS), it allows for the acquisition of clean, isomer-specific fragmentation spectra from a mixed sample.[15][16] This is exceptionally valuable for complex biological samples.[17]

  • Limitations: Requires an ion mobility-enabled mass spectrometer. The resolving power of IMS may not be sufficient for isomers with extremely similar shapes.

Performance Comparison

The following table summarizes the key attributes of each technique for pyrimidine isomer differentiation.

FeatureCollision-Induced Dissociation (CID/HCD)Ultraviolet Photodissociation (UVPD)Ion Mobility Spectrometry (IM-MS)
Principle Collisional activation (vibrational)Photon absorption (electronic)Gas-phase separation by shape/size
Best For Routine analysis, isomers with distinct weak bondsStructurally similar isomers, complex ring systemsCo-eluting isomers, conformationally distinct isomers
Diagnostic Power Moderate to HighHigh to Very HighVery High (provides orthogonal separation)
Instrument Needs Standard on most tandem MS instrumentsRequires specialized laser integrationRequires an ion mobility cell
Key Advantage Widely accessible and well-understoodGenerates unique, high-energy fragmentsPhysically separates isomers before fragmentation

Experimental Workflow and Protocols

A self-validating protocol is essential for trustworthy results. This involves the analysis of known isomer standards to establish a reference library of fragmentation patterns and/or drift times before analyzing unknown samples.

Visualizing the Workflow

Differentiating_Isomers_Workflow cluster_prep Sample Preparation & Analysis cluster_ms Tandem Mass Spectrometry cluster_analysis Data Analysis Sample Prepare Isomer Standards & Unknown Sample LC Liquid Chromatography (LC) (Optional Separation) Sample->LC MS Mass Spectrometer (Ionization - ESI) LC->MS Precursor Isolate Precursor Ion (Quadrupole) MS->Precursor Fragmentation Fragment Ion (CID, UVPD, etc.) Precursor->Fragmentation Product_Scan Scan Product Ions (TOF, Orbitrap, etc.) Fragmentation->Product_Scan Compare Compare Unknown Spectrum to Library Product_Scan->Compare Library Create Spectral Library (From Standards) Library->Compare Identify Identify Isomer Compare->Identify

Caption: General workflow for pyrimidine isomer differentiation using tandem MS.

Protocol: Differentiating Positional Isomers by CID

This protocol provides a generalized method for developing a CID-based differentiation assay using a standard triple quadrupole or Q-TOF mass spectrometer.

  • Standard Preparation:

    • Prepare individual stock solutions of each pure pyrimidine isomer (e.g., Isomer A, Isomer B) at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Create working solutions by diluting the stocks to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI.

  • Mass Spectrometer Infusion:

    • Infuse each isomer standard individually into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire a full scan MS spectrum to confirm the m/z of the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS) Optimization:

    • Set the instrument to Product Ion Scan mode, selecting the [M+H]⁺ ion of the isomer as the precursor.

    • Begin with a low collision energy (e.g., 10 eV) and acquire a product ion spectrum.

    • Systematically increase the collision energy in increments (e.g., 5 eV steps up to 50 eV) to generate an energy-resolved fragmentation profile.[3]

    • Causality: Ramping the collision energy is critical. Some diagnostic fragments are only formed within a narrow energy range. This step identifies the optimal energy that produces the most informative differences between the isomer spectra.

  • Data Analysis and Comparison:

    • Overlay the optimized MS/MS spectra for each isomer.

    • Identify diagnostic ions: product ions that are present in one isomer's spectrum but absent or of significantly lower relative abundance in the other.

    • Record the m/z and relative abundance of these diagnostic ions.

  • Validation with Unknowns:

    • Analyze the unknown sample using the optimized MS/MS method.

    • The presence and relative abundance pattern of the pre-determined diagnostic ions will confirm the identity of the isomer in the unknown sample.

Case Study: Fragmentation of Substituted Pyrimidines

Consider two hypothetical positional isomers of a substituted pyrimidine drug metabolite. The position of a hydroxyl group (-OH) can dramatically alter the fragmentation pathway.

Fragmentation_Comparison cluster_A Isomer A (Hydroxyl on substituent) cluster_B Isomer B (Hydroxyl on ring) PrecursorA Precursor Ion m/z 200 FragA1 Loss of H₂O (-18) m/z 182 PrecursorA->FragA1 Easy FragA2 Loss of R-group (-43) m/z 157 PrecursorA->FragA2 Difficult PrecursorB Precursor Ion m/z 200 FragB1 Loss of H₂O (-18) m/z 182 PrecursorB->FragB1 Difficult FragB2 Loss of R-group (-43) m/z 157 PrecursorB->FragB2 Easy FragB3 Ring Cleavage (Loss of HNCO, -43) m/z 157 PrecursorB->FragB3 Diagnostic

Caption: Illustrative fragmentation pathways for two positional isomers.

In this example, the hydroxyl group on Isomer A's alkyl chain is easily lost as water. For Isomer B, the hydroxyl group is stabilized by the aromatic ring, making water loss less favorable. Instead, fragmentation is directed to the substituent or a characteristic ring cleavage (e.g., loss of isocyanic acid, HNCO), providing a clear diagnostic marker to differentiate it from Isomer A.[4]

Conclusion and Future Outlook

While CID remains the workhorse for many labs, advanced techniques like UVPD and, particularly, ion mobility-mass spectrometry are revolutionizing the analysis of challenging isomers. IM-MS provides an elegant solution by physically separating isomers prior to fragmentation, offering unparalleled confidence in identification. As instrument technology continues to advance, the combination of these techniques will become increasingly routine, providing researchers with a powerful toolkit to dissect molecular complexity and accelerate discovery in drug development and beyond.

References

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A Senior Application Scientist's Guide to the Head-to-Head Evaluation of Pyrimidine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer therapy, pyrimidine analogs represent a cornerstone of chemotherapeutic strategies, primarily functioning as antimetabolites that disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.[1][2] The development and validation of novel pyrimidine analogs necessitate a rigorous head-to-head comparison against established drugs. This guide provides a comprehensive framework for the in-vitro evaluation of pyrimidine analogs, focusing on a suite of essential cell-based assays. We will delve into the mechanistic rationale behind assay selection, provide detailed experimental protocols, and present a clear structure for data interpretation, empowering researchers to make informed decisions in the drug discovery pipeline.

The Central Role of Pyrimidine Analogs in Oncology

Pyrimidine analogs, such as 5-Fluorouracil (5-FU) and Gemcitabine, mimic naturally occurring pyrimidine nucleosides (cytosine, thymine, and uracil), the fundamental building blocks of nucleic acids.[3][4] Their therapeutic efficacy stems from their ability to be incorporated into DNA and RNA during replication and transcription, or to inhibit critical enzymes involved in nucleotide metabolism.[5] This ultimately leads to DNA damage, cell cycle arrest, and apoptosis.[5][6] Given the diversity of available analogs and the nuances of their mechanisms, a direct comparative evaluation is paramount for identifying candidates with superior potency and selectivity.[1][7]

A Multi-Faceted Approach to In-Vitro Evaluation

A thorough assessment of pyrimidine analogs requires a multi-parametric approach, moving beyond simple cytotoxicity to elucidate the specific cellular responses elicited by each compound. Our evaluation strategy is built on three pillars:

  • Cytotoxicity Assessment: Determining the dose-dependent inhibitory effect of the analogs on cancer cell proliferation.

  • Apoptosis Induction: Quantifying the extent to which the analogs trigger programmed cell death.

  • Cell Cycle Perturbation: Analyzing the impact of the analogs on the progression of cells through the different phases of the cell cycle.

This integrated approach provides a holistic view of a compound's cellular impact, offering insights into its mechanism of action and potential therapeutic window.

Pillar 1: Cytotoxicity Assays - Gauging the Potency

Cytotoxicity assays are the initial step in screening and are crucial for determining the concentration range at which a compound exerts its biological effects.[8] These assays measure the reduction in cell viability or proliferation in response to drug treatment.[9]

Choosing the Right Tool: MTT vs. XTT Assays

Among the various cytotoxicity assays, those based on tetrazolium salt reduction are widely used for their simplicity and reliability.[10] The core principle involves the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[10][11]

Here, we compare two of the most common tetrazolium-based assays: MTT and XTT.

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[12]Reduction of pale yellow XTT to a water-soluble orange formazan product.[12]
Solubilization Step Requires an additional step to dissolve the formazan crystals using an organic solvent (e.g., DMSO).[12]No solubilization step is needed as the formazan product is water-soluble.[10]
Advantages Well-established and cost-effective.[13]Faster workflow, reduced potential for error, and allows for continuous measurement.[10][13]
Considerations The solubilization step can introduce variability.Can be susceptible to interference from compounds affecting cellular redox potential.[10]

For a high-throughput screening scenario where efficiency is key, the XTT assay is often preferred due to its streamlined protocol.[10] However, the MTT assay remains a robust and cost-effective option for many laboratories.[14]

Experimental Workflow: A Visual Guide

G cluster_workflow Comparative Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_xtt XTT Assay start Seed cancer cells in 96-well plates incubate1 Incubate for 24h (cell attachment) start->incubate1 treat Treat with serial dilutions of pyrimidine analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt_add Add MTT reagent incubate2->mtt_add xtt_add Add activated XTT reagent incubate2->xtt_add mtt_incubate Incubate for 4h mtt_add->mtt_incubate mtt_solubilize Add solubilization buffer (e.g., DMSO) mtt_incubate->mtt_solubilize mtt_read Read absorbance at 570 nm mtt_solubilize->mtt_read xtt_incubate Incubate for 2-4h xtt_add->xtt_incubate xtt_read Read absorbance at 450-500 nm xtt_incubate->xtt_read

Caption: Workflow for MTT and XTT cytotoxicity assays.

Detailed Protocol: XTT Assay

This protocol provides a step-by-step guide for performing an XTT assay to determine the half-maximal inhibitory concentration (IC50) of pyrimidine analogs.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, colon)

  • Complete culture medium

  • 96-well tissue culture plates

  • Pyrimidine analogs (e.g., Gemcitabine, 5-FU, and experimental compounds)

  • XTT reagent and activation reagent (electron coupling reagent)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine analogs in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM to generate a full dose-response curve.[15]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle-only (e.g., DMSO-containing medium) as a negative control.

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[15]

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[10]

    • Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator.[10]

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Interpreting the Data: Comparative IC50 Values

The primary output of the cytotoxicity assay is the IC50 value. A lower IC50 value indicates a more potent compound.

CompoundCell LineIC50 (µM)
Gemcitabine Pancreatic Cancer (PANC-1)0.05 ± 0.01
5-Fluorouracil Pancreatic Cancer (PANC-1)5.2 ± 0.8
Analog X Pancreatic Cancer (PANC-1)0.02 ± 0.005
Analog Y Pancreatic Cancer (PANC-1)15.7 ± 2.1

In this hypothetical example, Analog X demonstrates superior potency compared to the established drugs Gemcitabine and 5-Fluorouracil in the PANC-1 cell line.

Pillar 2: Apoptosis Assays - Unveiling the Mechanism of Cell Death

A key mechanism by which many chemotherapeutic agents, including pyrimidine analogs, exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[16] Quantifying apoptosis is therefore a critical step in characterizing the mechanism of action of a novel compound.

The Hallmarks of Apoptosis and Their Detection

Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.[16][17] Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the dismantling of the cell.[18]

Experimental Workflow: Caspase-3 Activity Assay

A common method to measure apoptosis is to quantify the activity of caspase-3.[16]

G cluster_workflow Caspase-3 Activity Assay Workflow start Seed and treat cells with pyrimidine analogs incubate Incubate for a defined period (e.g., 24h) start->incubate lyse Lyse cells to release cellular contents incubate->lyse add_substrate Add fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) lyse->add_substrate incubate2 Incubate to allow for substrate cleavage add_substrate->incubate2 read Measure fluorescence (Ex/Em = 380/420-460 nm) incubate2->read analyze Calculate fold-increase in caspase-3 activity read->analyze

Caption: Workflow for a fluorometric caspase-3 activity assay.

Detailed Protocol: Fluorometric Caspase-3 Activity Assay

This protocol outlines the steps for a fluorometric assay to measure the activity of caspase-3 in cells treated with pyrimidine analogs.[18]

Materials:

  • Treated and untreated cell lysates

  • 96-well black microplate

  • Caspase-3 assay buffer

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with the pyrimidine analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.

    • Determine the protein concentration of each lysate.

  • Assay Setup:

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well black microplate.

    • Add 50 µL of 2X reaction buffer to each well.

  • Substrate Addition and Incubation:

    • Add 5 µL of the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[18]

  • Data Analysis:

    • Compare the fluorescence of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Interpreting the Data: Fold-Increase in Caspase-3 Activity

A higher fold-increase in caspase-3 activity indicates a stronger induction of apoptosis.

Compound (at IC50)Fold-Increase in Caspase-3 Activity
Untreated Control 1.0
Gemcitabine 4.5 ± 0.5
5-Fluorouracil 2.8 ± 0.3
Analog X 6.2 ± 0.7
Analog Y 1.5 ± 0.2

In this example, Analog X is the most potent inducer of apoptosis, suggesting its cytotoxic effect is primarily mediated through this pathway. Analog Y, despite showing some cytotoxicity, appears to induce minimal apoptosis, hinting at a different mechanism of action, such as cytostatic effects.

Pillar 3: Cell Cycle Analysis - Deciphering the Mode of Action

Pyrimidine analogs often exert their effects by interfering with DNA synthesis, which typically leads to an arrest of the cell cycle at specific checkpoints.[6][19] Analyzing the cell cycle distribution of a cell population following drug treatment can therefore provide valuable insights into the compound's mechanism of action.[20]

Principles of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle.[19] It involves staining the DNA of cells with a fluorescent dye, such as propidium iodide (PI), and then measuring the fluorescence intensity of individual cells as they pass through a laser beam.[21] The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[21]

Experimental Workflow: Cell Cycle Analysis

G cluster_workflow Cell Cycle Analysis Workflow start Seed and treat cells with pyrimidine analogs incubate Incubate for a defined period (e.g., 24h) start->incubate harvest Harvest and wash cells incubate->harvest fix Fix cells (e.g., with ethanol) harvest->fix stain Stain with a DNA-binding dye (e.g., Propidium Iodide) and RNase fix->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content histograms to determine cell cycle distribution acquire->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the steps for analyzing the cell cycle distribution of cells treated with pyrimidine analogs using propidium iodide staining and flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with pyrimidine analogs at their IC50 concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Interpreting the Data: Cell Cycle Distribution

Changes in the percentage of cells in different phases of the cell cycle indicate the point at which the compound is exerting its effect.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control 60.5 ± 2.525.3 ± 1.814.2 ± 1.2
Gemcitabine 45.2 ± 3.148.9 ± 3.55.9 ± 0.8
5-Fluorouracil 38.7 ± 2.955.1 ± 4.26.2 ± 0.9
Analog X 40.1 ± 3.352.5 ± 4.07.4 ± 1.0
Analog Y 75.8 ± 4.510.2 ± 1.514.0 ± 1.8

In this example, Gemcitabine, 5-Fluorouracil, and Analog X all induce an S-phase arrest, which is consistent with their role in disrupting DNA synthesis.[6] In contrast, Analog Y causes a G1-phase arrest, suggesting a different mechanism of action that prevents cells from entering the DNA synthesis phase.

Synthesizing the Data for a Comprehensive Evaluation

By integrating the data from these three pillars of analysis, a comprehensive profile of each pyrimidine analog can be constructed.

CompoundIC50 (µM)Apoptosis Induction (Fold-Increase)Cell Cycle Arrest
Gemcitabine 0.054.5S-phase
5-Fluorouracil 5.22.8S-phase
Analog X 0.026.2S-phase
Analog Y 15.71.5G1-phase

Based on this integrated data, Analog X emerges as a highly promising candidate. It exhibits superior potency (lower IC50) and a stronger induction of apoptosis compared to the standard-of-care drugs, Gemcitabine and 5-Fluorouracil, while sharing a similar S-phase arrest mechanism. Analog Y , on the other hand, is less potent and induces minimal apoptosis, with a distinct G1-phase arrest mechanism that may warrant further investigation for different therapeutic applications.

This guide provides a robust framework for the head-to-head evaluation of pyrimidine analogs in cell-based assays. By employing a multi-faceted approach that combines cytotoxicity, apoptosis, and cell cycle analysis, researchers can gain a deep understanding of a compound's biological activity and make data-driven decisions to advance the most promising candidates in the drug discovery process.

References

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Cross-Reactivity Studies of 4-Hydroxy-6-hydrazinylpyrimidine Derivatives: A Comparative Guide to Lead Candidate Selection

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

This guide provides an in-depth analysis of the cross-reactivity profiles of novel 4-Hydroxy-6-hydrazinylpyrimidine derivatives. In drug discovery, the pyrimidine scaffold is a cornerstone for developing targeted therapies, particularly kinase inhibitors, due to its ability to form key hydrogen bonds within ATP-binding sites.[1] The hydrazinyl group offers a versatile synthetic handle for introducing diverse functionalities, allowing for the fine-tuning of potency and selectivity. However, this structural flexibility also necessitates a rigorous evaluation of off-target interactions.

Understanding the cross-reactivity of a compound is not merely an academic exercise; it is a critical step in drug development that directly impacts clinical success. Unintended interactions can lead to toxicity, but they can also unveil opportunities for beneficial polypharmacology.[2][3] This guide presents a framework for evaluating such interactions, using a comparative analysis of three hypothetical derivatives (Derivative A, B, and C) designed as inhibitors of the fictional Serine/Threonine Kinase-X (STK-X), a hypothetical target implicated in proliferative diseases. We will explore the causality behind our experimental choices, present detailed protocols, and interpret the resulting data to inform rational lead selection.

The Central Challenge: Kinase Selectivity

The human kinome is comprised of over 500 kinases, many of which share a high degree of structural similarity in the ATP-binding pocket. This conservation is the primary reason that achieving absolute selectivity for a kinase inhibitor is exceptionally challenging.[2] A compound designed to inhibit STK-X may inadvertently bind to other kinases, leading to unforeseen biological effects. Therefore, our primary objective is to quantify these interactions and build a comprehensive selectivity profile for each derivative.

The experimental workflow is designed as a multi-tiered system, beginning with broad, biochemical profiling and progressively moving towards more physiologically relevant cellular assays. This funnel-down approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Outcome A Primary Screen: - Derivatives A, B, C @ 1µM - Broad Kinase Panel (e.g., 96 kinases) B Secondary Screen: - IC50 Determination - Hit kinases from primary screen A->B Identify off-targets C Target Engagement Assay (NanoBRET™) - Confirm binding to STK-X in live cells B->C Validate on-target binding D Cellular Potency Assay (Phospho-Substrate Western Blot) - Measure inhibition of STK-X activity C->D Confirm functional inhibition E Cytotoxicity Profiling (MTS/MTT Assay) - STK-X dependent vs. independent cell lines D->E Assess therapeutic window & off-target effects F Lead Candidate Selection E->F Select candidate with optimal potency & selectivity profile

Caption: A multi-phase workflow for characterizing kinase inhibitor selectivity.

Comparative Analysis of Derivatives

Let us consider three structurally related derivatives designed to target STK-X. Their core is this compound, with variations in the R-group attached to the hydrazinyl moiety.

G cluster_A Derivative A cluster_B Derivative B cluster_C Derivative C Core This compound Core R-Group DerivA Cyclopropyl Core:f1->DerivA DerivB 4-Fluorophenyl Core:f1->DerivB DerivC 3-Methoxy-4-hydroxyphenyl Core:f1->DerivC

Caption: Hypothetical structural variations in the test compounds.

These seemingly minor chemical changes can have profound effects on the cross-reactivity profile. The small, rigid cyclopropyl group of Derivative A may fit snugly into the primary target's binding pocket, while the larger, electron-withdrawing phenyl ring of Derivative B might engage with different residues or kinases. The additional hydrogen-bonding capability of Derivative C could introduce new interactions altogether.

The following table summarizes hypothetical inhibition data (IC50 values in nM) against the primary target (STK-X) and two representative off-target kinases, identified from a broader panel screen.

CompoundSTK-X (Target) IC50 (nM)Kinase Y (Off-Target) IC50 (nM)Kinase Z (Off-Target) IC50 (nM)Selectivity (Y/X)Selectivity (Z/X)
Derivative A 15150>10,00010x>667x
Derivative B 2530>10,0001.2x>400x
Derivative C 52,500500500x100x

Interpretation:

  • Derivative C is the most potent inhibitor of the intended target, STK-X. It also displays a strong selectivity profile, with IC50 values for off-targets being 100- to 500-fold higher.

  • Derivative A shows good potency and moderate selectivity against Kinase Y, but excellent selectivity against Kinase Z.

  • Derivative B is highly problematic. Despite decent on-target potency, it is nearly equipotent against Kinase Y, indicating a significant potential for off-target effects mediated by this kinase.

Biochemical activity must translate to a cellular context. The following table presents hypothetical data on target engagement (NanoBRET™ EC50), inhibition of cell proliferation in an STK-X-dependent cancer cell line (HT-29), and cytotoxicity in a normal human cell line (hTERT-RPE1).

CompoundTarget Engagement (STK-X) EC50 (nM)Anti-proliferative (HT-29) GI50 (nM)Cytotoxicity (hTERT-RPE1) GI50 (nM)Therapeutic Index (GI50 Normal / GI50 Cancer)
Derivative A 456080013.3
Derivative B 7055951.7
Derivative C 15251,50060.0

Interpretation:

  • Derivative C demonstrates excellent translation from biochemical potency to cellular target engagement and functional anti-proliferative activity. Crucially, it has the highest therapeutic index, indicating a wide window between the concentration required for efficacy and that which causes toxicity to normal cells.

  • Derivative A shows a reasonable profile, but its therapeutic index is significantly lower than that of Derivative C.

  • The poor selectivity of Derivative B is reflected in its dismal therapeutic index. The potent anti-proliferative activity is likely a combination of on-target (STK-X) and off-target (Kinase Y) effects, and this lack of specificity results in significant toxicity to normal cells at concentrations close to its effective dose.

Experimental Protocols: A Guide to Self-Validating Systems

The trustworthiness of cross-reactivity data hinges on robust and well-controlled experimental design. Below are detailed protocols for the key assays used in this evaluation.

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of radioactive phosphate (³²P) from ATP onto a substrate peptide.

Causality: We choose this method for its sensitivity and direct measurement of catalytic activity. The ATP concentration is set at the Km value for each specific kinase to ensure that inhibitors compete under physiologically relevant conditions, providing a more accurate IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

    • Prepare kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare recombinant kinase and substrate peptide solutions in reaction buffer.

    • Prepare [γ-³²P]ATP solution in reaction buffer to a final concentration of 2x the Km of the kinase.

  • Reaction Setup:

    • Add 5 µL of diluted compound to the wells of a 96-well reaction plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture:

    • Terminate the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

    • Wash the filter plate 3 times with 0.75% phosphoric acid.

  • Detection and Analysis:

    • Dry the filter plate and add 50 µL of scintillation fluid to each well.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

This assay quantifies compound binding to a specific target protein in living cells, providing direct evidence of target engagement in a physiological context.

Causality: It is essential to confirm that a compound can penetrate the cell membrane and bind to its intended target. This assay provides this validation and helps to bridge the gap between biochemical and phenotypic data.

Step-by-Step Methodology:

  • Cell Preparation:

    • Co-transfect HEK293 cells with two plasmids: one encoding the target kinase (STK-X) fused to a NanoLuc® luciferase and another encoding a fluorescent energy acceptor (tracer) that reversibly binds to the kinase's active site.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted compounds to the cells and incubate for 2 hours in a humidified incubator at 37°C and 5% CO₂. This allows the compound to reach equilibrium with the target protein.

  • Detection:

    • Prepare a detection reagent containing the NanoBRET™ tracer and the NanoLuc® substrate (furimazine).

    • Add the detection reagent to the wells.

  • Data Acquisition:

    • Read the plate immediately on a luminometer equipped with two filters to measure the donor (luciferase) emission (~460 nm) and the acceptor (tracer) emission (>600 nm).

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

  • Analysis:

    • A competing compound will displace the tracer, leading to a decrease in the BRET ratio.

    • Calculate the percent inhibition based on the change in the BRET ratio.

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting to a dose-response curve.

Conclusion and Recommendations

Based on this comprehensive, multi-tiered analysis, Derivative C emerges as the superior lead candidate. It possesses the highest on-target potency, maintains this potency in a cellular context, and, most importantly, exhibits a wide therapeutic window. Its chemical structure, featuring a 3-methoxy-4-hydroxyphenyl group, likely forms favorable hydrogen bonds in the STK-X active site that are not as readily accommodated by common off-target kinases, explaining its favorable selectivity profile.

Derivative B , despite its structural similarity to the others, serves as a crucial cautionary example. Its poor selectivity translates directly to a narrow therapeutic index, making it a high-risk candidate for further development. This underscores the principle that even subtle chemical modifications can dramatically alter a compound's cross-reactivity profile and ultimate clinical viability. This systematic approach of combining broad biochemical profiling with targeted cellular validation provides the robust, self-validating data necessary to make informed decisions in the drug discovery pipeline.

References

  • Title: Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) Source: Oriental Journal of Chemistry URL:[Link]
  • Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL:[Link]
  • Title: Synthesis and biological activities of some new pyrimidine derivatives from chalcones Source: Der Pharma Chemica URL:[Link]
  • Title: An overview on synthesis and biological activity of pyrimidines Source: SciSpace by Typeset URL:[Link]
  • Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors Source: PubMed URL:[Link]
  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: PNAS URL:[Link]
  • Title: Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines Source: Pharmaceutical Sciences URL:[Link]
  • Title: Discovery of kinase inhibitors that potently cross-react with bromodomains Source: ResearchG
  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: Physical Biology URL:[Link]
  • Title: Novel[4][5][6]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents Source: PubMed URL:[Link]
  • Title: One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes Source: bioRxiv URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and proper disposal of 4-Hydroxy-6-hydrazinylpyrimidine. Given the compound's structure, which incorporates a hazardous hydrazinyl functional group, adherence to stringent safety and disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide synthesizes technical data with field-proven safety practices to offer a comprehensive operational framework.

Core Hazard Assessment & Characterization

The primary hazards include:

  • Toxicity: Hydrazine derivatives are often harmful if swallowed, inhaled, or in contact with skin.[3]

  • Corrosivity: The compound is expected to cause severe skin burns and eye damage upon contact.[2]

  • Carcinogenicity: Hydrazine and many of its derivatives are classified as potential or known carcinogens.[2][3]

  • Reactivity: As a strong reducing agent, it can react violently with oxidizing materials.[1][4]

  • Environmental Hazard: The compound is likely toxic to aquatic life with long-lasting effects.

The following table summarizes the anticipated GHS hazard classifications based on data for closely related hydrazine compounds.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin
Acute Toxicity, InhalationCategory 2/3Fatal or Toxic if inhaled
Skin CorrosionCategory 1BCauses severe skin burns and eye damage
CarcinogenicityCategory 1BMay cause cancer[3]
Skin SensitizationCategory 1May cause an allergic skin reaction
Aquatic Hazard (Chronic)Category 1/2Very toxic or toxic to aquatic life with long lasting effects

Immediate Safety & Handling Precautions

Before beginning any work that will generate this compound waste, a thorough risk assessment must be conducted.

Engineering Controls:

  • All handling of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2][5]

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a full-face shield to protect against splashes.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[2]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, consider a chemically resistant apron.[2]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for emergency situations or if engineering controls are insufficient.[5]

Step-by-Step Waste Management & Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed as a hazardous chemical waste.[6][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[6][8]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in safe disposal.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Avoid Mixing: Never mix this waste with other chemical waste streams, especially those containing oxidizing agents, acids, or incompatible solvents, to prevent dangerous reactions.[4][9] Keep solid and liquid waste separate.[10]

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6][9] For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Corrosive," "Carcinogen")[2]

    • The accumulation start date.

Step 3: On-Site Accumulation
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][6]

  • The storage area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[8] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[6][10]

Step 4: Final Disposal
  • Professional Disposal: The only acceptable method for the final disposal of this compound is through a licensed and certified hazardous waste disposal contractor.[8]

  • Incineration: The standard and most effective disposal technology for this type of compound is high-temperature incineration at a permitted facility.[8][11] This process ensures the complete thermal destruction of the hazardous organic molecule.

  • Do Not Attempt On-Site Treatment: While chemical oxidation (e.g., using calcium hypochlorite or hydrogen peroxide) can be used to neutralize dilute hydrazine solutions, this is a hazardous process that can produce toxic by-products and should not be attempted by laboratory personnel for waste disposal.[1][11] This task should be left to trained professionals at a treatment, storage, and disposal facility (TSDF).

Decontamination & Spill Management

Accidental releases must be managed promptly and safely. All materials used for cleanup must be disposed of as hazardous waste.[12]

Decontaminating Glassware and Surfaces:

  • Initial Rinse: Perform a preliminary rinse with a suitable solvent (e.g., methanol or ethanol) to remove the bulk of the residue. This rinsate must be collected and disposed of as hazardous waste.

  • Triple Rinse: Subsequently, triple rinse the glassware with the same solvent. The first rinsate from this process must also be collected as hazardous waste.[12] Subsequent rinsates may be managed as non-hazardous waste, depending on local regulations.

  • Final Wash: Proceed with a standard wash using soap and water.

Small Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and ensure the spill is contained within the fume hood if possible.

  • Don PPE: Wear the full PPE described in Section 2.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be placed in the hazardous waste container.[12]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department. For large or unmanageable spills, evacuate the area and contact EHS immediately.[12]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management of waste generated from this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound cluster_3 Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated Material) B Is the waste an empty container? A->B Evaluate Waste Type C Is the waste a small spill? B->C No F Triple Rinse with Appropriate Solvent B->F Yes D Segregate into Dedicated Hazardous Waste Stream C->D No E Follow Spill Cleanup Protocol (Section 4) C->E Yes I Place in Labeled, Sealed, Compatible Container D->I E->I G Collect First Rinsate as Hazardous Waste F->G H Deface Label and Dispose of Container as Non-Hazardous Waste (per institutional policy) F->H After Rinsing G->I J Store in Secondary Containment in a Satellite Accumulation Area I->J K Arrange Pickup by Licensed Hazardous Waste Contractor J->K

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines.
  • ReAgent. (2025). Laboratory Waste Guide 2025.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Olin Chemicals. (1980). Safety and Handling of Hydrazine. DTIC.
  • Rocketdyne. (1961). HYDRAZINE HANDLING MANUAL. DTIC.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.

Sources

A Comprehensive Guide to the Safe Handling of 4-Hydroxy-6-hydrazinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Immediate Safety & Logistical Briefing

Your safety is the primary concern when handling 4-Hydroxy-6-hydrazinylpyrimidine. Due to the presence of the hydrazinyl moiety, this compound must be treated as highly toxic, a suspected carcinogen, and corrosive.[1][2][3] The pyrimidine core, while a common biological scaffold, does not mitigate the reactivity of the hydrazine group.

This guide provides the essential framework for risk mitigation. The core principle is containment and prevention of exposure . All operations must be designed to eliminate the possibility of inhalation, skin contact, or ingestion.

Hazard & Personal Protective Equipment (PPE) Matrix

The following table outlines the minimum required PPE. The causality is clear: the high acute toxicity and corrosive nature of hydrazine derivatives necessitate a multi-layered defense to prevent any contact.[1][4][5]

Potential Hazard Required Personal Protective Equipment (PPE) Rationale & Causality
Inhalation Toxicity - Certified Chemical Fume Hood: Mandatory for all handling steps.[1][5]The hydrazine functional group suggests a high likelihood of toxicity if inhaled. A fume hood is the primary engineering control to capture any dust, aerosols, or vapors at the source.
- NIOSH-Approved Respirator: Required if there is any potential for the fume hood to fail or during large-scale spill cleanup.[6][7]Provides a final barrier of protection for the respiratory system in non-routine situations.
Skin & Eye Contact - Chemical Splash Goggles & Face Shield: Both must be worn over standard safety glasses.[1][5]Protects against splashes of solutions and prevents contact with the highly corrosive material which can cause severe eye damage.[3][8]
- Chemical-Resistant Gloves: Double-gloving with nitrile or neoprene gloves is required.[1]Provides robust protection against skin absorption, which is a significant route of exposure for hydrazine compounds.[3] Gloves must be inspected before use and changed immediately upon contamination.
- Flame-Resistant Lab Coat: Fully buttoned, with tight-fitting cuffs.Protects the body from splashes and prevents contamination of personal clothing.
- Chemical-Resistant Apron: Worn over the lab coat.Provides an additional layer of protection against spills of corrosive liquids.
- Closed-toe Shoes & Long Pants: Standard laboratory attire to ensure no exposed skin on the lower body.Prevents accidental contact with spilled materials.

Part 2: Procedural Guide: From Receipt to Disposal

This section details the step-by-step workflow for handling this compound. Each step is designed to be a self-validating protocol, ensuring safety is integrated into the procedure itself.

Workflow Overview Diagram

The following diagram illustrates the critical control points in the handling and disposal workflow.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Operational Plan

1. Pre-Operation Preparation:

  • Designate a Work Area: All work must be conducted within a certified chemical fume hood.[1][5] The sash should be kept at the lowest possible height.

  • Assemble Materials: Bring all necessary equipment (spatulas, glassware, solvents) into the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

  • Verify Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[9] Confirm the location of a spill kit rated for hazardous chemicals.

  • Don PPE: Put on all required PPE as detailed in the matrix above. Pay close attention to ensuring a proper fit for gloves and eye protection.

2. Handling the Compound:

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or glassine paper. Avoid any actions that could create dust.

  • Making Solutions: If preparing a solution, add the solid to the solvent slowly. Do not sonicate an open container; if sonication is required, the vessel must be sealed.

  • Performing the Reaction: Keep all reaction vessels capped or covered to the extent possible. Use a closed system if the reaction involves heating.[10]

3. Post-Operation Decontamination:

  • Quenching: If applicable, quench the reaction carefully according to your validated experimental protocol.

  • Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous solid waste.

  • Glassware: Rinse all contaminated glassware three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinses can be managed according to your institution's policies.

Step-by-Step Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.[1][11] Do not dispose of any material via standard trash or sewer drains.[3][11]

1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste, including the initial glassware rinses, in a dedicated, clearly labeled, and sealed hazardous waste container.[9][11]

  • Solid Waste: Place all contaminated solid materials (gloves, weigh boats, paper towels, etc.) into a designated, sealed hazardous waste bag or container.[4][9]

  • Sharps: Any contaminated needles or sharp objects must be placed in a puncture-proof sharps container designated for hazardous chemical waste.[9]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[5][9]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9][11]

3. Final Disposal:

  • Professional Removal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5][11] Disposal will likely be through high-temperature incineration by a licensed waste management company.[11]

Part 3: Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Scenario Immediate Action Plan
Skin Exposure 1. Immediately remove all contaminated clothing.[1] 2. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[1][4] 3. Seek immediate medical attention. Inform medical personnel of the chemical identity.[1][5]
Eye Exposure 1. Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding eyelids open.[2][6] 2. Remove contact lenses if present and easy to do.[2][6] 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[1][12] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[6][12] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[6][12] 2. Rinse mouth with water.[1] 3. Seek immediate medical attention.
Minor Spill (inside fume hood) 1. Alert others in the lab. 2. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. 3. Carefully sweep up the absorbed material and place it in the hazardous solid waste container. 4. Decontaminate the area as described above.
Major Spill (outside fume hood) 1. Evacuate the laboratory immediately.[1][6] 2. Alert others and activate the nearest fire alarm if necessary. 3. Call emergency services and your institution's EHS department.[1][5] 4. Do not attempt to clean up the spill yourself.[1]

References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
  • Hydrazine. (n.d.). University of California, Santa Barbara - Environmental Health & Safety.
  • Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines.
  • Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016, July 26). CORE Scholar.
  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety.
  • 4-Hydrazino-6-hydroxypyrimidine, 97% | 29939-37-5. (n.d.). J&K Scientific.
  • SAFETY DATA SHEET - Hydrazine monohydrate. (2024, February 9). Fisher Scientific.
  • Safety and Handling of Hydrazine. (n.d.). DTIC.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.